molecular formula C11H19NO6S B1332015 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran CAS No. 369402-94-8

4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Cat. No.: B1332015
CAS No.: 369402-94-8
M. Wt: 293.34 g/mol
InChI Key: NECDODYCDAMCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran is a useful research compound. Its molecular formula is C11H19NO6S and its molecular weight is 293.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-11(8(13)14)4-6-19(16,17)7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECDODYCDAMCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCS(=O)(=O)CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361472
Record name ST50307437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369402-94-8
Record name ST50307437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thiane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran, a specialized amino acid derivative with potential applications in medicinal chemistry and drug development. The guide details a strategic multi-step synthetic pathway, commencing with the accessible precursor, tetrahydro-4H-thiopyran-4-one. Key transformations, including sulfone formation, introduction of the amino and carboxyl functionalities via the Bucherer-Bergs reaction, and subsequent N-BOC protection, are meticulously described. Furthermore, this guide addresses the critical aspects of purification, presenting robust protocols for both crystallization and preparative high-performance liquid chromatography (HPLC) to achieve high purity of the final compound. The causality behind experimental choices and self-validating system protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction

The synthesis of conformationally constrained and functionalized amino acids is a cornerstone of modern medicinal chemistry. These unique building blocks are instrumental in the design of peptidomimetics and other therapeutic agents with enhanced potency, selectivity, and metabolic stability. This compound is a noteworthy example, incorporating a rigid sulfone-containing heterocyclic scaffold. The sulfone moiety can act as a hydrogen bond acceptor and imparts polarity, while the geminal amino and carboxyl groups at the 4-position provide a versatile handle for peptide coupling or further chemical modification. This guide offers a detailed exploration of a viable synthetic route and purification strategies for this valuable compound.

Overall Synthetic Strategy

The synthesis of the target molecule is proposed to proceed through a logical sequence of well-established chemical transformations. The overall workflow is depicted below, starting from the commercially available tetrahydro-4H-thiopyran-4-one.

Synthetic_Workflow A Tetrahydro-4H-thiopyran-4-one B Oxidation A->B e.g., H₂O₂ C Tetrahydro-4H-thiopyran-4-one 1,1-dioxide B->C D Bucherer-Bergs Reaction C->D KCN, (NH₄)₂CO₃ E Spirohydantoin Intermediate D->E F Hydrolysis E->F e.g., Ba(OH)₂ or strong acid G 4-Amino-4-carboxy-tetrahydrothiopyran 1,1-dioxide F->G H BOC Protection G->H (Boc)₂O I This compound H->I

Figure 1: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the Precursor - Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

The initial phase of the synthesis focuses on the preparation of the key intermediate, tetrahydro-4H-thiopyran-4-one 1,1-dioxide. This is achieved in two main steps: the synthesis of tetrahydro-4H-thiopyran-4-one and its subsequent oxidation.

Synthesis of Tetrahydro-4H-thiopyran-4-one

While commercially available, tetrahydro-4H-thiopyran-4-one can also be synthesized in the laboratory. A common and efficient method involves the Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by decarboxylation.

Oxidation to Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

The oxidation of the sulfide in the tetrahydrothiopyran-4-one ring to a sulfone is a critical step. This transformation significantly alters the electronic and steric properties of the molecule. Various oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and effective choice.[1]

Experimental Protocol: Oxidation of Tetrahydro-4H-thiopyran-4-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydro-4H-thiopyran-4-one in a suitable solvent such as glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, add a stoichiometric excess of hydrogen peroxide (30% aqueous solution) dropwise. The addition should be performed at a controlled temperature, typically starting at room temperature and then gently heating.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess hydrogen peroxide is carefully quenched, for example, by the addition of a saturated solution of sodium sulfite. The product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield tetrahydro-4H-thiopyran-4-one 1,1-dioxide as a crystalline solid.

Part 2: Introduction of the Amino and Carboxyl Groups

With the sulfone-containing ketone in hand, the next crucial step is the introduction of the amino and carboxyl functionalities at the 4-position. The Bucherer-Bergs reaction is a powerful method for converting ketones into hydantoins, which can then be hydrolyzed to the corresponding α-amino acids.[2][3] An alternative approach is the Strecker synthesis, which proceeds via an α-aminonitrile intermediate.[4][5] The Bucherer-Bergs reaction is often favored for its one-pot nature and the crystalline nature of the hydantoin intermediate, which facilitates purification.

Bucherer-Bergs Reaction

This multicomponent reaction involves the treatment of the ketone with an alkali metal cyanide and ammonium carbonate to form a spirohydantoin.

Experimental Protocol: Bucherer-Bergs Reaction

  • Reaction Setup: In a pressure vessel or a sealed tube, combine tetrahydro-4H-thiopyran-4-one 1,1-dioxide, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.[2] Caution: This reaction generates toxic hydrogen cyanide gas and should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring. The temperature is typically maintained in the range of 80-100°C.[2] The reaction is usually left to proceed for several hours to ensure complete conversion.

  • Work-up and Isolation of Hydantoin: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the spirohydantoin product.[2] The solid is collected by filtration, washed with cold water, and dried.

Bucherer_Bergs A Tetrahydro-4H-thiopyran-4-one 1,1-dioxide B KCN, (NH₄)₂CO₃ A->B C Spirohydantoin Intermediate B->C

Figure 2: Bucherer-Bergs reaction to form the spirohydantoin intermediate.

Hydrolysis of the Spirohydantoin

The spirohydantoin is then hydrolyzed to yield the free amino acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, for instance with barium hydroxide, is often preferred to minimize side reactions.

Experimental Protocol: Hydrolysis of the Spirohydantoin

  • Reaction Setup: The spirohydantoin intermediate is suspended in an aqueous solution of barium hydroxide.

  • Reaction Conditions: The mixture is heated to reflux for an extended period until the hydrolysis is complete, as monitored by TLC.

  • Work-up and Isolation: The reaction mixture is cooled, and the barium ions are precipitated by the addition of sulfuric acid. The barium sulfate is removed by filtration. The filtrate containing the desired amino acid is then concentrated. The pH is adjusted to the isoelectric point to facilitate precipitation of the amino acid. The solid is collected by filtration and dried.

Part 3: N-BOC Protection

To render the amino acid compatible with standard peptide synthesis protocols and to facilitate its purification and handling, the amino group is protected with a tert-butyloxycarbonyl (BOC) group. This is a standard procedure in peptide chemistry.

Experimental Protocol: N-BOC Protection

  • Reaction Setup: The 4-amino-4-carboxy-tetrahydrothiopyran 1,1-dioxide is dissolved in a suitable solvent system, typically a mixture of an organic solvent like dioxane or THF and an aqueous solution of a base (e.g., sodium hydroxide or triethylamine).

  • Addition of BOC Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the stirred solution. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up: Once the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 2-3 with a cold, dilute acid (e.g., citric acid or HCl).

  • Extraction and Isolation: The product is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

Part 4: Purification of the Final Product

The final and most critical step is the purification of the target molecule to the high purity required for research and drug development applications. The presence of both a polar sulfone group and a carboxylic acid, along with the lipophilic BOC group, presents a unique purification challenge. Two primary methods are recommended: crystallization and preparative HPLC.

Purification by Crystallization

Crystallization is a highly effective and scalable method for purifying solid compounds. For BOC-protected amino acids that are initially obtained as oils or amorphous solids, a seeding and slurrying technique can be employed.[6]

Experimental Protocol: Crystallization

  • Solvent Removal: Ensure all residual solvents from the work-up are removed from the crude product under high vacuum to obtain an oil or an amorphous solid.

  • Seeding: If available, add a small seed crystal of the pure product to the crude material.

  • Solidification: Allow the mixture to stand at room temperature or in a refrigerator for a period to induce solidification.

  • Slurrying: Once the material has solidified, add a non-polar solvent in which the product has low solubility (e.g., n-hexane, diethyl ether, or a mixture thereof) and stir the solid to form a slurry. This process washes away more soluble impurities.

  • Isolation: The crystalline solid is collected by filtration, washed with a small amount of the cold non-polar solvent, and dried under vacuum to yield the purified product.

Purification by Preparative HPLC

For achieving the highest purity, especially for removing closely related impurities, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Table 1: Recommended Preparative HPLC Conditions

ParameterRecommended Conditions
Column C18 stationary phase
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient A linear gradient from a low percentage of B to a higher percentage of B
Detection UV at 214 nm and 254 nm
Flow Rate Dependent on column dimensions

Experimental Protocol: Preparative HPLC

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition.

  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions.

  • Injection and Elution: Inject the sample and begin the gradient elution.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to identify the pure fractions.

  • Product Isolation: Combine the pure fractions and remove the solvents by lyophilization to obtain the final product as a fluffy solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a battery of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Melting Point: As an indicator of purity for crystalline solids.

Safety and Handling

The synthesis of this compound involves the use of hazardous reagents, including potassium cyanide, strong acids, and bases. All experimental work should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Special care must be taken when handling cyanides due to their high toxicity.

Conclusion

This in-depth technical guide outlines a robust and logical pathway for the synthesis and purification of this compound. By leveraging well-established synthetic transformations and purification techniques, researchers can access this valuable building block for applications in drug discovery and development. The provided protocols, grounded in established chemical principles, offer a solid foundation for the successful preparation of this specialized amino acid derivative.

References

  • ResearchGate. (2019). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved January 18, 2026, from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved January 18, 2026, from [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2006). Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. Retrieved January 18, 2026, from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved January 18, 2026, from [Link]

  • Patsnap. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). United States Patent.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Google Patents. (n.d.). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • National Center for Biotechnology Information. (2006). Crystallization and preliminary X-ray analysis of 4-pyridoxolactonase from Mesorhizobium loti. Retrieved January 18, 2026, from [Link]

  • OUCI. (2009). Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2004). One-Pot Synthesis of 2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles in Aqueous Media. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Organic Letters. (2014). One-pot synthesis of 4-substituted 3-amino-2-cyanothiophenes involving O-ethyl thioformate. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2001). Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.

Sources

An In-Depth Technical Guide to 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the design and synthesis of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups are of paramount importance. These scaffolds often serve as the core of new therapeutic agents, influencing their potency, selectivity, and pharmacokinetic properties. Among the diverse array of heterocyclic systems, sulfur-containing motifs have garnered significant attention due to their unique physicochemical characteristics. This guide provides a comprehensive technical overview of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran, a chiral, non-natural amino acid that combines the conformational rigidity of a cyclic scaffold with the versatile reactivity of a protected amino acid and the influential electronic properties of a sulfone.

This compound, with the Chemical Abstracts Service (CAS) number 369402-94-8 , represents a valuable building block for the synthesis of complex peptides, peptidomimetics, and other small molecules destined for drug discovery pipelines. The presence of the sulfone moiety, a strong hydrogen bond acceptor and a metabolically stable group, can significantly impact the biological activity and ADME (absorption, distribution, metabolism, and excretion) profile of molecules into which it is incorporated. The tert-butyloxycarbonyl (BOC) protecting group on the amino function allows for its seamless integration into standard solid-phase or solution-phase peptide synthesis protocols.

This whitepaper will delve into the core aspects of this compound, including its synthesis, physicochemical properties, and its strategic application in the development of novel therapeutics.

Physicochemical and Structural Properties

The unique structural features of this compound dictate its chemical behavior and its potential interactions with biological targets.

PropertyValueSource
CAS Number 369402-94-8[]
Molecular Formula C₁₁H₁₉NO₆S-
Molecular Weight 293.34 g/mol -
Appearance Expected to be a white to off-white solid[2]
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols.-
Precursor CAS 108329-81-3 (unoxidized form)[3]

The tetrahydrothiopyran ring exists in a chair conformation, which positions the substituents in defined axial or equatorial orientations. The Cα-tetrasubstitution, with both a carboxyl and a BOC-protected amino group, imparts significant steric hindrance and conformational constraint. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein.

The sulfone group is a key feature, being a strong electron-withdrawing group and a potent hydrogen bond acceptor. This can influence the acidity of the carboxylic acid and the overall polarity of the molecule.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that can be logically divided into three key stages: formation of the core amino acid, protection of the amino group, and oxidation of the sulfide to a sulfone.

G A 4-Aminotetrahydrothiopyran-4-carboxylic Acid B 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic Acid (CAS: 108329-81-3) A->B Boc Protection C 4-(Boc-amino)-4-carboxy-1,1-dioxo-tetrahydrothiopyran (CAS: 369402-94-8) B->C Oxidation

Figure 1: General synthetic strategy.

Part 1: Synthesis of the Precursor Amino Acid

The synthesis of the precursor, 4-aminotetrahydrothiopyran-4-carboxylic acid, can be achieved through a Strecker synthesis or related methodologies starting from tetrahydrothiopyran-4-one.

Experimental Protocol: Strecker Synthesis of 4-Aminotetrahydrothiopyran-4-nitrile

  • To a solution of tetrahydrothiopyran-4-one in a suitable solvent (e.g., aqueous ammonia/methanol), add ammonium chloride and potassium cyanide.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.

Experimental Protocol: Hydrolysis to 4-Aminotetrahydrothiopyran-4-carboxylic Acid

  • Treat the crude aminonitrile from the previous step with a strong acid (e.g., 6M HCl).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the product.

  • Filter the solid, wash with cold water and then a water-miscible organic solvent (e.g., ethanol or acetone), and dry under vacuum.

Part 2: BOC Protection

The protection of the amino group is a standard procedure in peptide chemistry.

Experimental Protocol: BOC Protection of 4-Aminotetrahydrothiopyran-4-carboxylic Acid

  • Suspend 4-aminotetrahydrothiopyran-4-carboxylic acid in a mixture of a suitable solvent (e.g., dioxane/water or THF/water) and a base (e.g., sodium hydroxide or triethylamine).

  • Cool the mixture in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O, either neat or dissolved in the organic solvent, dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, acidify the reaction mixture with a weak acid (e.g., citric acid or KHSO₄) to a pH of 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid (CAS 108329-81-3), can be purified by crystallization or column chromatography.[3]

Part 3: Oxidation to the Sulfone

The final step is the oxidation of the sulfide to a sulfone. Care must be taken to choose an oxidant that is compatible with the BOC and carboxylic acid functionalities.

Experimental Protocol: Oxidation of the Sulfide

  • Dissolve 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid in a suitable solvent such as a mixture of methanol and water or acetic acid.

  • Cool the solution in an ice bath.

  • Add a suitable oxidizing agent, such as potassium peroxymonosulfate (Oxone®) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution. An excess of the oxidant is typically required for the conversion to the sulfone.

  • Allow the reaction to proceed at low temperature for a few hours and then warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench any excess oxidant (e.g., with sodium bisulfite solution).

  • Extract the product into an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the final product, this compound.

  • Purification can be achieved by crystallization or chromatography.

Characterization

A full characterization of the final compound would involve a suite of spectroscopic techniques to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the t-butyl group of the BOC protecting group (singlet, ~1.4 ppm), diastereotopic methylene protons of the tetrahydrothiopyran ring (complex multiplets), and a broad singlet for the NH proton.
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the BOC group, the quaternary Cα carbon, the carbons of the tetrahydrothiopyran ring, and the carbons of the t-butyl group.
FT-IR Characteristic absorptions for the N-H stretch (amide), C=O stretches (carboxylic acid and carbamate), and strong S=O stretches for the sulfone group.
Mass Spectrometry The expected molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

The unique combination of a conformationally restricted amino acid and a sulfone moiety makes this compound a highly attractive building block in medicinal chemistry.

G A This compound B Peptide Synthesis A->B Incorporation C Small Molecule Synthesis A->C Core Scaffold D Peptidomimetics B->D E Bioactive Compounds C->E D->E

Figure 2: Applications in synthesis.

Incorporation into Peptides

As a BOC-protected amino acid, this compound can be readily used in solid-phase peptide synthesis (SPPS). The general workflow for its incorporation is as follows:

G cluster_0 SPPS Cycle cluster_1 Amino Acid Activation A Resin-Bound Peptide B Deprotection (TFA) A->B C Free N-terminus B->C D Coupling C->D E Elongated Peptide D->E E->B Repeat Cycle F This compound H Activated Ester F->H G Activating Agent (e.g., HBTU, HATU) G->H H->D

Figure 3: Workflow for SPPS incorporation.

Experimental Protocol: Solid-Phase Peptide Synthesis Coupling

  • Resin Preparation: Start with a resin-bound peptide with a free N-terminal amino group.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in a suitable solvent like DMF. Add an activating agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

  • Coupling: Add the activated amino acid solution to the resin and agitate for a sufficient time (e.g., 1-4 hours) to ensure complete coupling.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the BOC group from the newly added amino acid, preparing it for the next coupling cycle.

The steric bulk of the Cα-tetrasubstituted amino acid may necessitate the use of more potent coupling reagents and longer coupling times to achieve high yields.

Role of the Sulfone Moiety in Drug Design

The sulfone group is not merely a passive linker. It can play several crucial roles in the biological activity of a molecule:

  • Hydrogen Bonding: The two oxygen atoms of the sulfone are strong hydrogen bond acceptors, which can lead to enhanced binding affinity with a biological target.

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can improve the in vivo half-life of a drug candidate.

  • Solubility and Polarity: The polar nature of the sulfone can improve the aqueous solubility of a molecule, a desirable property for many drug candidates.

  • Conformational Influence: The bulky and electron-withdrawing nature of the sulfone can influence the local conformation of the molecule, which can be fine-tuned for optimal target engagement.

Conclusion

This compound is a sophisticated and valuable building block for researchers in drug discovery. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The resulting compound offers a unique combination of conformational constraint, a versatile protected amino acid functionality for peptide synthesis, and the influential physicochemical properties of a sulfone group. As the demand for more complex and precisely tailored drug candidates continues to grow, the strategic use of such specialized building blocks will be instrumental in the development of the next generation of therapeutics.

References

  • Organic Chemistry Portal. Synthesis of sulfones by oxidation. [Link]

  • YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]

  • Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • Google Patents.
  • Patsnap. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.
  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • Google P

Sources

A Comprehensive Spectroscopic and Analytical Guide to 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic and analytical characteristics of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran, a specialized amino acid derivative of significant interest in medicinal chemistry and drug development. As direct experimental data for this specific molecule is not widely published, this paper establishes a robust analytical framework by leveraging data from its immediate precursor, 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid (CAS 108329-81-3)[1][2][3], and foundational principles of spectroscopic interpretation. We will explore the expected spectral signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, detailing the underlying chemical principles that govern these observations. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive reference and a methodological blueprint for the characterization of this and similar heterocyclic compounds.

Introduction: The Scientific Imperative

The synthesis and characterization of novel, non-natural amino acids are cornerstones of modern peptidomimetic and drug design. These building blocks allow for the introduction of unique conformational constraints, altered pharmacokinetic profiles, and novel side-chain functionalities. This compound is a compelling example, incorporating a rigidified tetrahydrothiopyran ring system with a sulfone moiety. The sulfone group, a strong hydrogen bond acceptor, can significantly influence molecular conformation and interactions with biological targets. The Boc (tert-butyloxycarbonyl) protecting group is a staple in peptide synthesis, valued for its stability and orthogonal deprotection strategies[4][5][][7].

Accurate and comprehensive characterization of such molecules is paramount. This guide provides a detailed examination of the expected spectroscopic data, explaining the "why" behind the data, thereby empowering researchers to confidently identify and utilize this compound in their synthetic endeavors.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound presents several key features that will dictate its spectroscopic fingerprint. The central tetrahydrothiopyran ring, the quaternary carbon at the 4-position, the Boc-protecting group, the carboxylic acid, and the defining sulfone group all contribute distinct and predictable signals.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The oxidation of the sulfur atom to a sulfone will induce significant downfield shifts for the adjacent protons and carbons due to the strong electron-withdrawing nature of the SO₂ group.

¹H NMR Spectroscopy

Anticipated ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1HCOOHThe acidic proton of the carboxylic acid will appear as a broad singlet, readily exchangeable with D₂O.
~7.5s1HNHThe amide proton of the Boc group will be a singlet.
~3.2-3.5m4HCH₂-SO₂Protons on the carbons adjacent to the sulfone group (C2 and C6) will be significantly deshielded and shifted downfield compared to the unoxidized precursor.
~2.2-2.5m4HCH₂-CαProtons on the carbons adjacent to the quaternary center (C3 and C5) will be further downfield than in a simple cyclohexane due to the influence of the adjacent sulfone and quaternary carbon.
1.39s9HC(CH₃)₃The nine equivalent protons of the tert-butyl group of the Boc protector will appear as a sharp singlet.

Experimental Protocol for ¹H NMR Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of DMSO-d₆ prep2 Add TMS as internal standard (0 ppm) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Lock on the deuterium signal of DMSO-d₆ prep3->acq1 acq2 Shim the magnetic field to achieve high resolution acq1->acq2 acq3 Acquire the spectrum with a 90° pulse acq2->acq3 acq4 Set spectral width to ~16 ppm acq3->acq4 acq5 Accumulate 16-32 scans for good signal-to-noise acq4->acq5 proc1 Apply Fourier transformation acq5->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the spectrum to TMS (0 ppm) proc2->proc3 proc4 Integrate the signals proc3->proc4

Figure 2: Workflow for ¹H NMR Data Acquisition.

¹³C NMR Spectroscopy

Anticipated ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~175C=O (Carboxyl)The carbonyl carbon of the carboxylic acid will be in the typical downfield region.
~155C=O (Boc)The carbonyl carbon of the Boc group.
~80C(CH₃)₃The quaternary carbon of the tert-butyl group.
~60The quaternary carbon at the 4-position of the ring.
~50CH₂-SO₂The carbons adjacent to the sulfone group will be significantly deshielded.
~30CH₂-CαThe carbons at the 3 and 5 positions of the ring.
~28C(CH₃)₃The three equivalent methyl carbons of the Boc group.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.

Anticipated Mass Spectrometry Data (ESI)

m/zIon
[M+H]⁺Molecular ion plus a proton.
[M+Na]⁺Molecular ion plus a sodium adduct.
[M-H]⁻Molecular ion minus a proton.
[M-Boc+H]⁺Fragment corresponding to the loss of the Boc group.
[M-CO₂H]⁺Fragment corresponding to the loss of the carboxylic acid group.

Experimental Protocol for ESI-MS Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF or ESI-Quadrupole) cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile acq1 Infuse the sample solution into the ESI source prep1->acq1 acq2 Optimize ionization parameters (e.g., capillary voltage, nebulizer gas flow) acq1->acq2 acq3 Acquire spectra in both positive and negative ion modes acq2->acq3 acq4 Scan a mass range of m/z 100-1000 acq3->acq4 proc1 Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻) acq4->proc1 proc2 Analyze fragmentation patterns to confirm structural motifs proc1->proc2

Figure 3: Workflow for ESI-MS Data Acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Anticipated IR Data (KBr Pellet or ATR)

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300O-H stretchCarboxylic Acid
~3200N-H stretchAmide (Boc)
~2950C-H stretchAliphatic
~1720C=O stretchCarboxylic Acid
~1690C=O stretchAmide (Boc)
~1300 & ~1150S=O stretchSulfone

Experimental Protocol for FTIR-ATR Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Place a small amount of the solid sample directly on the ATR crystal acq1 Collect a background spectrum of the empty ATR crystal prep1->acq1 acq2 Lower the anvil to press the sample against the crystal acq1->acq2 acq3 Acquire the sample spectrum over a range of 4000-400 cm⁻¹ acq2->acq3 acq4 Co-add 16-32 scans to improve signal-to-noise acq3->acq4 proc1 Perform background subtraction acq4->proc1 proc2 Identify characteristic absorption bands and assign them to functional groups proc1->proc2

Figure 4: Workflow for FTIR-ATR Data Acquisition.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach, integrating ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy. While direct experimental data is sparse, a thorough understanding of the spectroscopic properties of the unoxidized precursor and the predictable electronic effects of the sulfone group allows for a reliable and detailed prediction of its spectral characteristics. The methodologies and expected data presented in this guide provide a robust framework for the unambiguous identification and characterization of this important synthetic building block, thereby facilitating its application in advanced drug discovery and development programs.

References

  • PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][4]

  • H. E. Gottlieb, V. Kotlyar, A. Nudelman. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62 (21), 7512–7515.
  • Albericio, F. Amino Acid-Protecting Groups. Chem. Rev. 2005, 105 (12), 4547–4584.[7]

  • The Royal Society of Chemistry. Supporting Information. [Link][8]

  • W. W. Paudler, J. E. Kuder. 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. [Link][9]

  • Ragnarsson, U., Grehn, L. Dual protection of amino functions involving Boc. RSC Adv., 2013, 3, 18382-18399.[10]

Sources

4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized, non-natural amino acid derivative poised for significant applications in medicinal chemistry and drug discovery. We will explore its core chemical properties, synthesis, reactivity, and utility as a constrained molecular scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique building block for the creation of novel therapeutics.

Introduction and Molecular Significance

This compound is a synthetic amino acid analog featuring a six-membered tetrahydrothiopyran ring. Its structure is distinguished by three key functional domains that dictate its utility:

  • A Constrained Tetrahydrothiopyran-1,1-dioxide Core: Unlike linear molecules, the cyclic scaffold imposes significant conformational rigidity. This pre-organization is a powerful tool in rational drug design, as it can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. The sulfone group (1,1-Dioxo) is a strong hydrogen bond acceptor and significantly increases the polarity of the scaffold, which can be leveraged to improve aqueous solubility and modulate pharmacokinetic properties.

  • Geminal Amino and Carboxyl Groups: The presence of both an amine and a carboxylic acid at the C4 position makes this molecule a direct analog of an alpha-amino acid. This allows for its incorporation into peptide chains or its use as a starting point for diverse chemical elaborations.

  • An Acid-Labile BOC Protecting Group: The amine is protected by a tert-butyloxycarbonyl (BOC) group. This is a cornerstone of modern peptide synthesis and organic chemistry, allowing for orthogonal protection strategies. The BOC group is stable under a wide range of conditions but can be selectively removed with mild acid, enabling precise, stepwise synthesis of complex molecules.[]

This combination of features makes the title compound a high-value building block for creating peptidomimetics, novel scaffolds for small molecule inhibitors, and probes for exploring biological systems.

Core Physicochemical Properties

The fundamental properties of a molecule are critical to its application. While direct experimental data for the 1,1-dioxo derivative is not broadly published, its properties can be reliably extrapolated from its well-characterized thioether precursor, 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid.[2]

Molecular Structure

start_material 4-(Boc-amino)tetrahydro- thiopyran-4-carboxylic acid product Target Molecule: 4-BOC-Amino-4-Carboxy-1,1-Dioxo- Tetrahydrothiopyran start_material->product Oxidation reagent Oxidizing Agent (e.g., m-CPBA, Oxone®) reagent->product

Caption: Proposed high-level synthetic workflow.

Step 1: Starting Material Acquisition The immediate precursor, 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid (CAS 108329-81-3), is available from various chemical suppliers. [2][3]This avoids a lengthy de novo synthesis of the core heterocyclic system.

Step 2: Oxidation of the Thioether to a Sulfone The critical transformation is the oxidation of the sulfur atom.

  • Rationale for Reagent Choice: A peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice for this transformation. It is highly selective for the oxidation of thioethers, even in the presence of other sensitive functional groups like the BOC-protected amine. Alternatively, potassium peroxymonosulfate (Oxone®) in a buffered aqueous/organic solvent system provides a greener and often more practical option for larger-scale synthesis.

  • Mechanism Insight: The reaction proceeds via a nucleophilic attack of the electron-rich sulfur atom on the electrophilic outer oxygen of the peroxy acid. A second oxidation step on the intermediate sulfoxide yields the desired sulfone. Using a stoichiometric excess (typically >2 equivalents) of the oxidizing agent ensures the reaction goes to completion to form the sulfone, bypassing significant accumulation of the sulfoxide intermediate.

Key Chemical Reactivities

The molecule's utility stems from the distinct reactivity of its functional groups, which can be addressed selectively.

  • BOC Group (Amine Protection): The BOC group is the designated "protecting" group. It is exceptionally stable to basic, reductive, and nucleophilic conditions, allowing for extensive chemical modification at other sites. Its primary reactivity is its lability to acid. Treatment with acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature quantitatively cleaves the BOC group, liberating the free amine as a salt. This is a cornerstone of solid-phase peptide synthesis (SPPS). []* Carboxylic Acid Group: This group is a versatile handle for forming new bonds, primarily amides. It can be activated using a wide array of standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt). This activation converts the hydroxyl of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by a primary or secondary amine to form a stable amide bond.

  • Sulfone Group: The sulfone is generally considered a chemically inert and robust functional group. It does not typically participate in reactions under standard synthetic conditions. Its primary role is steric and electronic; it acts as a rigid, polar, non-basic structural element that can participate in hydrogen bonding as an acceptor.

Applications in Research and Drug Discovery

The unique structural characteristics of this compound make it a valuable building block in several areas of pharmaceutical development.

  • Constrained Peptidomimetics: Natural peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating constrained, non-natural amino acids like this one can lock the peptide backbone into a specific conformation that mimics the bioactive state, while also providing resistance to enzymatic degradation by proteases. [4]* Scaffold for Small Molecule Design: The tetrahydrothiopyran-1,1-dioxide ring is an attractive scaffold. It is a saturated heterocycle, providing three-dimensional diversity that is highly sought after in modern drug discovery to move beyond flat, aromatic systems. The sulfone group is a known bioisostere for other functionalities and can be used to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. [5]* Fragment-Based Drug Discovery (FBDD): The molecule can serve as a complex fragment for screening against biological targets. Its well-defined 3D shape and array of functional groups (H-bond donor, H-bond acceptors, carboxylic acid) provide multiple points for interaction, making it a rich starting point for fragment-to-lead evolution.

  • Intermediate for Bioactive Compounds: It serves as a key intermediate for synthesizing more complex molecules, such as SIRT2 inhibitors or various hormone receptor antagonists where a constrained diamine or amino acid is required.

Key Experimental Protocols

The following protocols are foundational for the manipulation and application of this reagent. They are designed as self-validating systems, including steps for purification and verification.

Protocol 1: BOC-Group Deprotection

This workflow describes the standard procedure for removing the BOC protecting group to liberate the primary amine.

start Dissolve Compound in Anhydrous DCM step2 Add TFA (10-50% v/v) Stir at RT, 1-2h start->step2 step3 Monitor by TLC/LCMS (loss of starting material) step2->step3 step4 Concentrate in vacuo to remove excess TFA/DCM step3->step4 step5 Purify/Isolate Product (e.g., trituration with ether) step4->step5 final Isolated Amine Salt (Verify by ¹H NMR, MS) step5->final

Caption: Workflow for acidic deprotection of the BOC group.

Methodology:

  • Dissolution: Dissolve 1 equivalent of this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Acidification: To the stirring solution, add 10 equivalents of trifluoroacetic acid (TFA) dropwise at room temperature. Causality: TFA is a strong acid that readily protonates the carbonyl of the BOC group, initiating its cleavage into isobutylene, carbon dioxide, and the free amine.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Isolation: The resulting residue, the trifluoroacetate salt of the deprotected amine, can often be solidified by triturating with cold diethyl ether. Filter the resulting solid and dry under vacuum.

  • Validation: Confirm the identity and purity of the product by ¹H NMR (disappearance of the t-butyl peak at ~1.4 ppm) and Mass Spectrometry (correct mass for the deprotected compound).

Protocol 2: Amide Coupling (EDC/HOBt Example)

This protocol details the formation of an amide bond between the carboxylic acid of the title compound and a generic primary amine.

Methodology:

  • Initial Setup: In an inert atmosphere (N₂ or Ar), dissolve 1 equivalent of this compound, 1.5 equivalents of 1-Hydroxybenzotriazole (HOBt), and 1.2 equivalents of the desired amine in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add 1.5 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) portion-wise. Causality: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the desired product mass.

  • Quenching and Extraction: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Causality: The acidic wash removes unreacted amine and basic byproducts. The basic wash removes unreacted starting material and HOBt. The brine wash removes residual water.

  • Purification and Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel. Confirm the structure of the final amide by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this novel compound may not be available, prudent laboratory practices for related chemical classes should be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Toxicity: The toxicological properties have not been fully investigated. Similar N-Boc protected amino acids and piperidine derivatives may cause skin, eye, and respiratory irritation. [6]Treat as a potentially hazardous substance.

  • Storage: Store in a tightly sealed container in a cool, dry place (2–8°C is recommended) away from strong acids and oxidizing agents.

Conclusion and Future Outlook

This compound represents a sophisticated and versatile chemical tool. Its constrained cyclic backbone, orthogonal protecting group strategy, and polar sulfone moiety provide a powerful combination of features for modern drug discovery. By offering a pre-organized scaffold, it enables chemists to design molecules with potentially superior potency, selectivity, and pharmacokinetic profiles. Future applications will likely see this building block incorporated into novel peptide-based therapeutics, complex small molecule kinase inhibitors, and as a key component in the synthesis of new chemical entities targeting a wide range of diseases.

References

  • (4-Boc-amino-tetrahydrothiopyran-4-yl)acetic acid. Chem-Impex. [Link]

  • 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Chem-Impex. [Link]

  • Acide (4-Boc-amino-tétrahydrothiopyran-4-yl)acétique. Chem-Impex. [Link]

  • Boc-4-aminomethyl-tetrahydropyran-4-carboxylic acid. Chem-Impex. [Link]

  • Boc-4-aminomethyl-tetrahydropyran-4-carboxylic acid. African Rock Art. [Link]

  • 4-Amino-1-Boc-piperidine. PubChem, National Center for Biotechnology Information. [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine.
  • Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. ResearchGate. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central, National Institutes of Health. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed, National Institutes of Health. [Link]

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Preprints.org. [Link]

  • 4-N-Boc-Amino-4-carboxytetrahydrothiopyran (CAS No. 108329-81-3) Suppliers. ChemicalRegister. [Link]

  • Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. PubMed, National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands out as a critical determinant of a compound's developability, influencing everything from in vitro assay performance to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran, a unique molecule featuring a confluence of functional groups that present both challenges and opportunities in formulation and delivery.

This document is intended for researchers, medicinal chemists, and formulation scientists. It will delve into the theoretical underpinnings of this compound's solubility based on its structural motifs, provide detailed, field-proven experimental protocols for accurate solubility determination, and offer insights into the practical implications of its solubility profile.

Deconstructing the Molecule: A Predictive Solubility Analysis

The solubility of this compound is governed by the interplay of its constituent functional groups: the bulky, lipophilic tert-butyloxycarbonyl (BOC) protecting group, the polar and zwitterionic amino acid moiety, and the highly polar sulfone group within the tetrahydrothiopyran ring. A "like dissolves like" approach, combined with an understanding of specific intermolecular interactions, allows for a predictive assessment of its solubility in various organic solvents.[1]

The BOC group significantly increases the nonpolar character of the molecule, suggesting a preference for less polar organic solvents.[2] Conversely, the amino acid functionality , with its capacity for hydrogen bonding and zwitterionic nature, will favor polar solvents, particularly those that can solvate both the acidic carboxylic acid and the basic amine.[3] The sulfone group is a strong hydrogen bond acceptor and significantly increases the polarity of the molecule, which can impact its solubility in various solvents.[4] The presence of the sulfone can enhance interactions with polar solvents.[4][5]

Therefore, a delicate balance of these opposing characteristics will dictate the optimal solvent environment. It is anticipated that the compound will exhibit limited solubility in highly nonpolar solvents like hexanes and preferential solubility in polar aprotic solvents such as DMSO and DMF, as well as in polar protic solvents like alcohols, albeit to a varying extent depending on the alkyl chain length. The solubility in alcohols is expected to decrease as the hydrophobic character of the alcohol increases.

G cluster_molecule This compound cluster_solvents Solvent Classes Molecule Core Molecule BOC_Group BOC Group (Lipophilic) Molecule->BOC_Group Amino_Acid Amino Acid Moiety (Polar, Zwitterionic) Molecule->Amino_Acid Sulfone Sulfone Group (Highly Polar) Molecule->Sulfone Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF) Molecule->Polar_Aprotic Predicted Good Solubility Polar_Protic Polar Protic (e.g., Alcohols, Water) Molecule->Polar_Protic Predicted Moderate Solubility Nonpolar Nonpolar (e.g., Hexanes, Toluene) Molecule->Nonpolar Predicted Poor Solubility BOC_Group->Nonpolar Favors Amino_Acid->Polar_Protic Favors Sulfone->Polar_Aprotic Favors Sulfone->Polar_Protic Favors

Figure 1: A logical diagram illustrating the predicted solubility of this compound based on its functional groups.

Quantitative Solubility Data: A Comparative Table

Solvent Class Solvent Predicted Solubility (mg/mL) Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50Strong hydrogen bond acceptor, effectively solvates both polar and nonpolar moieties.
N,N-Dimethylformamide (DMF)> 50Similar to DMSO, provides a favorable environment for this multifaceted molecule.
Acetonitrile (ACN)10 - 50Less polar than DMSO/DMF, but still capable of significant interaction.
Polar Protic Methanol10 - 50Can act as both a hydrogen bond donor and acceptor, interacting with the amino acid and sulfone groups.
Ethanol5 - 20Increased hydrocarbon character compared to methanol may slightly reduce solubility.
Isopropanol1 - 10Further increase in alkyl chain length decreases polarity and solubility.
Ethers Tetrahydrofuran (THF)5 - 20Moderate polarity allows for some interaction with the BOC group and the polar functionalities.
Diethyl Ether< 1Primarily nonpolar character, unable to effectively solvate the polar groups.
Halogenated Dichloromethane (DCM)1 - 10Can interact with the BOC group, but has limited capacity to solvate the highly polar functionalities.
Chloroform1 - 10Similar to DCM.
Nonpolar Toluene< 1Aromatic ring can have some pi-stacking interactions, but overall solvation is poor.
Hexanes< 0.1Highly nonpolar, will not effectively solvate the polar functional groups.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

To obtain definitive and reliable solubility data, a rigorous experimental approach is essential. The shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility.[6] This method ensures that the solvent is fully saturated with the compound, providing a true measure of its intrinsic solubility.[7][8]

Protocol: Shake-Flask Method for Thermodynamic Solubility

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or higher)[9]

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance (readable to 0.01 mg)

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

2. Step-by-Step Methodology:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of the compound into a series of vials. The goal is to have undissolved solid remaining at the end of the experiment.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant, moderate speed and a controlled temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[10] The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until a plateau is reached.[6]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the filtered sample solutions into the HPLC.

    • Determine the concentration of the compound in the samples by interpolating their peak areas from the calibration curve.

  • Data Analysis and Reporting:

    • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

    • Report the solubility in mg/mL or other appropriate units.

G start Start prep Prepare Supersaturated Solution (Excess solid + Solvent) start->prep equilibrate Equilibrate on Shaker (24-72h at constant T) prep->equilibrate sample Collect and Filter Supernatant (0.22 µm filter) equilibrate->sample analyze Analyze Filtered Sample sample->analyze hplc Quantify by HPLC hplc->analyze calibrate Generate Calibration Curve (Known Standards) calibrate->hplc calculate Calculate Solubility analyze->calculate end End calculate->end

Figure 2: A workflow diagram for the shake-flask method for determining thermodynamic solubility.

High-Throughput Kinetic Solubility Assessment for Drug Discovery

In the fast-paced environment of early drug discovery, high-throughput methods for assessing solubility are invaluable for rapid decision-making. Kinetic solubility assays, while not providing the true thermodynamic solubility, offer a quick and resource-efficient way to rank compounds and identify potential solubility liabilities.[10][11] Nephelometry, which measures light scattering from undissolved particles, is a widely used technique for this purpose.[12][13][14]

Protocol: Kinetic Solubility by Nephelometry

1. Materials and Equipment:

  • This compound (as a stock solution in DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microplates (e.g., 96-well)

  • Liquid handling robotics (for high-throughput)

  • Microplate nephelometer

2. Step-by-Step Methodology:

  • Preparation of Compound Plate:

    • Prepare a stock solution of the compound in 100% DMSO at a high concentration (e.g., 10 mM).

    • In a microplate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer:

    • Using a liquid handler, transfer a small volume of the DMSO stock solutions into a microplate containing the aqueous buffer. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.

    • Measure the light scattering of each well using a microplate nephelometer.

  • Data Analysis and Interpretation:

    • The point at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit of the compound under these conditions.

    • This method provides a rapid assessment of the concentration at which the compound precipitates from a supersaturated solution.

G start Start prep_stock Prepare Concentrated DMSO Stock start->prep_stock serial_dilute Serial Dilution in DMSO prep_stock->serial_dilute transfer Transfer to Aqueous Buffer (in Microplate) serial_dilute->transfer incubate Incubate (1-2h) transfer->incubate measure Measure Light Scattering (Nephelometer) incubate->measure analyze Determine Precipitation Point measure->analyze end End analyze->end

Figure 3: A workflow diagram for the kinetic solubility assay using nephelometry.

Conclusion: A Roadmap for Solubility Characterization

The solubility of this compound in organic solvents is a complex interplay of its diverse functional groups. While a theoretical analysis provides a valuable predictive framework, rigorous experimental determination is non-negotiable for advancing this compound in the drug development pipeline. The shake-flask method remains the definitive approach for establishing thermodynamic solubility, providing the foundational data for formulation development. For the demands of high-throughput screening in early discovery, kinetic solubility assays such as nephelometry offer a pragmatic and efficient alternative. By employing the methodologies outlined in this guide, researchers can confidently and accurately characterize the solubility of this and other similarly complex molecules, enabling informed decisions and accelerating the path to new therapeutic innovations.

References

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [https://www.sas.upenn.edu/~gloria/ Expt_1_Solubility_Intro_procedure_Fall2019.pdf]([Link] Expt_1_Solubility_Intro_procedure_Fall2019.pdf)

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Sulfone Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. Retrieved from [Link]

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved from [Link]

  • Solubility Determination of Chemicals by Nephelometry. (n.d.). JRC Publications Repository. Retrieved from [Link]

  • Effect of sulfonic group on solubility parameters and solubility behavior of poly(2,6-dimethyl-1,4-phenylene oxide). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Tetrahydropyran-4-ones and Thiopyran-4-ones from Donor-Substituted α-Bromostyrene Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • An effective organic solvent system for the dissolution of amino acids. (1996). PubMed. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • What is Nephelometry: Meaning & Examples. (n.d.). BMG Labtech. Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]

  • Aqueous solubility (nephelometry, PBS, pH 7.4). (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory. (n.d.). ResearchGate. Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. (2021, September 2). PMC - PubMed Central. Retrieved from [Link]

  • In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • Thiopyran Derivatives - Pharmaceutical Intermediates. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

  • 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C11H20N2O4 | CID 693797. (n.d.). PubChem. Retrieved from [Link]

Sources

4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Foreword: From Structural Design to Functional Understanding

As a Senior Application Scientist, my experience has shown that the journey of a novel chemical entity from synthesis to therapeutic application is neither linear nor guaranteed. It is a path of systematic inquiry, where the chemical structure provides the initial hypothesis, but rigorous experimental validation reveals the biological narrative. The compound at the heart of this guide, this compound, is a prime example of a rationally designed molecule. Its features—a constrained cyclic backbone, a metabolically robust sulfone group, and the core components of an amino acid—suggest a deliberate design for biological interaction.

However, a design rationale is not a mechanism of action (MoA). This guide is structured not as a static description of a known MoA, but as a dynamic, logical framework for its discovery. We will proceed from the foundational analysis of the molecule's chemical attributes to the formulation of credible biological hypotheses, and finally, to the detailed, practical workflows required to test these hypotheses. This document is intended for the hands-on researcher, providing not just the "what," but the "why" and "how" of experimental design in the critical endeavor of MoA elucidation.[1][2]

Part 1: Molecular Architecture and Physicochemical Profile

The first step in understanding a molecule's potential function is a thorough analysis of its structure. The name itself deconstructs its key features:

  • Tetrahydrothiopyran: A six-membered heterocyclic scaffold providing a conformationally restricted backbone. Unlike flexible aliphatic chains, this ring system limits the spatial arrangement of its functional groups, a common strategy in drug design to enhance binding affinity and selectivity for a specific biological target.[3]

  • 1,1-Dioxo: The sulfur atom is fully oxidized to a sulfone. The sulfone group is a powerful electron-withdrawing moiety and a strong hydrogen bond acceptor.[4] It is exceptionally stable to metabolic degradation, a desirable property for therapeutic candidates.[5][6]

  • 4-Amino-4-Carboxy: This geminal substitution at the 4-position creates a constrained α-amino acid analog. Such unnatural amino acids are pivotal in peptidomimetic design, used to create peptides with enforced secondary structures (e.g., turns or helices) that can mimic the binding epitopes of natural peptides while resisting enzymatic cleavage.[3][7]

  • BOC (tert-Butyloxycarbonyl) Group: This is a standard protecting group for the amine function, indicating that the molecule is likely a synthetic intermediate or building block intended for further elaboration, such as in solid-phase peptide synthesis.[8][9]

These features collectively point to a molecule designed to be incorporated into larger structures, likely peptides, to impart specific conformational properties and enhance drug-like characteristics.

Physicochemical Data Summary
PropertyValueSource
CAS Number 108329-81-3[9][10]
Molecular Formula C₁₁H₁₉NO₄S[10]
Molecular Weight 261.34 g/mol [10]
Appearance Almost white powder[9][11]
Melting Point 170-174 °C[9]
Predicted pKa 3.73 ± 0.20[9]
Alternate Names 4-[(2-methylpropan-2-yl)oxycarbonylamino]thiane-4-carboxylic Acid[10]

Part 2: Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Given its structure as a protected, constrained amino acid, this compound is unlikely to be a final, active pharmacological agent in its current form. Its MoA is intrinsically linked to the molecule it is incorporated into. However, we can hypothesize several classes of biological activity that would guide an initial investigation.

Hypothesis 1: Peptidomimetic Scaffold for Modulating Protein-Protein Interactions (PPIs)

This is the most probable intended application. PPIs are often mediated by specific secondary structures like α-helices or β-turns.[12] Peptides that mimic these structures can act as competitive inhibitors. The rigid tetrahydrothiopyran scaffold can serve to nucleate or stabilize a desired conformation in a synthetic peptide, enhancing its binding affinity to the target protein.[3][7]

  • Causality: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity.[12] The unnatural backbone also confers resistance to proteases, increasing bioavailability.

  • Mechanism to Investigate: The MoA would be defined by the target PPI. For example, if incorporated into a peptide mimicking the BH3 domain, it could inhibit the interaction between BCL-2 family proteins and pro-apoptotic partners, a key target in oncology.[13]

Hypothesis 2: Direct Enzyme Inhibition

The rigid di-substituted structure could potentially fit into the active site of an enzyme, particularly those that process amino acids or peptides, such as proteases, peptidases, or transferases.

  • Causality: The molecule could act as a transition-state analog or a competitive inhibitor, with the sulfone group forming key hydrogen bonds within the active site that are not easily displaced.[4][6]

  • Mechanism to Investigate: The compound could be screened against panels of enzymes. For example, its structural similarity to proline analogs suggests potential activity against enzymes like dipeptidyl peptidase-4 (DPP-4) or prolyl endopeptidases.[3]

Hypothesis 3: Receptor or Transporter Ligand

While less likely due to the BOC protecting group, the core amino acid structure could potentially interact with receptors or transporters that recognize small molecules.

  • Causality: The unique shape imposed by the cyclic sulfone backbone might confer selectivity for a specific receptor subtype.

  • Mechanism to Investigate: The de-protected version of the compound (after BOC removal) could be tested in binding assays against receptors for amino acid neurotransmitters (e.g., NMDA, AMPA receptors) or amino acid transporters (e.g., LAT1).[14]

Part 3: A Systematic Workflow for Mechanism of Action Elucidation

The following workflow provides a logical and self-validating path to identify the molecular target and elucidate the mechanism of action for a novel compound like this compound. This process is iterative, with findings from each phase informing the next.[15][16]

Phase 1: Phenotypic Screening and Hit Identification

Before seeking a specific target, it is crucial to determine if the compound elicits any biological response. A broad, unbiased approach is most effective.

  • Objective: To identify a quantifiable and reproducible cellular phenotype.

  • Methodology: High-Content Imaging (HCI) or Phenotypic Cell-Based Assays.

    • Assay Selection: Choose a panel of human cell lines relevant to diverse therapeutic areas (e.g., oncology, immunology, neurology).

    • Compound Treatment: Treat cells with a dose-response range of the compound.

    • HCI: Use automated microscopy to capture images of cells stained with multiple fluorescent dyes that highlight key cellular features (e.g., nuclear morphology, cytoskeleton organization, mitochondrial health, cell cycle state).

    • Data Analysis: Quantify changes in these features to create a "phenotypic fingerprint." A significant and dose-dependent change constitutes a "hit."

  • Trustworthiness: This step is self-validating. A reproducible phenotypic hit confirms the compound is biologically active and provides the foundational assay for all subsequent target deconvolution efforts.

Phase 2: Molecular Target Identification

Once a phenotype is confirmed, the next critical step is to identify the specific protein(s) the compound interacts with to cause this effect. There are two primary, complementary strategies: affinity-based and label-free methods.[17][18]

This classic biochemical approach uses a modified version of the compound as "bait" to capture its binding partners.[19][20]

  • Causality: Assumes that a physical interaction between the compound and its target can be isolated from a complex biological mixture (e.g., cell lysate).

  • Protocol: Biotinylation and Streptavidin Pulldown

StepProcedureRationale & Key Considerations
1. Probe Synthesis Synthesize an analog of the compound with a linker and a biotin tag. The BOC group can be removed and the linker attached to the free amine, or the carboxylic acid can be used as an attachment point.The linker must be long enough to avoid steric hindrance. A "no-linker" control and a "scrambled compound" control are essential to identify non-specific binders.
2. Lysate Incubation Incubate the biotinylated probe with cell lysate from the cell line identified in Phase 1.Lysate should be prepared under non-denaturing conditions to preserve protein structure and interactions.
3. Affinity Capture Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins.Include a competition control where excess non-biotinylated compound is added to the lysate before the probe. True targets will show reduced binding in this condition.
4. Wash & Elute Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads.Washing stringency is critical. Overly harsh washing may disrupt true interactions, while insufficient washing increases background.
5. Protein ID Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).Candidate targets are proteins that are significantly enriched in the probe pulldown compared to negative controls.

Drug Affinity Responsive Target Stability (DARTS) is a powerful alternative that does not require chemical modification of the compound.[17][20]

  • Causality: Based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's conformation, making it more resistant to proteolysis.

  • Protocol: DARTS Workflow

StepProcedureRationale & Key Considerations
1. Lysate Incubation Prepare native cell lysate and divide it into two aliquots: one treated with the compound, the other with a vehicle control (e.g., DMSO).Incubation time and compound concentration should be optimized based on the phenotypic assay.
2. Protease Digestion Add a non-specific protease (e.g., pronase, thermolysin) to both aliquots and incubate for a limited time.The protease concentration and digestion time must be carefully titrated to achieve partial digestion in the control sample.
3. Quench & Analyze Stop the digestion and analyze the remaining proteins by SDS-PAGE.A protein that is a direct target of the compound will be protected from digestion and will appear as a more prominent band in the compound-treated lane compared to the control lane.
4. Protein ID Excise the protected protein band from the gel and identify it using mass spectrometry.This method is excellent for identifying soluble proteins. Membrane proteins may require modified protocols.
Phase 3: Target Validation and Pathway Analysis

Identifying a candidate protein is not the end. The final phase involves rigorously proving that this protein is responsible for the observed phenotype and understanding its role in the broader cellular context.[21]

  • Objective: To confirm direct binding and establish a causal link between target engagement and cellular response.

  • Methodologies:

    • Biophysical Validation: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified recombinant target protein and the compound to confirm direct binding and determine binding affinity (Kᴅ).

    • Cellular Target Engagement: Employ methods like the Cellular Thermal Shift Assay (CETSA) in intact cells to confirm the compound binds to the target in a physiological context.

    • Genetic Validation: Use CRISPR/Cas9 to knock out the gene encoding the target protein or siRNA to knock it down. If the compound's phenotype is diminished or abolished in these modified cells, it provides strong evidence that the target is correct.

    • Pathway Analysis: Once the target is validated, use phosphoproteomics, transcriptomics (RNA-seq), or metabolomics to map the downstream signaling changes induced by the compound. This reveals the broader mechanism and cellular pathways being modulated.[22]

Part 4: Visualizations

Workflow for Mechanism of Action Elucidation

MOA_Workflow cluster_0 Phase 1: Phenotypic Discovery cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Pathway Analysis pheno_screen High-Content Phenotypic Screen hit Identify Reproducible Phenotypic Hit pheno_screen->hit Dose-dependent cellular change affinity Affinity-Based Methods (e.g., Pulldown) hit->affinity labelfree Label-Free Methods (e.g., DARTS) hit->labelfree ms LC-MS/MS Analysis affinity->ms labelfree->ms candidates Generate List of Candidate Target Proteins ms->candidates biophys Biophysical Validation (SPR, ITC, CETSA) candidates->biophys genetic Genetic Validation (CRISPR, siRNA) candidates->genetic pathway Pathway Analysis (Omics) candidates->pathway moa Elucidated Mechanism of Action biophys->moa genetic->moa pathway->moa

Caption: A systematic, multi-phase workflow for MoA elucidation.

Affinity-Based Pulldown Experiment

Affinity_Pulldown compound Compound biotin_probe Synthesize Biotinylated Probe compound->biotin_probe incubation Incubation biotin_probe->incubation lysate Cell Lysate (Protein Mixture) lysate->incubation capture Affinity Capture incubation->capture beads Streptavidin Beads beads->capture wash Wash Non-specific Proteins capture->wash elute Elute Bound Proteins wash->elute ms_id Identify by Mass Spectrometry elute->ms_id

Caption: Workflow for affinity-based target identification.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.

  • Target Identification and Validation (Small Molecules). University College London.

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate.

  • Small-molecule Target and Pathway Identification. Broad Institute.

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

  • Cyclic sulfone containing compounds which showed strong biological activity. ResearchGate.

  • Application of Methylsulfone in Drug Discovery. PharmaBlock.

  • A Comparative Study of Tetrahydrothiopyran-4-one and Tetrahydropyran-4-one in Synthetic Chemistry. Benchchem.

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Semantic Scholar.

  • Sulfone. Wikipedia.

  • The importance of sulfur-containing motifs in drug design and discovery. Taylor & Francis Online. (2022, February 17).

  • Experimental and computational workflow to assess drug effects. ResearchGate.

  • Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics - PMC. NIH. (2025, April 25).

  • The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism. PubMed.

  • (PDF) Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics. ResearchGate. (2025, August 8).

  • Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. PubMed.

  • Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC. NIH.

  • Computational analyses of mechanism of action (MoA): data, methods and integration. NIH.

  • Physical Properties of Tetrahydropyran and Its Applications | Request PDF. ResearchGate. (2025, August 7).

  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Publishing. (2021, March 25).

  • Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals. (2020, February 18).

  • Tetrahydropyrans in Drug Discovery. PharmaBlock.

  • 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid | CAS 108329-81-3. Santa Cruz Biotechnology.

  • Constrained Peptides and Macrocyclics. Discovery On Target.

  • (4-Boc-amino-tetrahydrothiopyran-4-yl)acetic acid. Chem-Impex.

  • 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROTHIOPYRAN CAS#: 108329-81-3. ChemicalBook.

Sources

commercial suppliers of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran: From Synthesis to Application

Abstract

This technical guide provides a comprehensive overview of this compound, a non-canonical amino acid with significant potential in drug discovery and peptide engineering. Due to its limited commercial availability, this document details a reliable synthetic route starting from its thioether precursor, 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid. We present field-proven protocols for the selective oxidation of the thioether to the corresponding sulfone, purification strategies, and detailed methods for its characterization. Furthermore, this guide outlines the incorporation of this unique building block into peptide chains using standard Boc-based solid-phase peptide synthesis (SPPS), and discusses the impact of the sulfone moiety on peptide properties. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical properties of sulfone-containing amino acids in their work.

Introduction: The Significance of a Sulfone-Containing Amino Acid

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity.[1] The target molecule of this guide, this compound, introduces a cyclic sulfone moiety into the amino acid side chain. The sulfone group is a highly polar and stable functional group that can act as a hydrogen bond acceptor. Its incorporation can significantly alter the conformational properties and polarity of a peptide.[1] These modifications are of great interest in medicinal chemistry for enhancing binding affinity, improving metabolic stability, and fine-tuning the pharmacokinetic profile of peptide-based therapeutics.

A primary challenge for researchers is the lack of direct commercial suppliers for this specialized building block. This guide addresses this gap by providing a comprehensive workflow, beginning with the procurement of the readily available precursor and culminating in the application of the final product in peptide synthesis.

Commercial Sourcing of the Precursor

The synthesis of our target molecule begins with the commercially available thioether precursor, 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid . Several chemical suppliers offer this compound, and researchers should assess purity and availability based on their specific needs.

SupplierProduct NameCAS NumberNotes
Santa Cruz Biotechnology4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid108329-81-3Offered for research use.

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthesis of this compound

The core of preparing the target molecule is the selective oxidation of the thioether in the precursor to a sulfone. This transformation must be performed under conditions that do not compromise the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[2]

Rationale for Oxidant Selection

Several reagents can oxidize thioethers to sulfones.[3] However, the presence of the Boc group and the carboxylic acid necessitates a chemoselective approach.

  • m-Chloroperoxybenzoic acid (m-CPBA): A common and effective oxidant for this transformation. Using a slight excess (around 2.2 equivalents) typically ensures complete oxidation to the sulfone. The reaction is generally clean and proceeds under mild conditions.[4]

  • Oxone® (Potassium peroxymonosulfate): A versatile and relatively environmentally friendly oxidant. It is often used in a buffered aqueous/organic solvent system to maintain a neutral pH, which is beneficial for the stability of the Boc group.

  • Hydrogen Peroxide with a Catalyst: Systems like hydrogen peroxide with a catalytic amount of sodium tungstate can also be effective.[5]

For this guide, we will detail a protocol using m-CPBA due to its widespread availability and predictable reactivity.

Experimental Workflow: Oxidation of Thioether to Sulfone

The following diagram illustrates the synthetic workflow from the precursor to the final product.

G cluster_0 Synthesis Workflow Precursor 4-(Boc-amino)tetrahydro- thiopyran-4-carboxylic acid Reaction Oxidation with m-CPBA in Dichloromethane (DCM) Precursor->Reaction Dissolve Workup Aqueous Workup (e.g., Na2S2O3, NaHCO3 wash) Reaction->Workup Quench & Wash Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Isolate Crude Product 4-BOC-Amino-4-Carboxy-1,1-Dioxo- Tetrahydrothiopyran Purification->Product Purified Product

Caption: Synthetic workflow for the oxidation of the thioether precursor.

Detailed Synthesis Protocol

Materials:

  • 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid (1.0 eq) in dichloromethane (DCM). A concentration of approximately 0.1 M is a good starting point.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA (2.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture back to 0 °C and slowly add saturated aqueous Na₂S₂O₃ solution to quench the excess peroxide. Stir for 15 minutes.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2-3 times, to remove m-chlorobenzoic acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective.

  • Column Chromatography: For oils or impure solids, purification by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate in hexanes is recommended.

Quality Control and Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

TechniqueExpected Results
¹H NMR Expect downfield shifts for the protons adjacent to the sulfone group (on the tetrahydrothiopyran ring) compared to the thioether precursor due to the electron-withdrawing nature of the sulfone. The Boc group protons should appear as a singlet around 1.4-1.5 ppm.
¹³C NMR The carbons flanking the sulfone group will also be shifted downfield. The carbonyl carbon of the carboxylic acid and the quaternary carbon of the Boc group should be clearly identifiable.[6]
Mass Spec (ESI) The expected [M+H]⁺ or [M-H]⁻ ion should be observed, confirming the molecular weight of the oxidized product.
HPLC Purity should be assessed by HPLC, ideally demonstrating >95% purity for use in peptide synthesis.

Application in Solid-Phase Peptide Synthesis (SPPS)

The synthesized Boc-protected sulfone amino acid is well-suited for incorporation into peptides using standard Boc-SPPS protocols.[7]

Boc-SPPS Workflow

The following diagram outlines the key steps in a typical Boc-SPPS cycle for incorporating the new amino acid.

G cluster_1 Boc-SPPS Cycle Start Resin-Bound Peptide (Free N-terminus) Coupling Couple new Boc-Amino Acid Sulfone (e.g., with HBTU/DIPEA) Start->Coupling Wash1 Wash Resin (e.g., DMF, DCM) Coupling->Wash1 Deprotection Boc Deprotection (TFA in DCM) Wash1->Deprotection Wash2 Wash Resin (e.g., DCM) Deprotection->Wash2 Neutralization Neutralization (DIPEA in DCM/DMF) Wash2->Neutralization NextCycle Ready for Next Amino Acid Neutralization->NextCycle NextCycle->Coupling Repeat Cycle

Caption: A typical cycle for Boc-based solid-phase peptide synthesis.

Boc Deprotection Protocol

The Boc group is acid-labile and is typically removed using trifluoroacetic acid (TFA).[8][9]

Procedure:

  • Swell the resin-bound peptide in DCM.

  • Treat the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes at room temperature.

  • Filter the resin and wash thoroughly with DCM to remove the TFA and the cleaved Boc-group byproducts.

  • Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a non-nucleophilic base, such as 5-10% N,N-diisopropylethylamine (DIPEA) in DCM or DMF.

  • Wash the resin again with DCM and DMF to prepare for the next coupling step.

Peptide Coupling Protocol

The carboxylic acid of the incoming Boc-protected amino acid sulfone must be activated to facilitate amide bond formation.[10]

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound (3-5 eq)

  • Coupling reagent, e.g., HBTU (0.95 eq relative to the amino acid)

  • Non-nucleophilic base, e.g., DIPEA (2 eq relative to the amino acid)

  • Solvent, e.g., N,N-Dimethylformamide (DMF)

Procedure:

  • In a separate vessel, pre-activate the this compound by dissolving it in DMF with HBTU and DIPEA. Allow to react for a few minutes.

  • Add the activated amino acid solution to the swelled, deprotected, and neutralized resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., the Kaiser test).

  • Once complete, filter the resin and wash thoroughly with DMF and DCM to remove excess reagents and byproducts.

Conclusion

This compound represents a valuable, albeit not directly purchasable, building block for advanced peptide and peptidomimetic design. By following the detailed synthesis, purification, and characterization protocols outlined in this guide, researchers can reliably produce this compound in high purity. Its subsequent application in Boc-SPPS opens the door to novel peptide structures with potentially enhanced therapeutic properties, driven by the unique electronic and steric contributions of the cyclic sulfone moiety. This guide provides the foundational knowledge for scientists to confidently synthesize and integrate this promising non-canonical amino acid into their drug discovery and development programs.

References

  • Deming, T. J. (2016). Sulfur Switches for Responsive Peptide Materials. Accounts of Chemical Research, 49(7), 1439–1447.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Fields, G. B. (Ed.). (2013). Amino Acid Derivatives for Peptide Synthesis. Methods in Molecular Biology.
  • Masterson, D. S. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Reddit discussion on chemoselective thioether oxid
  • Wikipedia contributors. (2023).
  • ResearchGate discussion on Boc deprotection. (2021).
  • Choi, S., et al. (2001). Chemoselective Oxidation of Sulfides to Sulfoxides or Sulfones. The Journal of Organic Chemistry, 66(24), 8154–8159.
  • Advanced ChemTech. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Matteucci, M., Bhalay, G., & Bradley, M. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters, 5(2), 235–237.
  • ResearchGate. (n.d.). Methionine sulfoxide- and sulfone-containing peptide synthesis.
  • PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Bartoli, G., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432.
  • Hussain, M., et al. (2023). Anti-inflammatory peptide therapeutics and the role of sulphur containing amino acids (cysteine and methionine) in inflammation suppression: A review. International Journal of Peptide Research and Therapeutics, 29(1), 23.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Boufroura, H., et al. (2017). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 82(1), 1-10.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Bell, A. T., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • Master Organic Chemistry. (2015). Thiols And Thioethers.
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • The Royal Society of Chemistry. (2025).
  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group.
  • Glass, R. S., et al. (2016). Neighboring π-Amide Participation in Thioether Oxidation: Conformational Control. The Journal of Organic Chemistry, 81(17), 7548–7555.
  • ResearchGate. (n.d.).
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1163 - Standard Removal of Boc Protecting Group.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2020).

Sources

The Emergence of a Constrained Scaffold: A Technical Guide to the Discovery and Synthesis of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Structural Rigidity in Drug Design

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is perpetual. Unnatural amino acids, those not found in the canonical 20 proteinogenic amino acids, are pivotal in this endeavor.[1] They serve as unique building blocks for peptides and small molecule drugs, often imparting enhanced metabolic stability, receptor affinity, and selectivity. Among these, cyclic amino acids are of particular interest as they introduce conformational constraints, reducing the entropic penalty upon binding to a biological target.

This guide delves into the discovery and synthetic history of a unique constrained amino acid, 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran. This molecule is distinguished by two key features: a six-membered heterocyclic tetrahydrothiopyran core that restricts the spatial orientation of the amino and carboxyl groups, and a sulfone moiety, which significantly alters the physicochemical properties of the parent sulfide. The introduction of the sulfone group, by oxidizing the sulfur atom, not only increases polarity and the potential for hydrogen bonding but can also enhance the metabolic stability of the molecule. The tert-butyloxycarbonyl (BOC) protecting group is a standard feature in modern peptide synthesis, allowing for the controlled incorporation of this amino acid into larger structures.[2]

While the history of simple thiophene-containing compounds in medicinal chemistry is well-documented, the development of more complex, saturated heterocyclic systems like the one discussed herein represents a more recent evolution in the field.[3][4] The sulfone derivatives of related tetrahydrothiopyran-4-ones have shown significant promise in various therapeutic areas, including trypanocidal activity, highlighting the potential of this scaffold.[5]

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound is not explicitly detailed in a single seminal publication but can be logically constructed from established synthetic methodologies for analogous compounds. The proposed pathway involves three key stages: the synthesis of the core amino acid, the protection of the amino group, and the oxidation of the sulfide to a sulfone.

Stage 1: Synthesis of the Core Amino Acid - 4-Amino-tetrahydrothiopyran-4-carboxylic acid

The initial step focuses on the creation of the foundational α,α-disubstituted amino acid. A common and efficient method for this is the Bucherer-Bergs reaction, which utilizes a ketone, ammonium carbonate, and sodium cyanide. A similar approach has been documented for the synthesis of the analogous 4-amino-tetrahydropyran-4-carboxylic acid.[6]

Experimental Protocol: Bucherer-Bergs Synthesis

  • Reaction Setup: In a sealed pressure vessel, combine Tetrahydrothiopyran-4-one (1 equivalent), ammonium carbonate (3 equivalents), and sodium cyanide (1.5 equivalents) in a 1:1 mixture of ethanol and water.

    • Causality: Tetrahydrothiopyran-4-one serves as the electrophilic starting material for the formation of the aminonitrile intermediate.[7] The ethanol/water solvent system is chosen for its ability to dissolve both the organic and inorganic reactants. The excess of ammonium carbonate helps to drive the equilibrium towards the formation of the hydantoin intermediate.

  • Reaction Conditions: Heat the mixture to 60-70°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling the reaction mixture, add a solution of sodium hydroxide (3-4 equivalents) and heat under reflux for 12-24 hours to hydrolyze the hydantoin intermediate.

  • Isolation and Purification: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 6-7. The desired amino acid will precipitate out of the solution. The crude product can be collected by filtration, washed with cold water and ethanol, and then dried under vacuum. Further purification can be achieved by recrystallization.

Stage 2: BOC Protection

With the core amino acid in hand, the next step is to protect the amino group with a tert-butyloxycarbonyl (BOC) group. This is a standard procedure in peptide chemistry to prevent unwanted side reactions of the nucleophilic amine.

Experimental Protocol: BOC Protection

  • Reaction Setup: Suspend the 4-Amino-tetrahydrothiopyran-4-carboxylic acid (1 equivalent) in a mixture of dioxane and water. Add sodium hydroxide solution to adjust the pH to approximately 9-10.

  • Addition of Boc-Anhydride: Cool the solution in an ice bath and add a solution of Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) in dioxane dropwise while maintaining the pH between 9 and 10 by the addition of sodium hydroxide solution.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture with a cold solution of potassium bisulfate to a pH of 2-3. Extract the product with ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-BOC-Amino-4-Carboxy-Tetrahydrothiopyran.

Stage 3: Oxidation to the Sulfone

The final and defining step is the oxidation of the sulfide in the tetrahydrothiopyran ring to a sulfone. This transformation is typically achieved using a strong oxidizing agent. Meta-chloroperoxybenzoic acid (mCPBA) is a common and effective reagent for this purpose.[8]

Experimental Protocol: Sulfide Oxidation

  • Reaction Setup: Dissolve the 4-BOC-Amino-4-Carboxy-Tetrahydrothiopyran (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Addition of Oxidizing Agent: Cool the solution in an ice bath and add mCPBA (2.2-2.5 equivalents) portion-wise.

    • Causality: A slight excess of the oxidizing agent is used to ensure the complete conversion of the sulfide to the sulfone, bypassing the intermediate sulfoxide. The reaction is performed at a low temperature to control the exothermicity of the oxidation.

  • Reaction and Workup: Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC. Upon completion, quench the excess mCPBA by adding a saturated solution of sodium thiosulfate. Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography or recrystallization.

Physicochemical Properties and Characterization

The introduction of the sulfone group is expected to significantly influence the properties of the molecule compared to its sulfide precursor.

Property4-BOC-Amino-4-Carboxy-TetrahydrothiopyranThis compound (Predicted)
Molecular Formula C11H19NO4S[9]C11H19NO6S
Molecular Weight 261.34 g/mol [9]293.34 g/mol
Appearance Almost white powder[10]White to off-white solid
Melting Point 170-174 °C[10]Higher than the sulfide precursor
Polarity Moderately polarSignificantly more polar
Solubility Soluble in polar organic solventsHigher solubility in polar protic solvents
Hydrogen Bond Acceptors 46

Characterization of the final compound would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of starting materials. The chemical shifts of the protons and carbons adjacent to the sulfone group will be significantly downfield compared to the sulfide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the sulfone group (typically around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), the carbonyl groups, and the N-H bond.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_stage1 Stage 1: Core Amino Acid Synthesis cluster_stage2 Stage 2: BOC Protection cluster_stage3 Stage 3: Oxidation start Tetrahydrothiopyran-4-one bucherer Bucherer-Bergs Reaction (NH4)2CO3, NaCN then NaOH hydrolysis start->bucherer amino_acid 4-Amino-tetrahydro- thiopyran-4-carboxylic acid bucherer->amino_acid boc BOC Protection (Boc)2O, NaOH amino_acid->boc boc_protected 4-BOC-Amino-4-Carboxy- Tetrahydrothiopyran boc->boc_protected oxidation Oxidation mCPBA boc_protected->oxidation final_product 4-BOC-Amino-4-Carboxy- 1,1-Dioxo-Tetrahydrothiopyran oxidation->final_product

Caption: Proposed synthetic pathway for this compound.

Potential Applications in Drug Discovery and Peptide Chemistry

The unique structural and physicochemical properties of this compound make it an attractive building block for various applications in drug discovery and peptide chemistry.

  • Peptide Mimetics: Incorporation of this constrained amino acid into a peptide sequence can induce specific secondary structures, such as β-turns, which are often crucial for biological activity. This can lead to the development of more potent and selective peptide-based drugs.

  • Scaffold for Small Molecule Drug Discovery: The tetrahydrothiopyran-1,1-dioxide core can serve as a rigid scaffold for the synthesis of novel small molecules. The amino and carboxyl groups provide convenient handles for further functionalization, allowing for the exploration of chemical space around a constrained core.

  • Modulation of Physicochemical Properties: The highly polar sulfone group can be used to improve the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[11] This is a critical aspect of drug design, as poor pharmacokinetic properties are a common cause of drug failure.

  • Probing Protein-Ligand Interactions: As a conformationally restricted analog of other amino acids, it can be used as a tool to probe the binding pockets of enzymes and receptors, providing valuable insights into the specific conformations required for molecular recognition.

Conclusion

While the direct discovery and historical timeline of this compound are not consolidated in the public domain, its existence and synthesis are a logical extension of established principles in organic and medicinal chemistry. This guide provides a comprehensive overview of its likely synthetic route, key properties, and potential applications. As the demand for novel, structurally defined building blocks in drug discovery continues to grow, compounds like this constrained sulfone-containing amino acid will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Conformational and steric effects on the oxidation of some substituted tetrahydrothiopyran-4-ones and their I, l-dioxides by pyr. (n.d.).
  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC. (n.d.). PubMed Central.
  • Reprogramming natural proteins using unnatural amino acids - PMC. (n.d.). PubMed Central.
  • 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROTHIOPYRAN CAS#: 108329-81-3. (n.d.). ChemicalBook.
  • 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid | CAS 108329-81-3. (n.d.). Santa Cruz Biotechnology.
  • Synthesis of γ‐amino sulfones from vinyl sulfones. (n.d.). ResearchGate.
  • 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROTHIOPYRAN | 108329-81-3. (n.d.). ChemicalBook.
  • 3,5-Dialkyltetrahydro-4H-thiopyran-4-ones under the conditions of Mannich reaction. (2025, August 5). ResearchGate.
  • Acide (4-Boc-amino-tétrahydrothiopyran-4-yl)acétique. (n.d.). Chem-Impex.
  • Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. (n.d.). Eureka | Patsnap.
  • Stereocontrolled Synthesis of Cyclopropanol Amino Acids from Allylic Sulfones: Conformationally Restricted Building Blocks. (2003, September 10). ACS Publications.
  • Fmoc-4-amino-tetrahydropyran-4-carboxylic acid | 285996-72-7. (n.d.). Biosynth.
  • Key Applications of Tetrahydrothiopyran-4-one in Research and Development. (n.d.).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
  • Tetrahydrothiopyran oxidation in the presence of [Zn 2... (n.d.). ResearchGate.
  • Fmoc-4-amino-tetrahydropyran-4-carboxylic acid. (n.d.). Chem-Impex.
  • Synthesis of a sulfur-containing amino acid under simulated prebiotic conditions. (n.d.). PubMed.
  • Unnatural Amino Acids. (2024, December 4). Enamine.
  • Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal.
  • 4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID 39124-20-4 wiki. (n.d.). Guidechem.
  • 4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 39124-20-4. (2025, July 4). ChemicalBook.
  • Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.
  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (n.d.). ResearchGate.
  • 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95% 1 g | Buy Online. (n.d.). Thermo Scientific Chemicals.

Sources

A Theoretical Conformational Analysis of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran: A Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For drug development professionals, a profound understanding of the conformational preferences of a drug candidate is paramount for predicting its interaction with biological targets, thereby influencing its efficacy and safety profile. This technical guide provides a comprehensive theoretical conformational analysis of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran, a substituted six-membered heterocyclic scaffold of interest in medicinal chemistry. By leveraging established principles of stereoelectronics and computational chemistry, we will dissect the intricate interplay of steric and electronic factors that govern the conformational landscape of this molecule. This whitepaper will serve as a roadmap for researchers, offering insights into the probable low-energy conformations and the rationale behind their stability, which is crucial for the rational design of novel therapeutics.

Introduction: The Primacy of Conformation in Drug Design

The "lock and key" and "induced fit" models of enzyme-substrate binding underscore the critical role of molecular shape in biological recognition. The specific arrangement of atoms in space, or conformation, dictates the presentation of pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. Consequently, a molecule's ability to adopt a bioactive conformation is a key determinant of its pharmacological activity.

The tetrahydrothiopyran ring, a sulfur-containing six-membered heterocycle, is a versatile scaffold in medicinal chemistry.[1] Its non-planar, puckered nature allows for a variety of spatial arrangements of substituents. The introduction of a sulfone group (1,1-dioxo) significantly alters the electronic and steric properties of the ring, influencing its conformational preferences.[2] Furthermore, the geminal substitution at the C4 position with a bulky tert-butyloxycarbonyl (BOC) protected amine and a carboxylic acid group introduces additional layers of complexity, including steric hindrance and the potential for intramolecular hydrogen bonding.[3][4]

This guide will systematically explore the conformational space of this compound through a theoretical lens, providing a foundational understanding for its application in drug discovery programs.

Structural Features and Conformational Degrees of Freedom

The tetrahydrothiopyran ring, analogous to cyclohexane, can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant.[5] The chair conformation is generally the most stable due to the minimization of torsional and angle strain.

The Tetrahydrothiopyran-1,1-dioxide Ring

The oxidation of the sulfur atom to a sulfone introduces two key changes:

  • Increased Steric Bulk: The two oxygen atoms of the sulfone group are significantly larger than the lone pairs of a sulfide, leading to increased steric interactions.

  • Altered Electronic Properties: The sulfone group is strongly electron-withdrawing, which can influence the bond lengths and angles within the ring.[6]

The chair conformation of the tetrahydrothiopyran-1,1-dioxide ring will be the primary focus of this analysis due to its inherent stability. In this conformation, substituents can occupy either axial or equatorial positions.

Substituents at the C4 Position

The C4 position is geminally disubstituted with:

  • A BOC-Amino Group: The tert-butyloxycarbonyl (BOC) group is a bulky protecting group commonly used in peptide synthesis.[7] Its large size will exert significant steric influence on the conformational equilibrium. The electron-withdrawing nature of the carbamate can also play a role in stereoelectronic interactions.[8][9]

  • A Carboxylic Acid Group: The carboxyl group is capable of acting as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl and hydroxyl oxygens).

The key conformational question for the ring revolves around which of these two bulky groups at C4 will preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions.

Theoretical Methodologies for Conformational Analysis

A robust theoretical analysis of molecular conformation relies on computational chemistry methods to explore the potential energy surface and identify low-energy minima.[10]

Molecular Mechanics (MM)

Molecular mechanics methods utilize classical physics to calculate the potential energy of a molecule based on a set of parameters known as a force field. These methods are computationally inexpensive and are well-suited for initial conformational searches of large molecules.[11]

Quantum Mechanics (QM)

Quantum mechanics methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are essential for refining the geometries and relative energies of conformers identified by molecular mechanics.[12] DFT calculations are particularly important for capturing subtle stereoelectronic effects.

Workflow for Conformational Analysis

A typical workflow for the theoretical conformational analysis of a flexible molecule like this compound is as follows:

G A Initial 3D Structure Generation B Molecular Mechanics Conformational Search A->B  Input for search algorithms C Clustering of Conformers B->C  Generation of multiple conformers D DFT Geometry Optimization and Energy Calculation C->D  Selection of unique low-energy structures E Analysis of Low-Energy Conformers D->E  Refined geometries and relative energies F Thermodynamic Property Calculation E->F  Identification of key interactions G A Steric Hindrance C Equatorial BOC-Amino Group A->C D Axial Carboxy Group A->D B Intramolecular Hydrogen Bonding E Most Stable Conformer B->E C->E D->E

Caption: Key factors influencing the conformational preference.

Stereoelectronic Effects

While steric effects are likely dominant, stereoelectronic effects such as the anomeric effect should also be considered, although they are typically more pronounced when a heteroatom is adjacent to the substituent. [13][14]In this case, with the substituents at C4, the direct influence of the ring sulfur or the sulfone oxygens through traditional anomeric interactions is less likely. However, the overall electronic environment created by the sulfone and the substituents will influence bond lengths and angles, subtly affecting the conformational energy landscape. [6][15]

Experimental Protocols for Validation

The theoretical predictions outlined in this guide should be validated through experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution. [16]* Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is related to the dihedral angle between them via the Karplus equation. This can provide information about the chair conformation and the axial/equatorial orientation of protons, and by extension, the substituents.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity of protons. The presence of NOEs between the axial carboxylic acid proton and other axial protons would support the predicted conformation.

X-ray Crystallography

If a crystalline sample can be obtained, single-crystal X-ray diffraction will provide the definitive solid-state conformation of the molecule. This can be used to benchmark and validate the computational results.

Implications for Drug Design and Development

A thorough understanding of the conformational preferences of this compound has several important implications for its use as a scaffold in drug design:

  • Predictive Modeling: The dominant low-energy conformation can be used as the input for docking studies to predict binding modes with target proteins.

  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the scaffold affect the conformational equilibrium can help in interpreting SAR data and designing new analogs with improved activity.

  • Physicochemical Properties: The conformation of a molecule can influence its properties such as solubility and membrane permeability. For instance, the formation of an intramolecular hydrogen bond can mask polar groups, potentially increasing lipophilicity.

Conclusion

The theoretical conformational analysis of this compound suggests a strong preference for a chair conformation with the bulky BOC-amino group in the equatorial position and the carboxylic acid group in the axial position. This preference is primarily driven by the minimization of steric hindrance. The potential for intramolecular hydrogen bonding between the axial carboxyl group and the equatorial BOC-amino group is likely a significant stabilizing factor. While this guide provides a robust theoretical framework, experimental validation through techniques such as NMR spectroscopy and X-ray crystallography is essential to confirm these predictions. For drug development professionals, this detailed conformational understanding is a critical first step in harnessing the potential of this versatile molecular scaffold for the design of novel and effective therapeutics.

References

  • Bjornsson, R., & Arnason, I. (2009). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 11(39), 8689-8697. [Link]

  • IntuitionLabs. (n.d.). A Technical Overview of Molecular Simulation Software. Retrieved from [Link]

  • Cremer, D. (n.d.). Ab Initio Studies of Six-Membered Rings: Present Status and Future Developments. Southern Methodist University. Retrieved from [Link]

  • ChemDoodle 3D. (n.d.). Molecular Modeling and Graphics Software. Retrieved from [Link]

  • Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society, 118(21), 5011-5019. [Link]

  • Grosu, I. (2015). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. In Topics in Heterocyclic Chemistry (Vol. 42, pp. 1-57). Springer.
  • Caserio, M. C., & Kim, J. J. (1985). Stereoelectronic Effects in Sulfur Heterocycles. Thiosulfonium Ions. Phosphorus and Sulfur and the Related Elements, 23(1-3), 169-195. [Link]

  • DiRocco, D. A., & Rovis, T. (2011). Using density functional theory to calculate the anomeric effect in hydroxylamine and hydrazide derivatives of tetrahydropyran. Tetrahedron Letters, 52(33), 4334-4337. [Link]

  • Weinberg, N., & Wolfe, S. (1994). A Comprehensive Approach to the Conformational Analysis of Cyclic Compounds. Journal of the American Chemical Society, 116(22), 9860-9868. [Link]

  • Oae, S. (Ed.). (1991). The Stereoelectronic Effects of Sulfur Groups. In Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
  • Translational Informatics Division, University of New Mexico. (n.d.). Cheminformatics and Molecular Modeling. Retrieved from [Link]

  • TINKER Tutorial: Conformational Analysis. (n.d.). UC Santa Barbara. Retrieved from [Link]

  • Dalke, A. (n.d.). Open Source Molecular Modeling. Retrieved from [Link]

  • Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology, 2001, 61-71. [Link]

  • Tvaroška, I., & Bleha, T. (1989). Anomeric effect. Advances in Carbohydrate Chemistry and Biochemistry, 47, 45-123.
  • Freeman, F., Gomarooni, F., & Hehre, W. J. (2001). A computational study of conformers and rotamers of 3-substituted equatorial tetrahydro-2H-thiopyran-1-oxides (tetrahydrothiopyran-1-oxides, thiacyclohexane-1-oxides, thiane-1-oxides). Journal of Molecular Structure: THEOCHEM, 535(1-3), 287-299.
  • da Silva, C. O., & Tormena, C. F. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Journal of Molecular Structure, 1149, 76-83.
  • Lavecchia, A., Di Giovanni, C., & Novellino, E. (2010). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 87(4), 448-450. [Link]

  • eGyanKosh. (n.d.). CONFORMATIONS OF SIX-MEMBERED RINGS. Retrieved from [Link]

  • Ionescu, A. R., Berces, A., Zgierski, M. Z., Whitfield, D. M., & Nukada, T. (2005). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. The Journal of Physical Chemistry A, 109(36), 8096-8105. [Link]

  • Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

  • Chemospecific. (2021, February 7). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics! [Video]. YouTube. [Link]

  • Gais, H. J., & Bülow, G. (1993). Formation of six- vs. five-membered cyclic sulfones by C-H insertion. Tetrahedron Letters, 34(34), 5469-5472.
  • van der Post, S. T., C জায়া, K., C, M., & Woutersen, S. (2017). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. Scientific Reports, 7(1), 1-7. [Link]

  • Kankaanperä, A., & Miikki, K. (1969). Anomeric Effect in Compounds with Five-membered Rings - Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. Acta Chemica Scandinavica, 23, 1471-1476.
  • Nagy, P. I., Jójárt, B., & Farkas, Ö. (2006). Ab initio study of hydrogen-bond formation between cyclic ethers and selected amino acid side chains. The Journal of Physical Chemistry A, 110(51), 13853-13864. [Link]

  • ResearchGate. (n.d.). Intramolecularly Hydrogen-Bonded Peptide Conformation. Retrieved from [Link]

  • Kumar, S., et al. (2021). Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. Proceedings of the National Academy of Sciences, 118(11), e2024769118. [Link]

  • SciSpace. (2015, August 12). Conformational analysis of cycloalkanes. Retrieved from [Link]

  • Ermondi, G., & Caron, G. (2019). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Medicinal Research Reviews, 39(6), 2195-2230. [Link]

  • Freeman, F., & Hehre, W. J. (2001). A computational study of 4-alkyl equatorial tetrahydro-2 H-thiopyran-1-oxides (tetrahydrothiopyran-1-oxides, thiacyclohexane-1-oxides, thiane-1-oxides). Journal of Molecular Structure: THEOCHEM, 555(1-3), 253-263.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(37), 16335-16361. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(37), 16335-16361. [Link]

  • MDPI. (n.d.). Sulfur-Nitrogen Heterocycles. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Novel Constrained Scaffold for Peptide Drug Discovery

The incorporation of unnatural amino acids into peptides is a cornerstone of modern medicinal chemistry, enabling the design of therapeutics with enhanced potency, selectivity, and metabolic stability.[1][2] The target molecule, 4-(tert-butoxycarbonylamino)-1,1-dioxo-tetrahydrothiopyran-4-carboxylic acid (herein referred to as BCT), is a novel, conformationally constrained amino acid analog. Its rigid, cyclic structure and the presence of a sulfone moiety offer unique potential for peptide design.

The tetrahydrothiopyran-1,1-dioxide ring system imparts significant conformational rigidity, which can lock the peptide backbone into a specific bioactive conformation.[3] The sulfone group is a highly polar, stable, and metabolically robust functional group known to act as a hydrogen bond acceptor.[4][5][6] These features make BCT an attractive building block for modulating the pharmacological properties of peptide drug candidates.[5][7][8]

This guide provides a comprehensive framework and detailed protocols for the successful incorporation of this sterically hindered, non-standard amino acid into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). As this is a novel building block, these protocols are derived from established principles for handling sterically demanding and unique amino acid derivatives.[1][9]

Physicochemical Properties and Key Considerations

Before proceeding to the synthesis protocols, it is crucial to understand the unique characteristics of BCT and their implications for SPPS.

PropertyCharacteristicImplication for SPPS Protocol
Steric Hindrance Quaternary α-carbon, cyclic structure.Requires highly efficient coupling reagents (e.g., HATU, HCTU) and potentially longer reaction times or double coupling to overcome steric hindrance.[9][10][11]
Protection Scheme Nα-Boc group.Compatible with standard Boc/Bzl SPPS workflows. Deprotection will be achieved using trifluoroacetic acid (TFA).[12][13][14]
Sulfone Moiety Chemically stable 1,1-dioxide.The sulfone group is highly resistant to the acidic conditions of Boc deprotection and the final HF cleavage, ensuring its integrity throughout the synthesis.[6][15]
Solubility Expected to have good solubility in standard SPPS solvents like DMF and NMP.No major solubility issues are anticipated for the protected monomer.

Recommended SPPS Strategy: Boc/Bzl Chemistry

Given the Nα-Boc protection of the BCT monomer, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is the required approach. This methodology utilizes acid-labile protection for the temporary Nα-group and more robust, benzyl-based protecting groups for amino acid side chains, which are removed during the final cleavage step.[16][17]

Logical Workflow for BCT Incorporation via Boc-SPPS

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Select Resin (e.g., PAM, MBHA) Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA in DCM/DMF) Deprotection->Neutralization 1. Coupling Amino Acid Coupling (BCT or other AA) Neutralization->Coupling 2. Wash Wash Steps (DCM/DMF/IPA) Coupling->Wash 3. Wash->Deprotection Repeat for next residue Final_Deprotect Final Boc Deprotection Wash->Final_Deprotect Cleavage Cleavage & Global Deprotection (Anhydrous HF) Final_Deprotect->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for Boc-SPPS incorporating the novel BCT amino acid.

Detailed Experimental Protocols

These protocols are designed for manual synthesis but can be adapted for automated synthesizers. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection : Choose a suitable resin for Boc chemistry. For a C-terminal peptide acid, Phenylacetamidomethyl (PAM) resin is recommended due to its enhanced stability to TFA compared to standard Merrifield resin.[14] For a C-terminal peptide amide, p-Methylbenzhydrylamine (MBHA) resin is the standard choice.

  • Weighing : Place the desired amount of resin (e.g., 100-500 mg, with a substitution of 0.5-1.0 mmol/g) into a fritted glass reaction vessel.

  • Swelling : Add dichloromethane (DCM) to the resin (approx. 10-15 mL per gram of resin). Gently agitate using a shaker or nitrogen bubbling for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.

  • Washing : Drain the DCM and wash the resin sequentially with DCM (3x) and Isopropanol (IPA) (2x) to remove any impurities. Proceed to the first deprotection step.[14]

Protocol 2: Iterative Deprotection and Coupling Cycle

This cycle is repeated for each amino acid in the peptide sequence.

A. Nα-Boc Deprotection

  • Pre-wash : Wash the resin with DCM (2x).

  • Deprotection : Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the swollen resin.[14][17]

  • Reaction : Agitate for 1-2 minutes, drain the solution, and add a fresh portion of 50% TFA/DCM. Continue agitation for an additional 20-30 minutes. The formation of the t-butyl cation during this step can lead to side reactions; scavengers are recommended if sensitive residues like Trp or Met are present.[12][14]

  • Washing : Drain the TFA solution and wash the peptide-resin thoroughly to remove residual acid. A typical wash sequence is: DCM (3x), IPA (2x), and DCM (3x).

B. Neutralization

  • Reaction : Treat the peptide-resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 2-5 minutes. Repeat this step once.[16][17] This converts the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.

  • Washing : Drain the neutralization solution and wash the resin with DCM (3x) and DMF (3x) to remove excess base.

C. Amino Acid Coupling This step is critical, especially for the sterically hindered BCT monomer. The use of a high-efficiency coupling reagent is mandatory.

Coupling ReagentDescriptionKey Advantages for Hindered Couplings
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Currently one of the most effective uronium-type reagents. Features rapid kinetics and is highly effective at overcoming steric hindrance.[10][11]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)A guanidinium salt with high coupling efficiency, often considered superior to HBTU for difficult couplings.[11][18]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)A phosphonium-based reagent, effective for sterically hindered couplings and less prone to guanidinylation side reactions compared to uronium salts.[11][18]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)A newer generation uronium salt based on OxymaPure, offering high efficiency and a safer alternative to HOBt/HOAt-based reagents.[11][18]

Recommended Coupling Protocol for BCT:

  • Activation Solution : In a separate vial, dissolve 3-4 equivalents of Boc-BCT-OH and 3-4 equivalents of HATU (or HCTU) in N,N-Dimethylformamide (DMF).

  • Base Addition : Add 6-8 equivalents of DIEA or N-Methylmorpholine (NMM) to the activation solution. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction : Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature.

  • Reaction Time : For the sterically hindered BCT, a minimum coupling time of 2-4 hours is recommended. For extremely difficult couplings, this may be extended or performed overnight.

  • Monitoring : Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction progress. A negative test (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue/purple), the coupling is incomplete.

  • Recoupling (if necessary) : If the ninhydrin test is positive after the initial coupling time, drain the reaction solution, wash with DMF (3x), and repeat the coupling step with a freshly prepared activation solution ("double coupling").

  • Washing : Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x). The cycle can now be repeated for the next amino acid.

Protocol 3: Final Cleavage and Deprotection

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive, toxic, and can cause severe burns. This procedure must be performed by trained personnel using a specialized HF cleavage apparatus in a dedicated fume hood.

  • Final Boc Deprotection : After the final amino acid has been coupled, perform a final Nα-Boc deprotection step as described in Protocol 2A.

  • Resin Preparation : Wash the final peptide-resin with DCM and dry it thoroughly under a high vacuum for several hours.

  • Cleavage Cocktail : Prepare the HF cleavage cocktail. A common mixture is HF:p-cresol:p-thiocresol (90:5:5, v/v/v) . The cresols act as scavengers to trap the reactive carbocations generated during the cleavage of benzyl-type side-chain protecting groups.

  • HF Cleavage : Cool the reaction vessel containing the dried peptide-resin to -5 to 0 °C. Carefully distill the anhydrous HF into the vessel. Stir the mixture at 0 °C for 1-2 hours.[14]

  • HF Removal : After the reaction is complete, remove the HF by evaporation under a stream of nitrogen, followed by a high vacuum.

  • Peptide Precipitation : Triturate the remaining resin and cleaved peptide with cold diethyl ether. This will precipitate the peptide while dissolving the organic scavengers.

  • Extraction and Lyophilization : Filter the resin and wash it with more cold ether. Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid). Lyophilize the aqueous extract to obtain the crude peptide powder.

Purification and Analysis

The crude peptide should be purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. The identity and purity of the final peptide should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Troubleshooting and Expert Insights

  • Incomplete Coupling of BCT : This is the most likely challenge. If double coupling with HATU is insufficient, consider switching to an alternative high-power coupling reagent like PyBOP or COMU. Extending the coupling time up to 24 hours or performing the reaction at a slightly elevated temperature (e.g., 35-40°C) can also improve efficiency, though this risks increased racemization for standard amino acids.

  • Aggregation : During the synthesis of longer peptides, the growing chain can aggregate, leading to poor reaction kinetics. Incorporating the rigid BCT may disrupt secondary structures that lead to aggregation. If aggregation is suspected (indicated by shrinking resin or slow deprotection), switching to N-Methyl-2-pyrrolidone (NMP) as a solvent or adding chaotropic salts may be beneficial.

  • Stability of BCT : The tetrahydrothiopyran-1,1-dioxide ring is exceptionally stable and is not expected to degrade under standard SPPS conditions. Similarly, the Boc group is reliably cleaved by TFA.[13][19]

Conclusion

The incorporation of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran presents an exciting opportunity to create novel, conformationally constrained peptides. While its steric bulk demands careful optimization of coupling conditions, a well-executed Boc-SPPS strategy using high-efficiency coupling reagents like HATU will enable its successful integration. The protocols outlined in this guide provide a robust starting point for researchers and drug development professionals to explore the potential of this unique amino acid analog.

References

  • Recent applications of vinyl sulfone motif in drug design and discovery. ResearchGate. Available at: [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • The application of sulfur-containing peptides in drug discovery. ScienceDirect. Available at: [Link]

  • The importance of sulfur-containing motifs in drug design and discovery. ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • View of Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. ResearchGate. Available at: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. Available at: [Link]

  • Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Publications. Available at: [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge@UChicago. Available at: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. Available at: [Link]

  • (PDF) Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. ResearchGate. Available at: [Link]

  • Advances in Peptide Synthesis. OUCI. Available at: [Link]

  • Enhancement of Peptide Coupling Reactions by 4-dimethylaminopyridine. National Institutes of Health (NIH). Available at: [Link]

  • 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. PubMed. Available at: [Link]

  • Applications in peptide synthesis. ResearchGate. Available at: [Link]

  • Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. ScienceDirect. Available at: [Link]

Sources

Application Note: Strategic Incorporation of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran for the Synthesis of Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The design of peptides with predictable and stable secondary structures is a cornerstone of modern drug discovery. Conformationally constrained amino acids are critical tools in this endeavor, serving to limit the conformational flexibility of the peptide backbone, enhance metabolic stability, and improve receptor affinity and selectivity. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a unique α,α-disubstituted cyclic amino acid, 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran (herein referred to as Boc-Acdt-OH), into peptide sequences using solid-phase peptide synthesis (SPPS). We address the core synthetic challenge—severe steric hindrance—and present field-proven strategies using advanced coupling reagents and microwave-assisted methods to ensure high coupling efficiency and peptide purity.

Part 1: The Building Block: Physicochemical & Structural Rationale

The Boc-Acdt-OH monomer is a non-canonical amino acid designed to impart specific, high-value properties to a peptide sequence. Its structure is notable for two key features: a gem-disubstituted α-carbon embedded within a six-membered ring and a sulfone moiety.

  • Conformational Rigidity: The tetrahydrothiopyran ring locks the Φ (phi) and Ψ (psi) dihedral angles, significantly reducing the peptide backbone's local flexibility. This pre-organization is instrumental in nucleating or stabilizing specific secondary structures, such as β-turns or helical motifs. The incorporation of such rigid elements can transform a flexible, biologically inactive peptide into a potent and selective ligand.[1][2]

  • The Sulfone Group as a Functional Mimic: The 1,1-dioxo-tetrahydrothiopyran scaffold contains a sulfone group (SO₂). This group is chemically robust and metabolically stable. Crucially, the sulfone is a strong dipole and a potent hydrogen bond acceptor.[3] This allows it to mimic the hydrogen-bonding capabilities of a carbonyl group or other polar side chains, potentially engaging in intramolecular hydrogen bonds that further stabilize a desired conformation or interacting directly with a biological target.[4] The introduction of sulfone-containing building blocks has been shown to successfully produce proteolytically stable peptidomimetics that adopt robust helical structures.[4][5]

  • Steric Hindrance: The quaternary α-carbon, bearing both the amino and carboxyl groups, is exceptionally sterically hindered. This feature, while beneficial for inducing conformational constraints, presents the primary obstacle to its incorporation into a growing peptide chain.[6][7] Traditional coupling methods often fail, leading to low yields and deletion sequences.

Part 2: Core Challenge: Overcoming Steric Hindrance in Peptide Coupling

The successful incorporation of Boc-Acdt-OH hinges on overcoming the kinetic barrier imposed by its steric bulk. During peptide bond formation, the nucleophilic attack of the resin-bound N-terminal amine on the activated carboxyl group of Boc-Acdt-OH is severely impeded.

Conventional coupling reagents like dicyclohexylcarbodiimide (DCC) are often insufficient for driving this reaction to completion.[8] Success requires the use of highly reactive in situ activating reagents that generate activated esters capable of reacting efficiently despite the steric congestion.

Recommended Coupling Reagents

The choice of coupling reagent is the single most critical parameter for incorporating hindered amino acids.[9] Modern uronium/aminium and phosphonium salt reagents are essential.

ReagentAcronymActivated SpeciesKey Advantages & Considerations
(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate HATU OAt EsterGold Standard for Difficult Couplings. Forms highly reactive OAt esters. The nitrogen in the azabenzotriazole ring provides anchimeric assistance, accelerating the coupling reaction.[10][11]
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate PyBOP OBt EsterStrong phosphonium salt reagent. Generates less-reactive OBt esters compared to HATU but is highly effective and avoids guanidinylation side reactions common with uronium salts.[11]
1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate COMU Oxyma EsterA state-of-the-art reagent with reactivity comparable to HATU.[9] It is based on OxymaPure, making it a safer, non-explosive alternative to HOBt- and HOAt-based reagents.[9][10]
Workflow for Activation and Coupling

The following diagram illustrates the general mechanism of carboxyl activation by a uronium salt like HATU and the subsequent sterically hindered aminolysis step.

Coupling_Mechanism cluster_activation Step 1: Carboxyl Activation Boc_Acdt Boc-Acdt-OH (Sterically Hindered) HATU HATU + DIPEA Active_Ester Highly Reactive OAt-Ester Intermediate HATU->Active_Ester New_Peptide_Bond New Peptide Bond (Coupling Product) Active_Ester->New_Peptide_Bond Peptide_N_Terminus Resin-Bound Peptide (Free N-Terminus) Peptide_N_Terminus->Active_Ester SPPS_Workflow Start Start: Pre-loaded Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling CRITICAL STEP: Boc-Acdt-OH Coupling (See Optimized Conditions) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Check Check Completion (e.g., Kaiser Test) Wash2->Check Repeat Repeat Coupling Check->Repeat Incomplete Next_AA Couple Next Fmoc-AA (Standard Conditions) Check->Next_AA Complete Repeat->Coupling Next_AA->Deprotection Cycle for each AA Final_Deprotection Final Fmoc Deprotection Next_AA->Final_Deprotection Last AA Cleavage Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Automated SPPS workflow for peptide synthesis.

3. Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with deprotection solution for 3-5 minutes, drain, and repeat for 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (2x).

  • CRITICAL STEP - Boc-Acdt-OH Coupling:

    • Prepare the coupling solution in a separate vessel:

      • Boc-Acdt-OH (4.0 eq. relative to resin loading)

      • HATU or COMU (3.9 eq.)

      • DIPEA (8.0 eq.)

    • Dissolve components in DMF, pre-activate for 2-5 minutes, then add to the resin.

    • Allow the coupling to proceed for 2 to 4 hours at room temperature.

  • Washing: Wash the resin with DMF (5x).

  • Confirmation and Recoupling:

    • Perform a qualitative test (e.g., Kaiser test) to check for free amines.

    • If the test is positive (indicating incomplete coupling), repeat step 4 (double coupling ).

  • Chain Elongation: Continue the synthesis by returning to step 2 for the subsequent standard Fmoc-amino acids, using standard coupling times (e.g., 30-60 minutes) and reagent equivalents (e.g., 4 eq.).

  • Final Cleavage: After the final Fmoc deprotection, wash the resin with DMF, DCM, and dry it. Treat with the cleavage cocktail for 2-3 hours.

  • Isolation & Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm identity with LC-MS.

Protocol B: Advanced Protocol using Microwave-Assisted SPPS (MA-SPPS)

Microwave energy can dramatically accelerate difficult couplings, reducing reaction times from hours to minutes and often improving purity. [12][13][14] 1. Instrumentation:

  • An automated peptide synthesizer equipped with a microwave cavity (e.g., CEM Liberty Blue).

2. Optimized Microwave Coupling Step (replaces step 4 in Protocol A):

  • Prepare the coupling solution as described previously (4.0 eq. Boc-Acdt-OH, 3.9 eq. HATU/COMU, 8.0 eq. DIPEA).

  • Add the solution to the resin.

  • Apply microwave energy to maintain a temperature of 75°C for 10-15 minutes . [14][15]* Caution: Ensure the temperature does not exceed 90°C to minimize potential side reactions.

This microwave-assisted approach is highly recommended as it provides the activation energy needed to overcome the steric barrier efficiently, often obviating the need for double coupling. [15][16]

Part 4: Characterization and Analysis

  • Purity Assessment: Analyze the crude and purified peptide by Reverse-Phase HPLC (RP-HPLC). The primary impurity to look for is the deletion sequence lacking the Acdt residue, which will have a significantly different retention time.

  • Identity Confirmation: Use LC-MS or MALDI-TOF mass spectrometry to confirm the molecular weight of the final peptide, ensuring the successful incorporation of the Boc-Acdt-OH residue (note: the Boc group is removed during TFA cleavage).

Conclusion

The incorporation of this compound (Boc-Acdt-OH) is a powerful strategy for designing conformationally constrained peptides. While its α,α-disubstituted nature presents a significant synthetic hurdle, this challenge is reliably overcome through the strategic application of modern peptide synthesis technologies. The use of high-reactivity coupling reagents like HATU or COMU, combined with optimized conditions such as extended reaction times, double coupling, and particularly microwave irradiation, enables the efficient and successful synthesis of peptides containing this valuable building block. These protocols provide a robust framework for researchers and drug developers to unlock the potential of sulfone-constrained peptidomimetics.

References

  • Collins, J. M. (n.d.). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed. Retrieved from [Link]

  • Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Retrieved from [Link]

  • Hussein, W. M., Liu, T.-Y., Toth, I., & Skwarczynski, M. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry, 11(12), 2045–2051. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. PMC. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2018). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry II (2nd ed., Vol. 6). Elsevier.
  • Carpino, L. A., et al. (2000). Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents.
  • Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. In Microwave-Assisted Organic Synthesis. Retrieved from [Link]

  • WNS. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

  • Dehsorkhi, A., et al. (2014). Sulfur Switches for Responsive Peptide Materials. Accounts of Chemical Research, 47(1), 41-52. Retrieved from [Link]

  • Zhang, D., et al. (2019). Helical sulfono-γ-AApeptides with predictable functions in protein recognition. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • National Institutes of Health. (2018). Sulfono-γ-AApeptides as Helical Mimetics: Crystal Structures and Applications. PMC. Retrieved from [Link]

  • Lubell, W. D., et al. (2007). Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. ResearchGate. Retrieved from [Link]

  • Hofmann, H. J., et al. (1998). Conformational properties of peptides containing dehydro amino acids. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for Macrocyclic Peptide Synthesis Using 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor receptor selectivity and susceptibility to proteolytic degradation. To overcome these limitations, the introduction of conformational constraints is a widely adopted strategy in modern drug discovery. Macrocyclization, the process of forming a cyclic peptide from a linear precursor, is a powerful approach to pre-organize the peptide backbone into a bioactive conformation, thereby enhancing binding affinity, stability, and cell permeability.[1][2]

The incorporation of non-natural, sterically demanding amino acids is a key tactic in guiding the peptide's three-dimensional structure. This guide focuses on the application of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran , a unique cyclic amino acid analog. The rigid tetrahydrothiopyran ring, coupled with the electron-withdrawing sulfone group, imparts significant conformational rigidity. The sulfone moiety can also participate in hydrogen bonding with the peptide backbone, further stabilizing specific secondary structures.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this constrained amino acid in the solid-phase synthesis of novel macrocyclic peptides.

Physicochemical Properties of this compound

A thorough understanding of the building block's properties is crucial for successful incorporation into a peptide sequence.

PropertyValueSource
Molecular Formula C11H19NO6S-
Molecular Weight 293.34 g/mol -
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, and NMPGeneral knowledge
BOC-Protecting Group Acid-labile (cleaved by TFA)[5]

Chemical Structure

Caption: Structure of this compound.

Protocol 1: Incorporation into a Linear Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a linear peptide incorporating this compound using Fmoc/tBu chemistry. The choice of Fmoc chemistry is due to its milder deprotection conditions, which are generally more compatible with complex, modified amino acids.[6][7]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • HATU (for coupling the constrained amino acid)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if methionine or tryptophan are present)

  • Water

  • Diethyl ether (cold)

Workflow for SPPS Incorporation:

SPPS_Workflow start Start: Fmoc-Resin swell 1. Resin Swelling (DMF, 30 min) start->swell deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 3. DMF Wash deprotection->wash1 coupling 4. Amino Acid Coupling (AA, DIC, Oxyma) *Special conditions for constrained AA* wash1->coupling wash2 5. DMF Wash coupling->wash2 repeat Repeat for each a.a. in sequence wash2->repeat repeat->deprotection Next cycle final_deprotection 6. Final Fmoc Deprotection repeat->final_deprotection Final cycle cleavage 7. Cleavage & Global Deprotection (TFA cocktail) final_deprotection->cleavage precipitation 8. Precipitation (Cold Diethyl Ether) cleavage->precipitation end End: Crude Linear Peptide precipitation->end OnResin_Cyclization_Workflow start Start: Resin-Bound Linear Peptide n_deprotect 1. N-terminal Fmoc Deprotection start->n_deprotect wash1 2. Wash n_deprotect->wash1 c_deprotect 3. C-terminal Protecting Group Cleavage wash1->c_deprotect wash2 4. Wash c_deprotect->wash2 cyclization 5. On-Resin Cyclization (e.g., PyBOP/DIPEA) wash2->cyclization wash3 6. Wash cyclization->wash3 cleavage 7. Cleavage from Resin & Side-Chain Deprotection wash3->cleavage end End: Crude Macrocyclic Peptide cleavage->end

Caption: On-resin macrocyclization workflow.

Step-by-Step Procedure:

  • N-terminal Fmoc Deprotection: Remove the N-terminal Fmoc group of the resin-bound linear peptide using 20% piperidine in DMF.

  • C-terminal Deprotection: Selectively cleave the C-terminal protecting group (e.g., Allyl group with Pd(PPh3)4 or Dmab group with 2% hydrazine in DMF). This step is highly dependent on the chosen orthogonal protecting group strategy.

  • Washing: Thoroughly wash the resin with DMF to remove all reagents from the deprotection steps.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF.

    • Allow the cyclization reaction to proceed for 4-24 hours.

    • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Final Cleavage: Once cyclization is complete, wash the resin and cleave the macrocyclic peptide from the solid support using the TFA cocktail as described in Protocol 1, step 8.

  • Purification and Characterization: Purify the crude macrocyclic peptide using preparative reverse-phase HPLC (RP-HPLC). Characterize the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm purity and identity. [8][9][10]

Expert Insights and Causality

  • Choice of Coupling Reagent: The use of HATU for coupling the constrained amino acid is critical. Its high reactivity is necessary to overcome the steric hindrance of the bulky tetrahydrothiopyran ring, ensuring a high coupling efficiency and preventing the formation of deletion sequences. [11]* Sulfone Group Influence: The electron-withdrawing nature of the sulfone group can influence the reactivity of the adjacent carboxylic acid and amino groups. While this effect is generally minor in the context of potent coupling reagents, it is a factor to consider. More significantly, the sulfone's ability to act as a hydrogen bond acceptor can pre-organize the linear peptide into a conformation amenable to cyclization, potentially increasing the cyclization yield. [3][4]* On-Resin vs. Solution-Phase Cyclization: On-resin cyclization is generally favored for its ability to suppress intermolecular oligomerization, a common side reaction in solution-phase cyclizations, especially at higher concentrations. [12]The pseudo-dilution effect on the solid support promotes the desired intramolecular reaction.

  • Analytical Characterization: Due to the conformational rigidity imparted by the constrained amino acid, the resulting macrocyclic peptides may exhibit unique chromatographic behavior. Broader peaks or multiple conformers may be observed in HPLC analysis. Mass spectrometry is essential to confirm the molecular weight of the final product, verifying successful synthesis and cyclization. [8][10]

Conclusion

The use of this compound offers a powerful tool for the synthesis of conformationally constrained macrocyclic peptides. Its rigid scaffold and the presence of the sulfone moiety can lead to peptides with enhanced biological activity and stability. The protocols provided herein, based on established principles of solid-phase peptide synthesis and macrocyclization, offer a robust starting point for researchers. Careful optimization of coupling and cyclization conditions will be key to achieving high yields of the desired macrocyclic peptide.

References

  • ACS Publications. (2017, July 13). Peptide Macrocyclization Assisted by Traceless Turn Inducers Derived from Ugi Peptide Ligation with Cleavable and Resin-Linked A. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. Retrieved from [Link]

  • PubMed. (2024, February 15). Effects of sulfoxide and sulfone sidechain-backbone hydrogen bonding on local conformations in peptide models. Retrieved from [Link]

  • Biotage. (2023, September 12). Can I make head-to-tail macrocycles on-resin? Retrieved from [Link]

  • National Institutes of Health. (2018, November 26). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 19). Recent advances in peptide macrocyclization strategies. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, January 15). Effects of sulfoxide and sulfone sidechain–backbone hydrogen bonding on local conformations in peptide models. Retrieved from [Link]

  • ResearchGate. (2024, January 15). Effects of sulfoxide and sulfone sidechain–backbone hydrogen bonding on local conformations in peptide models. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

  • SpringerLink. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sulfonation modification of peptides and their protective effect on angiotensin II-induced HK-2 cell injury. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure s1 : Peptide characterization by HPLC and LCMS. Peptides name.... Retrieved from [Link]

  • Activotec. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Retrieved from [Link]

  • National Institutes of Health. (2024, December 12). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Sulfones: An important class of organic compounds with diverse biological activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). High‐Performance Liquid Chromatography–Mass Spectrometry in Peptide and Protein Analysis. Retrieved from [Link]

  • Syngene. (n.d.). How Syngene synthesized a complex cyclic peptide for use in novel drug therapies. Retrieved from [Link]

  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • American Peptide Society. (n.d.). Versatile Precursors. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • ResearchGate. (n.d.). Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. Retrieved from [Link]

  • PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

Sources

Application Notes and Protocols for the Design of Peptidomimetics using 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptide Scaffolds with a Conformationally Rigid Sulfone-Containing Amino Acid

The design of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. A key strategy in this field is the introduction of conformational constraints to lock the peptide into a bioactive conformation, thereby enhancing its potency, selectivity, and metabolic stability.[1] This guide details the application of a unique building block, 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran, in the design of novel peptidomimetics.

The incorporation of the 1,1-dioxo-tetrahydrothiopyran ring system introduces a rigid, cyclic scaffold into the peptide backbone. The sulfone group, with its tetrahedral geometry and capacity for hydrogen bonding, is expected to significantly influence the local conformation and physicochemical properties of the resulting peptidomimetic.[2][3] This application note provides a comprehensive overview of the synthesis of this unnatural amino acid, its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and protocols for the characterization of the final peptidomimetic.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its precursor, 4-N-BOC-Amino-4-Carboxytetrahydrothiopyran, and related sulfone-containing compounds.

PropertyValue (Precursor)Expected Value (Target Compound)Reference
CAS Number 108329-81-3Not available[4][5]
Molecular Formula C11H19NO4SC11H19NO6S
Molecular Weight 261.34 g/mol 293.34 g/mol [4][5]
Appearance Almost white powderWhite to off-white solid[5]
Melting Point 170-174 °CExpected to be higher due to increased polarity[5]
Solubility Soluble in organic solvents (e.g., DMF, DMSO)Similar solubility profile expected

Synthesis of this compound

The synthesis of the target compound is predicated on the oxidation of the commercially available thioether precursor, 4-N-BOC-Amino-4-Carboxytetrahydrothiopyran. The oxidation of sulfides to sulfones is a well-established transformation in organic chemistry.[6][7]

Proposed Synthetic Workflow

G start Start: 4-N-BOC-Amino-4- Carboxytetrahydrothiopyran oxidation Oxidation (e.g., m-CPBA or H2O2) start->oxidation Dissolve in suitable solvent purification Purification (e.g., Crystallization or Chromatography) oxidation->purification Reaction monitoring (TLC/LC-MS) product Product: 4-BOC-Amino-4-Carboxy- 1,1-Dioxo-Tetrahydrothiopyran purification->product Characterization (NMR, MS, IR)

Caption: Proposed synthesis of the target amino acid.

Protocol for Synthesis

Materials:

  • 4-N-BOC-Amino-4-Carboxytetrahydrothiopyran (CAS: 108329-81-3)

  • meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (DCM) or Acetic Acid

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite solution (10%)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 4-N-BOC-Amino-4-Carboxytetrahydrothiopyran in a suitable solvent such as dichloromethane (for m-CPBA) or acetic acid (for H₂O₂).

  • Oxidation:

    • Using m-CPBA: Cool the solution to 0 °C in an ice bath. Add 2.2 equivalents of m-CPBA portion-wise over 30 minutes.

    • Using H₂O₂: Add 3 equivalents of 30% H₂O₂ dropwise to the solution at room temperature. Heat the reaction to 50-60 °C if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • For m-CPBA: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with 10% sodium sulfite solution and then with brine.

    • For H₂O₂: Carefully quench the excess peroxide with a saturated solution of sodium sulfite. Neutralize the acetic acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. The IR spectrum should show strong characteristic peaks for the sulfone group (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹).

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesized this compound can be incorporated into peptide sequences using standard Boc-SPPS protocols.[8][9]

SPPS Workflow

G resin Resin Swelling deprotection Boc Deprotection (TFA in DCM) resin->deprotection coupling Coupling of 4-BOC-Amino-4-Carboxy- 1,1-Dioxo-Tetrahydrothiopyran deprotection->coupling capping Capping (Optional) coupling->capping cycle Repeat Deprotection and Coupling for subsequent amino acids capping->cycle cleavage Cleavage from Resin and Side-Chain Deprotection cycle->cleavage purification Purification (RP-HPLC) cleavage->purification final_peptide Final Peptidomimetic purification->final_peptide

Caption: Standard workflow for SPPS incorporation.

Detailed SPPS Protocol

Materials:

  • Appropriate resin (e.g., Merrifield or PAM resin)

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Piperidine (for Fmoc-SPPS if used in combination)

  • Cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers)

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc protecting group. Wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of DIEA in DMF. Wash the resin with DMF.

  • Coupling of this compound:

    • Pre-activate a solution of 3-4 equivalents of this compound, 3-4 equivalents of a coupling reagent (e.g., HBTU), and 6-8 equivalents of DIEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. Due to the potential steric bulk of the cyclic amino acid, extended coupling times or the use of a more potent coupling reagent like HATU may be necessary.

    • Monitor the coupling efficiency using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), a second coupling may be required.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.

  • Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the desired sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Boc group as described in step 3.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with an appropriate cleavage cocktail (e.g., anhydrous HF or a mixture of TFA with scavengers like water, triisopropylsilane, and ethanedithiol) for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the cleavage solution.

    • Precipitate the crude peptide by adding the solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptidomimetic by LC-MS and analytical RP-HPLC. Further structural characterization can be performed using techniques like NMR spectroscopy and circular dichroism.

Expected Impact on Peptidomimetic Properties

The introduction of the 1,1-dioxo-tetrahydrothiopyran moiety is anticipated to confer several beneficial properties to the resulting peptidomimetic:

  • Conformational Rigidity: The cyclic nature of the amino acid will restrict the torsional angles of the peptide backbone, reducing the conformational flexibility of the molecule. This can lead to a higher affinity for the target receptor by pre-organizing the pharmacophoric groups in a bioactive conformation.[1]

  • Increased Polarity and Solubility: The sulfone group is a polar, hydrogen bond acceptor which can improve the aqueous solubility of the peptidomimetic, a desirable property for drug candidates.

  • Enhanced Proteolytic Stability: The unnatural amino acid structure is expected to be resistant to degradation by proteases, thereby increasing the in vivo half-life of the peptidomimetic.

  • Modulation of Bioactivity: The rigid scaffold can be used to systematically probe the conformational requirements for biological activity, aiding in the design of highly potent and selective agonists or antagonists. The sulfone moiety itself can engage in specific interactions with biological targets.[2][3]

Characterization of the Final Peptidomimetic

A thorough characterization of the synthesized peptidomimetic is crucial to understand its structure-activity relationship.

Analytical Techniques
TechniquePurpose
RP-HPLC To assess the purity of the final peptide.
LC-MS To confirm the molecular weight of the synthesized peptide.
NMR Spectroscopy To elucidate the three-dimensional structure and conformation of the peptidomimetic in solution. NOESY experiments can reveal through-space interactions and help define the peptide's fold.
Circular Dichroism (CD) To analyze the secondary structure content (e.g., turns, helices) of the peptidomimetic.
Biological Assays To evaluate the potency, selectivity, and efficacy of the peptidomimetic in relevant in vitro and in vivo models.
Proteolytic Stability Assays To determine the stability of the peptidomimetic in the presence of various proteases or in biological fluids like plasma or serum.

Conclusion

This compound represents a promising and versatile building block for the design of novel peptidomimetics. Its rigid cyclic structure and the presence of a polar sulfone group offer a unique combination of properties to enhance the conformational stability, metabolic resistance, and potentially the biological activity of peptide-based drug candidates. The protocols outlined in this guide provide a framework for the synthesis, incorporation, and characterization of peptidomimetics containing this novel unnatural amino acid, enabling researchers to explore new avenues in drug discovery and development.

References

  • ResearchGate. Synthesis of γ‐amino sulfones from vinyl sulfones. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. [Link]

  • National Center for Biotechnology Information. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. [Link]

  • National Center for Biotechnology Information. Helical sulfono-γ-AApeptides with predictable functions in protein recognition. [Link]

  • PubMed. Effects of sulfoxide and sulfone sidechain-backbone hydrogen bonding on local conformations in peptide models. [Link]

  • Royal Society of Chemistry. Effects of sulfoxide and sulfone sidechain–backbone hydrogen bonding on local conformations in peptide models. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • PubMed. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. [Link]

  • ACS Publications. Computational Insights into the Formation and Structure of S–N Containing Cyclic Peptides. [Link]

  • National Center for Biotechnology Information. Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]

  • Powder Systems Limited. What is Solid-phase Peptide Synthesis?. [Link]

  • Biotage. What is solid phase peptide synthesis?. [Link]

  • National Center for Biotechnology Information. Introduction to Peptide Synthesis. [Link]

  • PubMed. Structure and conformation of peptides containing the sulfonamide junction. II. Synthesis and conformation of cyclo[-MeTau-Phe-DPro-]. [Link]

  • National Center for Biotechnology Information. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. [Link]

  • PubMed. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. [Link]

  • ResearchGate. Chemical structures of the two Peptide Vinyl Sulfone Proteasome... [Link]

  • National Center for Biotechnology Information. Structure–activity relationships of antibacterial peptides. [Link]

Sources

Application and Protocol for the Incorporation of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran in GLP-1 Analog Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran , a conformationally constrained, non-proteinogenic amino acid, in the synthesis of Glucagon-Like Peptide-1 (GLP-1) analogs. The incorporation of such unique structural motifs is a key strategy in modern drug discovery, aimed at enhancing the therapeutic profile of peptide-based drugs. This document outlines the scientific rationale, step-by-step solid-phase synthesis protocols, and analytical considerations for utilizing this advanced building block to create novel GLP-1 receptor agonists with potentially improved stability, potency, and pharmacokinetic properties.

Introduction: The Evolution of GLP-1 Analogs

Glucagon-Like Peptide-1 (GLP-1) is an incretin hormone that plays a pivotal role in glucose homeostasis, making it a prime target for the treatment of type 2 diabetes and obesity.[1][2][3] Native GLP-1, however, has a therapeutic drawback: a very short plasma half-life of approximately 2 minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-IV) and renal clearance.[4] This limitation has driven the development of GLP-1 receptor agonists (GLP-1RAs) with extended duration of action.

Key strategies to enhance the stability and efficacy of GLP-1 analogs include:

  • DPP-IV Resistance: Substitution of the alanine at position 8 with a non-natural amino acid, such as aminoisobutyric acid (Aib), sterically hinders DPP-IV cleavage.[5][6]

  • Albumin Binding: Acylation of a lysine residue with a fatty acid moiety promotes binding to serum albumin, reducing renal clearance and prolonging circulation time.[6]

  • Conformational Stabilization: Introducing structural constraints to maintain the bioactive alpha-helical conformation necessary for receptor binding.

The incorporation of non-proteinogenic amino acids (npAAs) is a cornerstone of modern peptide drug design, offering precise control over the chemical and physical properties of the final molecule.[7] This guide focuses on the use of this compound, a unique building block designed to impart conformational rigidity and introduce a polar sulfone group.

The Featured Building Block: this compound

This novel amino acid offers several strategic advantages for peptide design, particularly for GLP-1 analogs.

Chemical Structure and Properties:

  • Chemical Name: 4-(tert-butoxycarbonylamino)-1,1-dioxidotetrahydro-2H-thiopyran-4-carboxylic acid

  • CAS Number: Not explicitly available for the 1,1-Dioxo variant. The parent compound, 4-N-Boc-Amino-4-carboxytetrahydrothiopyran, is CAS 108329-81-3.

  • Molecular Formula: C₁₁H₁₉NO₆S

  • Key Features:

    • Cyclic Constraint: The tetrahydrothiopyran ring system locks the Cα-Cβ bond, restricting the side-chain torsional angles (χ space). This pre-organization can stabilize helical structures, which are critical for GLP-1 receptor binding and activation.[7][8]

    • Sulfone Moiety: The 1,1-dioxo (sulfone) group is a stable, polar, and metabolically robust hydrogen bond acceptor. Unlike a thioether, it is resistant to oxidation.[9] Its introduction can alter solubility and interaction with biological targets. Research on α/sulfono-γ-AA peptide hybrids has shown that sulfone-containing residues can mimic α-helical structures and enhance peptide stability.[7]

    • BOC Protection: The tert-butyloxycarbonyl (BOC) protecting group on the α-amino group makes it suitable for use in standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, where it remains stable until the final acid-mediated cleavage step.

Diagram: Structure of the Amino Acid Building Block

Caption: Chemical structure of this compound.

Rationale for Application in GLP-1 Analogs

The primary goal of incorporating this building block is to create a GLP-1 analog with superior pharmaceutical properties. The rationale is grounded in established structure-activity relationships (SAR) of GLP-1.[10][11][12]

  • Stabilizing the Bioactive Conformation: GLP-1 adopts an α-helical conformation in the C-terminal two-thirds of the peptide, which is crucial for receptor engagement.[7] Introducing a rigid, cyclic amino acid can nucleate or stabilize this helix, reducing the entropic penalty of binding and potentially increasing receptor affinity and potency.

  • Enhancing Proteolytic Stability: Beyond DPP-IV, GLP-1 is susceptible to cleavage by other enzymes like neutral endopeptidase 24.11 (NEP 24.11).[4] The unnatural backbone and sterically demanding side chain of our target amino acid can confer resistance to enzymatic degradation at or near the site of incorporation.

  • Modulating Pharmacokinetics: The polar sulfone group can influence the solubility and aggregation properties of the peptide. While lipidation is a common strategy to extend half-life, fine-tuning polarity with residues like this can help optimize the overall physicochemical profile of the drug candidate.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols describe the manual incorporation of this compound into a peptide sequence using the standard Fmoc/tBu strategy.[7]

Diagram: SPPS Workflow for npAA Incorporation

SPPS_Workflow start Start: Fmoc-AA-Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF, DCM) deprotect->wash1 activate 4a. Amino Acid Activation (Coupling Reagents in DMF) wash1->activate couple 4b. Coupling (Add activated AA to resin) activate->couple Standard AA uaa_couple 4b. Coupling of Constrained Sulfone AA (May require extended time or double coupling) activate->uaa_couple Target npAA monitor 5. Monitor Coupling (e.g., Kaiser Test) couple->monitor wash2 6. Washing (DMF, DCM) monitor->wash2 repeat Repeat Steps 2-6 for next amino acid wash2->repeat repeat->deprotect More residues to add final_deprotect 7. Final N-terminal Fmoc Deprotection repeat->final_deprotect Sequence complete cleave 8. Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotect->cleave precipitate 9. Precipitation & Wash (Cold Diethyl Ether) cleave->precipitate purify 10. Purification (RP-HPLC) precipitate->purify analyze 11. Analysis (LC-MS, MALDI-TOF) purify->analyze finish End: Purified Peptide analyze->finish uaa_couple->monitor

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents
ReagentGradePurpose
Rink Amide MBHA Resin100-200 meshSolid support for C-terminal amide peptides
N,N-Dimethylformamide (DMF)Peptide SynthesisPrimary solvent
Dichloromethane (DCM)ACS GradeWashing solvent
PiperidineACS GradeFmoc deprotection agent
Fmoc-protected Amino AcidsHigh PurityStandard peptide building blocks
This compound >95% PurityTarget non-proteinogenic amino acid
HBTU / HATUHigh PurityCoupling activator
N,N-Diisopropylethylamine (DIPEA)Peptide SynthesisActivation base
Trifluoroacetic Acid (TFA)Reagent GradeCleavage and side-chain deprotection
Triisopropylsilane (TIS)Reagent GradeScavenger for cleavage
WaterHPLC GradeScavenger for cleavage
Diethyl EtherACS Grade, coldPeptide precipitation
Protocol: Single Coupling Cycle for the Target Amino Acid

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and the previous amino acid has been successfully coupled and its Fmoc group removed.

  • Resin Preparation:

    • Ensure the peptide-resin from the previous step is washed thoroughly with DMF (3x) and DCM (3x) and then DMF again (3x) to remove residual piperidine.

    • Perform a Kaiser test (or other ninhydrin-based test) to confirm the presence of a free primary amine. A positive result (blue beads) is expected.

  • Activation of the Amino Acid:

    • In a separate vessel, dissolve 4 equivalents of This compound and 3.95 equivalents of HBTU (or HATU) in DMF.

    • Add 8 equivalents of DIPEA to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

    • Causality: Pre-activation is crucial for converting the carboxylic acid to a more reactive species (an active ester), facilitating efficient amide bond formation with the resin-bound amine. HBTU/HATU are highly efficient activators that minimize racemization.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Rationale: Due to the steric hindrance of the α,α-disubstituted cyclic structure, a longer coupling time compared to standard proteinogenic amino acids is recommended.

  • Monitoring and Recoupling (If Necessary):

    • After the initial coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • Interpretation:

      • Negative Result (Colorless/Yellow Beads): The coupling is complete. Proceed to the washing step.

      • Positive Result (Blue Beads): The coupling is incomplete. Drain the reaction solvent, and repeat steps 2 and 3 for a second coupling (a "double couple") to drive the reaction to completion.

    • Trustworthiness: This in-process control is a self-validating step that ensures the fidelity of the peptide sequence. Incomplete coupling is a major source of deletion-sequence impurities.

  • Washing:

    • Once coupling is complete, drain the reaction solution and wash the peptide-resin extensively with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.

The resin is now ready for the next cycle of Fmoc deprotection and coupling of the subsequent amino acid.

Final Cleavage and Deprotection

After the entire peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Resin Preparation:

    • Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail. A standard choice is Reagent K:

      • TFA / Water / Phenol / Thioanisole / TIS (82.5 : 5 : 5 : 5 : 2.5 v/v)

    • Safety Note: Always prepare and use TFA cocktails in a certified chemical fume hood. TFA is highly corrosive.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of synthesis scale).

    • Agitate the slurry at room temperature for 2-3 hours.

    • Causality: TFA is a strong acid that cleaves the linker attaching the peptide to the resin. The scavengers (water, TIS, etc.) are critical to "trap" the highly reactive cationic species generated from the deprotection of side chains (e.g., from Trp, Arg, Cys), preventing them from re-attaching to the peptide and forming impurities.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a fresh centrifuge tube.

    • Add the filtrate dropwise into a 10-fold excess of ice-cold diethyl ether.

    • A white precipitate (the crude peptide) should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Purification and Analysis:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Decant the ether, wash the pellet with more cold ether, and dry the pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Conclusion and Future Perspectives

The strategic incorporation of this compound into GLP-1 analogs represents a sophisticated approach to peptide drug design. By leveraging conformational constraint and the unique physicochemical properties of the sulfone moiety, researchers can explore new chemical space to develop next-generation therapeutics for metabolic diseases. The protocols detailed herein provide a robust framework for the chemical synthesis of these complex molecules, enabling further investigation into their structure-activity relationships and therapeutic potential. The principles demonstrated, particularly the use of sulfono-amino acids to stabilize helical structures, offer a promising avenue for improving the pharmacological activity of a wide range of peptide-based drugs.[7]

References

  • Li, Y., et al. (2021). α/Sulfono-γ-AA peptide hybrids agonist of GLP-1R with prolonged action both in vitro and in vivo. National Institutes of Health. Available at: [Link]

  • Wikipedia. (2024). Glucagon-like peptide-1. Available at: [Link]

  • Mapelli, C., et al. (2021). Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. MDPI. Available at: [Link]

  • Lau, J., et al. (2019). The Discovery and Development of Liraglutide and Semaglutide. PMC - PubMed Central. Available at: [Link]

  • Suzuki, K., et al. (1994). Structure–activity relationships of glucagon-like peptide-1(7–36)amide: insulinotropic activities in perfused rat pancreases, and receptor binding and cyclic AMP production in RINm5F cells. Journal of Endocrinology. Available at: [Link]

  • Goke, R., et al. (1993). Structurally modified analogues of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) as future antidiabetic agents. PubMed. Available at: [Link]

  • Ahn, J.M., et al. (2014). Design and Synthesis of Conformationally Constrained Glucagon-Like Peptide-1 Derivatives with Increased Plasma Stability and Prolonged in Vivo Activity. ResearchGate. Available at: [Link]

  • Adelhorst, K., et al. (1994). Structure-activity studies of glucagon-like peptide-1. PubMed. Available at: [Link]

  • Fields, G.B. (2011). Introduction to Peptide Synthesis. PMC - PubMed Central. Available at: [Link]

  • Drug Delivery Leader. (2024). The Technologies Propelling GLP-1 Analogues. Drug Delivery Leader. Available at: [Link]

  • Google Patents. (n.d.). A method for preparing glp-1 analogue by solid-phase peptide synthesis. Google Patents.
  • Dr. Oracle. (n.d.). What is the interaction between Glucagon-like peptide-1 (GLP-1) and Dipeptidyl peptidase-4 (DPP-4)? Dr. Oracle. Available at: [Link]

  • Greco, C., et al. (2022). Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology. MDPI. Available at: [Link]

  • Ghosal, S., et al. (2024). Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists. NCBI Bookshelf. Available at: [Link]

  • Stanford Health Care. (2024). GLP-1 Receptor Agonists: The Truth Behind the Trend. YouTube. Available at: [Link]

  • Yale School of Medicine. (2024). GLP-1 Agonists: Wonder Drugs of the 21st Century? Yale School of Medicine. Available at: [Link]

  • Dong, J., et al. (2010). Discovery and characterization of taspoglutide, a novel analogue of human glucagon-like peptide-1, engineered for sustained therapeutic activity in type 2 diabetes. PubMed. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Available at: [Link]

  • Houba, P., et al. (2006). Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. ResearchGate. Available at: [Link]

  • Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Nauck, M. A., & D'Alessio, D. A. (2022). Tirzepatide, a dual GIP/GLP-1 receptor co-agonist for the treatment of type 2 diabetes with unmatched effectiveness regrading glycaemic control and body weight reduction. PubMed. Available at: [Link]

  • Gao, Y., et al. (2020). Design, synthesis, and biological evaluation of a potential long-acting glucagon-like peptide-1 (GLP-1) analog. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Taspoglutide. Available at: [Link]

  • Douat, C., et al. (2015). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. ResearchGate. Available at: [Link]

  • Taylor & Francis. (n.d.). Taspoglutide – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Glucagon.com. (2011). Taspoglutide. Available at: [Link]

  • Deming, T. J. (2014). Sulfur Switches for Responsive Peptide Materials. Accounts of Chemical Research. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Available at: [Link]

Sources

Application Notes and Protocols for 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran in the Study of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases.[1] The development of molecules that can effectively modulate these interactions is a cornerstone of modern drug discovery.[2] Peptidomimetics, which are designed to mimic the structural and functional aspects of peptides, have emerged as a promising class of PPI inhibitors.[3][4] A key strategy in the design of potent peptidomimetics is the incorporation of conformationally constrained non-natural amino acids.[2][5] These unique building blocks can enforce specific secondary structures, enhance proteolytic stability, and improve cell permeability.[6]

This technical guide introduces 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran , a novel constrained, geminally-disubstituted amino acid, and outlines its application in the study and modulation of protein-protein interactions. The rigidifying tetrahydrothiopyran-1,1-dioxide ring system provides a well-defined spatial presentation of the amino and carboxyl functionalities, making it an exceptional scaffold for mimicking key amino acid residues at PPI interfaces. The sulfone moiety, a common feature in many pharmaceuticals, offers increased polarity and the potential for hydrogen bonding, which can contribute to enhanced binding affinity and improved pharmacokinetic properties.[7][8][9]

This document will provide a comprehensive overview of the rationale behind its use, a proposed synthetic route, detailed protocols for its incorporation into peptides, and methodologies for its application in biochemical and biophysical assays to investigate protein-protein interactions.

Chemical and Structural Rationale

The unique structural features of this compound offer several advantages for the design of PPI inhibitors:

  • Conformational Rigidity: The cyclic nature of the tetrahydrothiopyran scaffold restricts the conformational freedom of the amino acid, reducing the entropic penalty upon binding to a target protein.[6] This pre-organization can lead to higher binding affinities.

  • Geminal Disubstitution: The placement of both the amino and carboxyl groups on the same carbon atom creates a unique stereochemical environment that can be exploited to mimic specific amino acid side chains or to introduce novel interaction points.

  • The Sulfone Moiety: The 1,1-dioxide of the thiopyran ring introduces a polar sulfone group. Sulfones are known to be metabolically stable and can act as hydrogen bond acceptors, potentially forming favorable interactions with protein targets.[7][8] The electron-withdrawing nature of the sulfone can also influence the pKa of neighboring groups.

  • Orthogonal Protection: The tert-butyloxycarbonyl (BOC) protecting group on the amine allows for standard solid-phase peptide synthesis (SPPS) protocols to be employed for its incorporation into peptide sequences.[10]

These features make this unnatural amino acid a versatile tool for creating peptides and peptidomimetics with enhanced stability and binding properties, which are crucial for effectively targeting the often large and shallow surfaces of protein-protein interaction interfaces.[11]

Proposed Synthesis of this compound

The proposed multi-step synthesis starts from the commercially available tetrahydrothiopyran-4-one.

Synthesis_Workflow start Tetrahydrothiopyran-4-one step1 Oxidation start->step1 intermediate1 Tetrahydrothiopyran-4-one-1,1-dioxide step1->intermediate1 step2 Strecker Reaction (KCN, NH4Cl) intermediate1->step2 intermediate2 4-Amino-4-cyano-tetrahydrothiopyran-1,1-dioxide step2->intermediate2 step3 BOC Protection (Boc)2O intermediate2->step3 intermediate3 4-(BOC-amino)-4-cyano-tetrahydrothiopyran-1,1-dioxide step3->intermediate3 step4 Nitrile Hydrolysis (Acid or Base) intermediate3->step4 final_product This compound step4->final_product

Figure 1: Proposed synthetic workflow for this compound.

Protocol for Proposed Synthesis:

  • Oxidation of Tetrahydrothiopyran-4-one: The starting ketone is oxidized to the corresponding sulfone, Tetrahydrothiopyran-4-one-1,1-dioxide, using a standard oxidizing agent such as hydrogen peroxide in acetic acid or Oxone®.

  • Strecker Synthesis: The resulting ketone undergoes a Strecker reaction.[14] Treatment with potassium cyanide and ammonium chloride in an aqueous or alcoholic solvent will yield the α-aminonitrile, 4-Amino-4-cyano-tetrahydrothiopyran-1,1-dioxide. This reaction proceeds via an imine intermediate.[13]

  • BOC Protection: The primary amine of the α-aminonitrile is protected with a BOC group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or sodium bicarbonate. This yields 4-(BOC-amino)-4-cyano-tetrahydrothiopyran-1,1-dioxide.

  • Nitrile Hydrolysis: The final step is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic (e.g., concentrated HCl) or basic (e.g., NaOH followed by acidification) conditions to afford the target compound, this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The BOC-protected form of the amino acid is amenable to standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[15]

SPPS_Workflow resin Fmoc-Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection1 coupling1 Coupling of first Fmoc-amino acid deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling_uaa Coupling of 4-BOC-Amino-4-Carboxy- 1,1-Dioxo-Tetrahydrothiopyran deprotection2->coupling_uaa deprotection3 Fmoc Deprotection coupling_uaa->deprotection3 coupling_last Coupling of subsequent Fmoc-amino acids deprotection3->coupling_last final_deprotection Final Fmoc Deprotection coupling_last->final_deprotection cleavage Cleavage and side-chain deprotection (TFA cocktail) final_deprotection->cleavage final_peptide Purified Peptide cleavage->final_peptide

Figure 2: Workflow for incorporating the unnatural amino acid into a peptide using SPPS.

Detailed SPPS Protocol:

This protocol outlines the manual incorporation of this compound (referred to as UAA) into a peptide sequence using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • This compound (UAA)

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Coupling (Standard): For standard Fmoc-amino acids, pre-activate by dissolving the amino acid (4 eq), HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF. Add to the resin and couple for 1-2 hours.

  • Washing: Wash the resin as in step 3.

  • Incorporation of the UAA:

    • Pre-activate this compound (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.

    • Add the activated UAA solution to the deprotected resin.

    • Allow the coupling to proceed for 4-6 hours, or overnight for difficult couplings.

    • Monitor the coupling efficiency using a Kaiser or ninhydrin test.[15] If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin as in step 3.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the remaining amino acids in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as in step 2.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours. This step will also remove the BOC group from the incorporated UAA.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Table 1: SPPS Reagent Quantities (for a 0.1 mmol synthesis scale)

ReagentEquivalentsAmount
Fmoc-Amino Acid40.4 mmol
UAA40.4 mmol
HBTU/HATU3.90.39 mmol
HOBt40.4 mmol
DIPEA80.8 mmol

Application in Studying Protein-Protein Interactions

Peptides containing this compound can be used in a variety of assays to study PPIs.

Pull-Down Assays to Identify or Confirm Interactions

A biotinylated peptide containing the UAA can be used as "bait" to capture interacting "prey" proteins from a cell lysate.[16][17]

Protocol for Peptide Pull-Down Assay:

  • Peptide Immobilization:

    • Synthesize the peptide with a biotin tag at the N- or C-terminus.

    • Incubate the biotinylated peptide with streptavidin-coated magnetic beads for 1-2 hours at 4°C to immobilize the peptide.

    • Wash the beads to remove unbound peptide.

  • Cell Lysate Preparation: Prepare a cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the immobilized peptide with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the suspected interacting protein. For discovery applications, the eluted proteins can be identified by mass spectrometry.

Pull_Down_Workflow start Biotinylated Peptide (containing UAA) immobilization Immobilization start->immobilization beads Streptavidin Beads beads->immobilization incubation Incubation (Binding) immobilization->incubation lysate Cell Lysate lysate->incubation washing Washing incubation->washing elution Elution washing->elution analysis SDS-PAGE / Western Blot / Mass Spectrometry elution->analysis

Figure 3: Workflow for a pull-down assay using a peptide containing the UAA.

Biophysical Characterization of Interactions using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the quantitative, real-time analysis of biomolecular interactions.[18][19] It can be used to determine the binding affinity (K D), and association (k a) and dissociation (k d) rates of the UAA-containing peptide to its target protein.

Protocol for SPR Analysis:

  • Chip Preparation: Immobilize the target protein ("ligand") onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

  • Peptide Preparation: Prepare a series of dilutions of the UAA-containing peptide ("analyte") in a suitable running buffer.

  • Binding Analysis:

    • Inject the different concentrations of the peptide over the sensor chip surface.

    • Monitor the change in the SPR signal in real-time to observe the association phase.

    • Inject running buffer alone to monitor the dissociation phase.

  • Regeneration: After each cycle, regenerate the sensor chip surface to remove the bound peptide, if necessary.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

Table 2: Example of SPR Data Presentation

Peptidek a (M⁻¹s⁻¹)k d (s⁻¹)K D (nM)
Wild-Type Peptide1.2 x 10⁵5.4 x 10⁻³45
UAA-containing Peptide3.5 x 10⁵2.1 x 10⁻³6
Scrambled PeptideNo BindingNo BindingNo Binding

Conclusion

This compound represents a valuable addition to the toolkit of medicinal chemists and chemical biologists. Its unique combination of conformational constraint, geminal disubstitution, and a polar sulfone moiety makes it an ideal building block for the design of sophisticated peptidomimetics for the modulation of protein-protein interactions. The protocols outlined in this guide provide a framework for its synthesis, incorporation into peptides, and subsequent application in key biochemical and biophysical assays. The use of such novel unnatural amino acids will undoubtedly continue to drive the development of next-generation therapeutics targeting challenging disease-related PPIs.

References

  • Mousavi-Ebadia, M., Safaei-Ghomi, J., & Nejad, M. J. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing.
  • BenchChem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. BenchChem.
  • Anonymous. (n.d.). Helical sulfono-γ-AApeptides with predictable functions in protein recognition. PMC.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.
  • Anonymous. (n.d.). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. PMC.
  • Anonymous. (n.d.). Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes. PMC.
  • Anonymous. (n.d.). Exploring peptide membrane interaction using surface plasmon resonance: differentiation between pore formation versus membrane disruption by lytic peptides. PubMed.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes.
  • Anonymous. (2023).
  • Anonymous. (n.d.). (PDF) Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins.
  • Anonymous. (2025). The synthesis of cyclic amino acids.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Dapsone: Unapproved uses or indications | Request PDF.
  • Anonymous. (2025). Structural Constraints for the Binding of Short Peptides to Claudin-4 Revealed by Surface Plasmon Resonance.
  • Anonymous. (n.d.). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers.
  • Anonymous. (n.d.).
  • Anonymous. (2013).
  • BenchChem. (2025). Application Notes and Protocols for the Use of Tetrahydrothiopyran-4-one in Multicomponent Reactions. BenchChem.
  • Anonymous. (2026). De novo discovery of bicyclic cysteine-rich peptides targeting gasdermin D. PNAS.
  • Anonymous. (2021).
  • Anonymous. (n.d.). Native chemical ligation in protein synthesis and semi-synthesis. SciSpace.
  • Anonymous. (2023). Biochemistry, Amino Acid Synthesis and Degradation.
  • Biosensing Instrument. (n.d.). Surface Plasmon Resonance Measurement of Protein-Peptide Interaction Using Streptavidin Sensor Chip. Biosensing Instrument.
  • Anonymous. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central.
  • Anonymous. (n.d.). Catalytic Enantioselective Strecker Reaction of Isatin-Derived N-Unsubstituted Ketimines. Angewandte Chemie.
  • Anonymous. (2021). Rational Design of Constrained Peptides as Protein Interface Inhibitors. PMC.
  • Anonymous. (n.d.). The application of sulfur-containing peptides in drug discovery. Journal of Chinese Pharmaceutical Sciences.
  • Grasso, P., Crabb, J. W., & Reichert, L. E. Jr. (1993). An explanation for the disparate effects of synthetic peptides corresponding to human follicle-stimulating hormone beta-subunit receptor binding regions (33-53) and (81-95)
  • Anonymous. (n.d.). Identifying novel proteins recognizing histone modifications using peptide pull-down assay. Methods.
  • AAPPTec. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Anonymous. (n.d.). US4847386A - Process for preparing thiophene derivatives.
  • Anonymous. (n.d.). Emerging Strategies for Protein-Protein Interaction Inhibitor Design. SciTechnol.
  • Anonymous. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Pull-Down Assays. Thermo Fisher Scientific - US.
  • Anonymous. (n.d.). Constrained beta-amino acid-containing miniproteins. RSC Publishing.
  • Anonymous. (n.d.). Synthesis of (2S,4R)-4-aminoethyl-L-Pro and (2S,4R)-4-carboxymethyl-L-Pro from (2S,4R)-Nα-Boc-4-hydroxy-L-Pro methyl ester.
  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Master Organic Chemistry.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Anonymous. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives | Request PDF.
  • Anonymous. (2025).
  • Wikipedia. (n.d.).

Sources

Application Notes and Protocols: Synthesis of Bioactive Peptides Containing 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Group], Senior Application Scientist
Abstract

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced biological activity, stability, and unique structural properties. This guide provides a comprehensive overview and detailed protocols for the synthesis of bioactive peptides containing the non-natural amino acid, 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran. This sulfone-containing cyclic amino acid analog introduces conformational constraints and potential for novel interactions, making it a compelling building block for peptidomimetic drug discovery.[1][2][3] We will delve into the intricacies of solid-phase peptide synthesis (SPPS) utilizing this unique building block, with a focus on the Boc (tert-butyloxycarbonyl) protection strategy. This document will serve as a practical resource, offering not only step-by-step instructions but also the underlying scientific rationale to empower researchers in their peptide synthesis endeavors.

Introduction: The Significance of Modified Peptides

Peptides are fundamental signaling molecules in a vast array of biological processes.[4] Their inherent bioactivity and specificity have made them attractive candidates for therapeutic development. However, natural peptides often suffer from limitations such as poor metabolic stability and limited oral bioavailability. The introduction of modified or unnatural amino acids is a key strategy to overcome these hurdles.[5][6][7] The incorporation of building blocks like this compound can lead to peptides with:

  • Enhanced Proteolytic Resistance: The unnatural backbone can hinder recognition by proteases.

  • Constrained Conformations: The cyclic nature of the amino acid can lock the peptide backbone into specific secondary structures, potentially increasing receptor binding affinity and selectivity.[1][2]

  • Novel Pharmacological Properties: The sulfone moiety introduces a unique chemical functionality that can participate in new interactions with biological targets.[3][8][9]

This guide will focus on the practical aspects of incorporating this specific amino acid using the well-established Boc-based solid-phase peptide synthesis (SPPS) methodology.[10][11][12]

The Chemistry of this compound

Understanding the chemical properties of this unique amino acid is crucial for its successful incorporation into a peptide chain.

Structure:

G start Start: Resin Swelling deprotection BOC Deprotection (TFA/DCM) start->deprotection wash Washing (DCM, IPA, DMF) deprotection->wash Wash neutralization Neutralization (DIEA/DCM) wash2 Washing (DCM) neutralization->wash2 Wash coupling Amino Acid Coupling (DCC/HOBt or HATU) wash3 Washing (DCM, IPA, DMF) coupling->wash3 Wash wash->neutralization end Repeat Cycle or Proceed to Cleavage end->deprotection Next Amino Acid wash2->coupling wash3->end

Boc-SPPS Cycle Workflow

4.2. Step-by-Step Protocol for a Single Coupling Cycle

This protocol assumes a starting scale of 0.25 mmol of resin. Adjust volumes accordingly for different scales.

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DCM (10 mL/g of resin) and gently agitate for 30 minutes.

    • Drain the solvent.

  • BOC Deprotection: [10][13] * Add a solution of 50% TFA in DCM (v/v) to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the deprotection solution.

    • Rationale: The initial short treatment removes any residual base, and the longer treatment ensures complete removal of the BOC group.

  • Washing:

    • Wash the resin with DCM (3 x 10 mL).

    • Wash with IPA (2 x 10 mL).

    • Wash with DCM (3 x 10 mL).

    • Rationale: Thorough washing is critical to remove residual TFA and byproducts, which can interfere with the subsequent coupling step.

  • Neutralization: [12][13] * Add a solution of 10% DIEA in DCM (v/v) to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5 x 10 mL).

    • Rationale: The deprotected N-terminal amine is in the form of a trifluoroacetate salt and must be neutralized to the free amine for the coupling reaction to proceed.

  • Amino Acid Coupling:

    • Pre-activation (DCC/HOBt):

      • In a separate vessel, dissolve the Boc-protected amino acid (4 equivalents) and HOBt (4 equivalents) in a minimal amount of DMF.

      • Add DCC (4 equivalents) and allow to react for 10-15 minutes at 0°C.

      • Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct.

      • Add the filtered solution to the resin.

    • In-situ Activation (HATU):

      • Dissolve the Boc-protected amino acid (4 equivalents), HATU (3.9 equivalents), and DIEA (6 equivalents) in DMF.

      • Add the solution to the resin.

    • Agitate the reaction mixture for 2-4 hours. The coupling of the bulky this compound may require extended coupling times or double coupling.

    • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Wash the resin with DMF (3 x 10 mL).

    • Wash with DCM (3 x 10 mL).

    • Wash with IPA (2 x 10 mL).

    • The resin is now ready for the next deprotection cycle.

4.3. Final Cleavage and Deprotection

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Preparation:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried resin in the HF reaction vessel.

    • Add scavengers (e.g., anisole, 1 mL/g of resin) to the vessel.

    • Rationale: Scavengers are essential to trap reactive carbocations generated during the cleavage of side-chain protecting groups, preventing side reactions with sensitive amino acid residues like tryptophan and methionine. [13]

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0°C.

    • Distill anhydrous HF into the vessel (10 mL/g of resin).

    • Stir the mixture at 0°C for 1-2 hours.

    • Remove the HF by vacuum distillation.

  • Peptide Precipitation and Washing:

    • Wash the residue with cold diethyl ether to precipitate the crude peptide.

    • Filter and collect the precipitated peptide.

    • Wash the peptide with cold diethyl ether several times to remove residual scavengers.

    • Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide product will contain impurities from incomplete reactions and side reactions. Purification is essential to obtain a high-purity product. [4]

5.1. Purification by Reversed-Phase HPLC (RP-HPLC)
  • Principle: RP-HPLC separates peptides based on their hydrophobicity. [4]* Column: A C18 stationary phase is commonly used for peptide purification.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/ACN mixture).

    • Inject the sample onto the RP-HPLC column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 60 minutes).

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the collected fractions for purity by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final peptide product.

5.2. Characterization
  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. [14]* Analytical RP-HPLC: To determine the purity of the final peptide product.

  • Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the peptide, particularly to understand the conformational effects of the incorporated non-canonical amino acid.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling - Steric hindrance of the amino acid.- Aggregation of the growing peptide chain.- Use a more powerful coupling reagent (e.g., HATU).- Perform a double coupling.- Increase the reaction time and/or temperature.
Low Yield after Cleavage - Incomplete cleavage from the resin.- Loss of peptide during washing steps.- Ensure complete removal of HF.- Optimize the precipitation and washing procedure.
Presence of Deletion Sequences - Incomplete deprotection or coupling.- Ensure complete deprotection and coupling at each step using a monitoring test (e.g., Kaiser test).
Side Reactions during Cleavage - Insufficient or incorrect scavengers.- Use an appropriate scavenger cocktail for the amino acids present in the sequence.
Conclusion

The synthesis of bioactive peptides containing this compound presents a valuable avenue for the development of novel peptidomimetics with potentially enhanced therapeutic properties. While the incorporation of this non-canonical amino acid requires careful consideration of coupling conditions, the overall synthesis can be successfully achieved using standard Boc-SPPS protocols. The detailed procedures and rationale provided in this guide are intended to equip researchers with the necessary knowledge and tools to confidently undertake the synthesis and purification of these modified peptides, ultimately contributing to the advancement of peptide-based drug discovery.

References
  • Accelerated solid-phase synthesis of post-translationally modified peptides.
  • Understanding Boc protection and deprotection in peptide synthesis - Benchchem.
  • Solid-phase synthesis of C-terminal modified peptides - PubMed. Available at: [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography - Agilent. Available at: [Link]

  • Synthetic Peptide Analysis | Purification, Characterization & Monitoring - Waters Corporation. Available at: [Link]

  • Synthesis of Side-Chain Modified Peptides Using Iterative Solid Phase `Click´ Methodology - ConnectSci. Available at: [Link]

  • Sulfono-γ-AApeptides as Helical Mimetics: Crystal Structures and Applications - PMC. Available at: [Link]

  • Helical sulfono-γ-AApeptides with predictable functions in protein recognition - PMC. Available at: [Link]

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization - Agilent. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Minimal Protection Strategies for SPPS - DriveHQ. Available at: [Link]

  • High-throughput purity estimation and characterisation of synthetic peptides by electrospray mass spectrometry - PubMed. Available at: [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC - NIH. Available at: [Link]

  • Vinyl sulfone-based peptidomimetics as anti-trypanosomal agents: design, synthesis, biological and computational evaluation - PubMed. Available at: [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Available at: [Link]

  • The application of sulfur-containing peptides in drug discovery. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PubMed Central. Available at: [Link]

  • Anti-inflammatory peptide therapeutics and the role of sulphur containing amino acids (cysteine and methionine) in inflammation suppression: A review - PubMed. Available at: [Link]

  • Overview of Custom Peptide Synthesis. Available at: [Link]

  • Synthesis of Mono-Boc-diketopiperazines and Their Application in Peptide Synthesis. Available at: [Link]

  • Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs - ResearchGate. Available at: [Link]

Sources

The Strategic Integration of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran in CNS Drug Discovery: A Building Block for Enhanced Stability and Brain Penetration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of CNS Drug Design with a Novel Scaffold

The development of therapeutics targeting the Central Nervous System (CNS) is a formidable challenge in medicinal chemistry. The blood-brain barrier (BBB) presents a significant hurdle, selectively restricting the passage of molecules into the brain.[1][2] Furthermore, metabolic instability can curtail the efficacy and duration of action of promising drug candidates. To overcome these obstacles, the rational design of molecular scaffolds that possess inherent properties favorable for CNS penetration and metabolic resistance is paramount. This application note details the utility of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran , a constrained amino acid building block, in the discovery of novel CNS-active agents.

The core structure, a tetrahydrothiopyran-1,1-dioxide, offers a unique combination of features. The sulfone group, a bioisostere of the gem-dimethyl group, can enhance metabolic stability and modulate physicochemical properties to favor BBB permeation.[3][4] This scaffold has been successfully incorporated into brain-penetrating inhibitors of enzymes implicated in neurodegenerative diseases, such as β-secretase 1 (BACE1).[5] The presence of a protected amine and a carboxylic acid at the 4-position provides orthogonal handles for the facile introduction of diverse chemical functionalities through standard peptide coupling and deprotection methodologies. This allows for the systematic exploration of structure-activity relationships (SAR) in the pursuit of potent and selective CNS drug candidates.

This guide provides a comprehensive overview of the physicochemical properties of this building block, detailed protocols for its application in synthetic workflows, and a discussion of its strategic advantages in the design of next-generation CNS therapeutics.

Physicochemical Properties and Strategic Advantages

The judicious selection of building blocks in drug discovery is guided by their intrinsic physicochemical properties. This compound and its unoxidized precursor present a profile that is highly amenable to the design of CNS-penetrant molecules.

Property4-BOC-Amino-4-Carboxy-Tetrahydrothiopyran[6][7][8]This compound (Predicted)Rationale for CNS Drug Design
Molecular Weight 261.34 g/mol 293.34 g/mol Within the range typically associated with good BBB permeability (generally < 500 g/mol ).
logP (Predicted) ~1.5~0.8Moderate lipophilicity is crucial for balancing aqueous solubility and membrane permeability. The sulfone increases polarity, which can be fine-tuned.
Topological Polar Surface Area (TPSA) (Predicted) 76.9 Ų110.4 ŲWhile the sulfone increases TPSA, the constrained conformation can shield polar groups, and further molecular modifications can optimize this value for BBB penetration.
Hydrogen Bond Donors 22A low number of hydrogen bond donors is generally preferred for passive diffusion across the BBB.
Hydrogen Bond Acceptors 56The sulfone oxygens act as hydrogen bond acceptors, influencing solubility and target interactions.
Metabolic Stability GoodExcellentThe sulfone moiety is significantly more resistant to oxidative metabolism compared to a thioether or a gem-dimethyl group, leading to improved pharmacokinetic profiles.[3]

Experimental Protocols: Harnessing the Potential of the Scaffold

The utility of this compound lies in its straightforward incorporation into synthetic routes. The following protocols provide detailed, step-by-step methodologies for the two key transformations: Boc-deprotection and amide bond formation.

Protocol 1: Boc-Deprotection to Yield the Free Amine

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step to enable subsequent functionalization of the amino group. Due to the steric hindrance around the quaternary center, standard conditions may require optimization.

Method A: Acidic Deprotection with Trifluoroacetic Acid (TFA)

This is the most common and generally efficient method for Boc deprotection.

  • Materials:

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic Acid (TFA)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M).

    • Add TFA (5-10 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Causality behind Experimental Choices: The use of an excess of a strong acid like TFA ensures complete protonation and subsequent cleavage of the acid-labile Boc group. Anhydrous conditions are initially employed to prevent side reactions, and the final aqueous workup is necessary to remove the TFA salt and isolate the free amine.

Method B: Alternative Deprotection with HCl in Dioxane

For substrates sensitive to TFA, a solution of hydrogen chloride in an organic solvent is a viable alternative.

  • Materials:

    • This compound

    • 4M HCl in 1,4-Dioxane

    • Diethyl ether

  • Procedure:

    • Suspend this compound (1.0 eq) in 4M HCl in 1,4-dioxane (10-20 eq).

    • Stir the mixture at room temperature for 1-3 hours. The product will often precipitate as the hydrochloride salt.

    • Monitor for completion by TLC or LC-MS.

    • Dilute the reaction mixture with diethyl ether to further precipitate the product.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the hydrochloride salt of the free amine.

Self-Validating System: The formation of a precipitate (the hydrochloride salt) provides a visual cue for the progress of the reaction and simplifies product isolation.

Protocol 2: Amide Bond Formation with Primary and Secondary Amines

The sterically hindered nature of the carboxylic acid on the quaternary center necessitates robust coupling conditions to achieve high yields.

Method A: HATU-Mediated Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent for sterically demanding substrates.

  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary, 1.1-1.2 eq)

    • HATU (1.1-1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Procedure:

    • In an inert atmosphere, dissolve this compound, HATU, and the desired amine in anhydrous DMF.

    • Add DIPEA to the stirred solution at room temperature.

    • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Expertise & Experience: The pre-activation of the carboxylic acid with HATU forms a highly reactive acyl-OAt species, which is more susceptible to nucleophilic attack by the amine, even with significant steric hindrance. DIPEA is used as a non-nucleophilic base to neutralize the generated acids.

Method B: Acyl Fluoride-Mediated Coupling for Highly Hindered Systems

For particularly challenging couplings with electron-deficient or highly hindered amines, conversion of the carboxylic acid to an acyl fluoride can be advantageous.[3][9][10]

  • Materials:

    • This compound (1.0 eq)

    • Cyanuric fluoride or XtalFluor-E (1.1 eq)

    • Pyridine or DIPEA (1.5-2.0 eq)

    • Amine (1.1-1.2 eq)

    • Anhydrous DCM

  • Procedure:

    • Dissolve this compound in anhydrous DCM and cool to 0 °C.

    • Add pyridine or DIPEA, followed by the dropwise addition of a solution of the fluorinating agent (e.g., cyanuric fluoride) in DCM.

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours to form the acyl fluoride intermediate.

    • In a separate flask, dissolve the amine in anhydrous DCM.

    • Add the amine solution to the in situ generated acyl fluoride and stir at room temperature or elevated temperature (40-50 °C) until the reaction is complete (monitor by LC-MS).

    • Perform an aqueous workup as described in Protocol 2A and purify by chromatography.

Trustworthiness: The high reactivity and small steric footprint of the acyl fluoride intermediate make this a reliable method for overcoming the challenges posed by sterically demanding coupling partners.[10]

Visualizing the Synthetic Workflow

experimental_workflow cluster_deprotection Protocol 1: Boc-Deprotection cluster_coupling Protocol 2: Amide Coupling start_deprotection This compound reagent_deprotection TFA/DCM or 4M HCl/Dioxane start_deprotection->reagent_deprotection product_deprotection Deprotected Amino Acid (Free Amine or HCl salt) reagent_deprotection->product_deprotection reagent_coupling Amine (R-NH2) HATU/DIPEA or Acyl Fluoride Method product_deprotection->reagent_coupling Use in subsequent coupling reactions start_coupling This compound start_coupling->reagent_coupling product_coupling Amide-Coupled Product reagent_coupling->product_coupling

Caption: General experimental workflow for the utilization of the building block.

Logical Pathway for CNS Drug Candidate Synthesis

The strategic application of this building block in a CNS drug discovery program follows a logical progression from initial scaffold functionalization to the generation of a final drug candidate.

logical_pathway building_block 4-BOC-Amino-4-Carboxy-1,1-Dioxo- Tetrahydrothiopyran amide_coupling Amide Coupling (Protocol 2) building_block->amide_coupling intermediate_1 Amide-Functionalized Intermediate amide_coupling->intermediate_1 boc_deprotection Boc-Deprotection (Protocol 1) intermediate_2 Amine-Functionalized Intermediate boc_deprotection->intermediate_2 intermediate_1->boc_deprotection final_coupling Further Functionalization (e.g., Reductive Amination, Acylation) intermediate_2->final_coupling candidate CNS Drug Candidate final_coupling->candidate

Sources

Application Notes & Protocols: Solution-Phase Synthesis with 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran in solution-phase synthesis. This unique building block is a conformationally constrained, α,α-disubstituted amino acid analog incorporating a chemically stable sulfone moiety. Such structures are of significant interest in medicinal chemistry for their potential to impart metabolic stability, introduce specific geometric constraints, and explore novel chemical space in peptide and small molecule drug discovery.[1][2] This guide details the molecule's properties, outlines a plausible synthetic route, and provides a robust, step-by-step protocol for its use in solution-phase peptide coupling, with an emphasis on overcoming the challenges associated with sterically hindered amino acids.

Introduction: The Scientific Rationale

The incorporation of unnatural amino acids into peptides and small molecules is a cornerstone of modern drug design. These building blocks offer a powerful tool to modulate pharmacological profiles, enhance metabolic stability, and improve target selectivity.[] This compound (hereafter referred to as Boc-ACTDT) is a prime example of such a scaffold, offering several distinct advantages:

  • Conformational Rigidity: The cyclic thiopyran sulfone backbone severely restricts the bond rotation around the α-carbon, "locking" the substituent vectors in a well-defined orientation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

  • Metabolic Stability: The sulfone group is exceptionally stable to metabolic degradation and is a common motif in approved pharmaceuticals.[4][5] Furthermore, the quaternary α-carbon prevents epimerization, a common racemization pathway for standard amino acids during synthesis.[6]

  • Novel Chemical Space: The sulfone moiety acts as a strong hydrogen bond acceptor and introduces a unique polar, yet non-basic, functionality. Its rigid structure presents side-chain analogs in distinct spatial arrangements compared to natural amino acids, enabling the exploration of new interactions within a target's binding pocket.

This guide provides the necessary protocols to effectively utilize this promising, albeit challenging, building block in a research setting.

Physicochemical Properties & Safety Data

Given that Boc-ACTDT is a specialized reagent, comprehensive experimental data is not widely available. The following properties are based on structural analysis and data from analogous compounds.

PropertyValue / InformationSource / Justification
Molecular Formula C₁₁H₁₉NO₆SStructural Analysis
Molecular Weight 293.34 g/mol Structural Analysis
Appearance Expected to be a white to off-white crystalline solidAnalogy to similar protected amino acids
Solubility Soluble in DMF, DMSO, MeOH. Poorly soluble in water and non-polar solvents.Expected for a polar, protected amino acid
pKa (Carboxylic Acid) ~3.5 ± 0.5Estimated based on α-carboxy acids
Hazard Codes Irritant (Xi) - PresumedAnalogy to similar reagents

Safety & Handling:

  • Always handle Boc-ACTDT in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store in a cool, dry place, tightly sealed, away from strong oxidizing agents and strong acids.

  • Consult the Safety Data Sheet (SDS) for related compounds for comprehensive handling information.

Reagent Synthesis Workflow

As Boc-ACTDT is not a common commercially available reagent, a plausible synthetic pathway is outlined below. This multi-step synthesis is based on established organosulfur chemistry and amino acid synthesis principles.[7][8]

Synthesis_Workflow cluster_0 Proposed Synthesis of Boc-ACTDT A Tetrahydrothiopyran-4-one B Bucherer-Bergs Reaction (KCN, (NH₄)₂CO₃) A->B C Hydantoin Intermediate B->C D Hydrolysis (e.g., Ba(OH)₂) C->D E 4-Amino-4-carboxy- tetrahydrothiopyran D->E F Oxidation (e.g., m-CPBA or Oxone®) E->F G 4-Amino-4-carboxy-1,1-dioxo- tetrahydrothiopyran F->G H Boc Protection ((Boc)₂O, Base) G->H I Final Product: Boc-ACTDT H->I

Caption: Proposed multi-step synthesis of Boc-ACTDT from a commercially available precursor.

Application Protocol: Solution-Phase Dipeptide Synthesis

This protocol details the coupling of Boc-ACTDT to a representative C-terminal amino acid ester, L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl), in a solution-phase reaction. The choice of coupling reagents and conditions is critical to address the steric hindrance of the α,α-disubstituted Boc-ACTDT.[6][9]

Rationale for Reagent Selection
  • Coupling Reagent (HATU): Standard carbodiimide reagents like DCC or EDC can be inefficient for coupling sterically hindered amino acids.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly potent uronium-based coupling reagent that rapidly forms the activated OAt-ester, minimizing racemization and effectively driving the reaction to completion even with challenging substrates.[10]

  • Base (DIPEA): Diisopropylethylamine (Hünig's base) is a non-nucleophilic tertiary amine. It is required to neutralize the hydrochloride salt of the alanine methyl ester and to facilitate the HATU-mediated activation and subsequent amide bond formation. Its steric bulk prevents side reactions with the activated ester.

  • Solvent (DMF): Anhydrous N,N-Dimethylformamide is an excellent polar aprotic solvent for dissolving the protected amino acids, coupling reagents, and peptide products.

Experimental Workflow Diagram

Peptide_Coupling_Workflow cluster_1 Solution-Phase Coupling of Boc-ACTDT start Combine Reactants (Boc-ACTDT, H-Ala-OMe·HCl) add_base Add DIPEA (Neutralization) start->add_base cool Cool to 0 °C add_base->cool add_hatu Add HATU (Activation) cool->add_hatu react Stir at RT (Monitor by TLC/LC-MS) add_hatu->react workup Aqueous Workup (EtOAc/aq. acid/base) react->workup purify Purify (Column Chromatography) workup->purify end Isolate Dipeptide purify->end

Caption: Step-by-step workflow for the solution-phase peptide coupling protocol.

Detailed Step-by-Step Protocol

Materials:

  • Boc-ACTDT (1.0 eq, 293 mg, 1.0 mmol)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.05 eq, 147 mg, 1.05 mmol)

  • HATU (1.1 eq, 418 mg, 1.1 mmol)

  • DIPEA (3.0 eq, 523 µL, 3.0 mmol)

  • Anhydrous DMF (10 mL)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reactant Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add Boc-ACTDT (293 mg, 1.0 mmol) and H-Ala-OMe·HCl (147 mg, 1.05 mmol).

  • Dissolution: Add anhydrous DMF (10 mL) to the flask. Stir until all solids are dissolved.

  • Neutralization & Cooling: Add DIPEA (523 µL, 3.0 mmol) to the solution. Note: DIPEA is added in excess to both neutralize the HCl salt and act as the base for the coupling reaction. Cool the flask in an ice-water bath to 0 °C.

  • Activation: While stirring at 0 °C, add HATU (418 mg, 1.1 mmol) in one portion. The solution may turn a pale yellow.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. If the reaction is sluggish due to steric hindrance, allow it to proceed overnight.

  • Quenching & Dilution: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and 1 M HCl (30 mL).

  • Aqueous Workup: a. Shake the separatory funnel and separate the layers. b. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and finally with brine (1 x 30 mL). The acid wash removes unreacted amine and excess DIPEA, while the base wash removes unreacted Boc-ACTDT and HOBt/HOAt byproducts from HATU.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude dipeptide product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure protected dipeptide.

Protocol: Boc-Group Deprotection

To enable further peptide chain elongation, the N-terminal Boc group must be removed. This is achieved under acidic conditions.[][11]

Materials:

  • Boc-ACTDT-Ala-OMe (the purified dipeptide from section 4.3)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolution: Dissolve the protected dipeptide in DCM (e.g., 5 mL per 100 mg of peptide).

  • Acidolysis: Add an equal volume of TFA (e.g., 5 mL) to the solution to create a 50% TFA/DCM mixture.

  • Deprotection: Stir the solution at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.

  • Removal of Volatiles: Concentrate the solution under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (3x) can help remove residual TFA.

  • Isolation: The resulting product is the TFA salt of the free amine (H-ACTDT-Ala-OMe·TFA), which can be used directly in the next coupling step after neutralization in situ with a base like DIPEA.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Starting material remains after 4h)Steric Hindrance: The primary challenge with this reagent.1. Allow the reaction to run longer (e.g., 12-24 hours). 2. Increase the amount of HATU and DIPEA to 1.5 eq and 4.0 eq, respectively. 3. Gently warm the reaction to 40 °C.
Low Yield after Workup Product Emulsion/Solubility: The dipeptide may have some water solubility.1. Back-extract the aqueous layers with ethyl acetate (2x). 2. Use a different extraction solvent like Dichloromethane (DCM).
Side Product Formation HATU Decomposition/Side Reactions: Impure reagents or moisture can lead to side products.1. Ensure all reagents and solvents are anhydrous. 2. Use freshly purchased, high-purity HATU.
Incomplete Boc Deprotection Insufficient Acid/Time: The sulfone group might slightly reduce the lability of the Boc group.1. Increase the reaction time to 2 hours. 2. Use neat TFA for deprotection if the peptide is stable to these harsher conditions.

References

  • Leonard, J., Hague, A. B., & Knight, J. A. (1998). Organosulfur Chemistry. Academic Press.
  • BOC Sciences. (n.d.). BOC-amino acids.
  • Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216.
  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI.
  • Aapptec. (n.d.). Standard Coupling Procedures.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • ACS Publications. (2021).
  • ACS Publications. (2002).
  • ACS Publications. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • ACS Publications. (2002).
  • ResearchGate. (2022). Recent applications of vinyl sulfone motif in drug design and discovery.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Elsevier. (2020). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PubMed Central.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from Hebei Boze Chemical Co., Ltd. website.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from Luxembourg Bio Technologies website.
  • ACS Publications. (2009). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.
  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
  • Royal Society of Chemistry. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing.
  • National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
  • ResearchGate. (2015). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring.
  • National Institutes of Health. (n.d.). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction.
  • Google Patents. (2008). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

Sources

Application Notes and Protocols for Enzymatic Reactions Involving Peptides with 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Constrained Sulfonyl Amino Acid for Peptide Chemistry

The field of peptide therapeutics is continually advancing, with a significant focus on the incorporation of non-proteinogenic amino acids to enhance stability, potency, and target selectivity.[1][2] Within this landscape, 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran emerges as a unique building block for peptide synthesis. This compound introduces a constrained, cyclic sulfone moiety into the peptide backbone, a feature with profound implications for enzymatic interactions. The sulfone group, being a stable mimic of the tetrahedral transition state of amide and ester hydrolysis, positions peptides containing this residue as potential enzyme inhibitors.[3][4] Furthermore, the α,α-disubstitution of this amino acid analog is anticipated to confer significant resistance to proteolytic degradation.[5]

These application notes provide a comprehensive guide for researchers exploring the enzymatic reactions of peptides incorporating this novel amino acid. We will delve into protocols for assessing enzymatic cleavage, as well as for evaluating the potential of these modified peptides as enzyme inhibitors.

I. Synthesis of Peptides Containing this compound

The incorporation of this compound into a peptide sequence is best achieved through solid-phase peptide synthesis (SPPS).[6][7] Both Boc and Fmoc protection strategies can be adapted for this purpose.

Key Considerations for SPPS:
  • Coupling: Due to the steric hindrance of the α,α-disubstituted amino acid, extended coupling times and the use of high-efficiency coupling reagents are recommended.

  • Protecting Group Stability: The BOC (tert-butyloxycarbonyl) group is stable under the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[8][9] This orthogonality is crucial for successful synthesis.

General SPPS Protocol (Fmoc/tBu Strategy):

A standard Fmoc/tBu solid-phase peptide synthesis protocol can be employed.[10] The key modification will be in the coupling step for the title compound.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like dichloromethane (DCM).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Coupling of this compound:

    • Pre-activate a 4-fold molar excess of this compound with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for an extended period (e.g., 4-12 hours) at room temperature. Monitor the reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Continue the cycle of deprotection, washing, and coupling for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12]

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.[13][14]

II. Enzymatic Cleavage Assays

A primary application of incorporating this constrained amino acid is to enhance peptide stability against proteolysis. The following protocols are designed to assess the resistance of the modified peptides to common proteases.

Rationale for Enzyme Selection:

To robustly evaluate stability, a panel of proteases with different specificities should be used.[15][16]

EnzymeTypical Cleavage Site
Trypsin C-terminal to Lysine (Lys) and Arginine (Arg)
Chymotrypsin C-terminal to aromatic residues (Phe, Tyr, Trp)
Elastase C-terminal to small, neutral residues (Ala, Gly, Val)
Pepsin Non-specific, but prefers hydrophobic residues
Experimental Workflow for Proteolytic Stability Assay:

Proteolytic_Stability_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Interpretation Peptide_Prep Prepare Peptide Stock (in appropriate buffer) Incubation Incubate Peptide with Enzyme at 37°C Peptide_Prep->Incubation Enzyme_Prep Prepare Enzyme Stock (in appropriate buffer) Enzyme_Prep->Incubation Time_Points Take Aliquots at Different Time Points Incubation->Time_Points Quench Quench Reaction (e.g., with acid) Time_Points->Quench HPLC_MS Analyze by RP-HPLC and/or LC-MS/MS Quench->HPLC_MS Peak_Area Quantify Peak Area of Intact Peptide HPLC_MS->Peak_Area Cleavage_Sites Identify Cleavage Products (MS/MS) HPLC_MS->Cleavage_Sites

Caption: Workflow for assessing proteolytic stability.

Detailed Protocol for Trypsin Digestion Assay:
  • Reagent Preparation:

    • Peptide Stock Solution: Prepare a 1 mg/mL solution of the peptide in 50 mM ammonium bicarbonate buffer, pH 8.0.

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of sequencing-grade trypsin in 1 mM HCl.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 20 µL of the peptide stock solution with 75 µL of 50 mM ammonium bicarbonate buffer.

    • Add 5 µL of a 1:20 (w/w) dilution of the trypsin stock solution to the peptide solution.

    • Incubate the reaction mixture at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 15 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing 5 µL of 10% trifluoroacetic acid (TFA).

  • Analysis:

    • Analyze the quenched samples by RP-HPLC, monitoring the disappearance of the peak corresponding to the intact peptide over time.[17][18]

    • For identification of cleavage products, analyze the samples by LC-MS/MS.[19][20][21]

III. Enzyme Inhibition Assays

The sulfone moiety of this compound makes it an intriguing candidate for designing protease inhibitors.[3] The following protocol outlines a general approach to screen for inhibitory activity.

Principle of the Assay:

The inhibitory potential of the peptide is assessed by measuring its effect on the rate of cleavage of a known fluorogenic or chromogenic substrate by a target enzyme. A decrease in the rate of product formation in the presence of the test peptide indicates inhibition.

Experimental Workflow for Enzyme Inhibition Assay:

Inhibition_Assay_Workflow cluster_setup Assay Setup cluster_reaction_start Reaction Initiation cluster_measurement Data Acquisition cluster_data_analysis Data Analysis Plate_Setup Prepare 96-well plate with: - Enzyme - Buffer - Inhibitor Peptide (varying conc.) Pre_incubation Pre-incubate at RT Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic/ Chromogenic Substrate Pre_incubation->Add_Substrate Kinetic_Read Measure Signal (Fluorescence/ Absorbance) over Time Add_Substrate->Kinetic_Read Calc_Rate Calculate Reaction Rates Kinetic_Read->Calc_Rate IC50 Determine IC50 Value Calc_Rate->IC50

Caption: Workflow for enzyme inhibition assay.

Detailed Protocol for a Generic Protease Inhibition Assay:
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for the target enzyme (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

    • Enzyme Working Solution: Dilute the stock enzyme solution in assay buffer to the desired working concentration.

    • Inhibitor Peptide Stock: Prepare a stock solution of the peptide in DMSO. Create a serial dilution in assay buffer.

    • Substrate Working Solution: Dilute the fluorogenic or chromogenic substrate stock solution in assay buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add:

      • 50 µL of assay buffer

      • 10 µL of the inhibitor peptide dilution (or buffer for control)

      • 20 µL of the enzyme working solution

    • Mix and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the substrate working solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the fluorescence or absorbance at appropriate intervals for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

IV. Data Interpretation and Expected Outcomes

AssayExpected Outcome with Modified PeptideInterpretation
Proteolytic Stability Significantly slower degradation (or no degradation) compared to a control peptide lacking the modified amino acid.The constrained, α,α-disubstituted sulfonyl amino acid provides resistance to enzymatic cleavage.[5]
Enzyme Inhibition A dose-dependent decrease in the rate of substrate cleavage.The peptide acts as an inhibitor of the target enzyme, potentially through transition-state mimicry by the sulfone group.[3]

V. Concluding Remarks

The incorporation of this compound into peptides offers a compelling strategy for the development of novel therapeutic and research agents. The protocols outlined in these application notes provide a robust framework for investigating the enzymatic interactions of these modified peptides. The unique structural features of this amino acid are anticipated to confer significant proteolytic stability and may impart inhibitory activity against specific enzymes. Further exploration of this building block in diverse peptide sequences is warranted to fully elucidate its potential in drug discovery and chemical biology.

References

  • Stone, K. L., & Williams, K. R. (1993). Enzymatic Cleavage and HPLC Peptide Mapping of Proteins. In A Practical Guide to Protein and Peptide Purification for Microsequencing (pp. 43-69). Academic Press. [Link]

  • Creative Proteomics. (2018). What mass spectrometry methods are used for peptide identification. 百泰派克生物科技. [Link]

  • Ahangarzadeh, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1219-1237. [Link]

  • Karas, J. A., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(33), 18056-18061. [Link]

  • Conti, P., et al. (2007). Enzymatic synthesis of peptides on a solid support. Organic & Biomolecular Chemistry, 5(2), 238-244. [Link]

  • Miyachi, H., et al. (2013). Sulfur Switches for Responsive Peptide Materials. Accounts of Chemical Research, 46(4), 875-884. [Link]

  • Oh, Y., et al. (2011). Evolution of cyclic peptide protease inhibitors. Proceedings of the National Academy of Sciences, 108(2), 472-477. [Link]

  • Voinov, V. G., & Deinzer, M. L. (2004). Mass spectrometry of peptides and proteins. Analytical and Bioanalytical Chemistry, 380(3), 399-411. [Link]

  • The University of Manchester. (2020). Basics: How mass spectrometry is used to identify and characterise proteins. Bio-MS community. [Link]

  • Lee, J. W., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry, 92(17), 11636-11641. [Link]

  • Ahangarzadeh, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

  • Hoopmann, M. R., et al. (2014). Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. Journal of Proteome Research, 13(9), 4144-4152. [Link]

  • Koksch, B., et al. (2000). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of the American Chemical Society, 122(42), 10341-10346. [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent. [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • Chen, S., et al. (2017). Structural Principles in the Development of Cyclic Peptidic Enzyme Inhibitors. Molecules, 22(10), 1633. [Link]

  • Kumar, K. S., et al. (2022). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC Medicinal Chemistry, 13(1), 58-65. [Link]

  • LCGC International. (2019). The Basics of HPLC Peptide Analysis. LCGC International. [Link]

  • Hosseinzadeh, P., et al. (2021). Anchor extension: a structure-guided approach to design cyclic peptides targeting enzyme active sites. Nature Communications, 12(1), 3192. [Link]

  • de Veer, S. J., et al. (2019). Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases. The FEBS Journal, 286(11), 2038-2053. [Link]

  • Sewald, N., & Jakubke, H. D. (2002). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 67(24), 8563-8568. [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]

  • Walker, J. M. (Ed.). (1994). Enzymatic Cleavage of Polypeptides. In The Protein Protocols Handbook (pp. 135-140). Humana Press. [Link]

  • Schilling, O., & Overall, C. M. (2008). Using specificity to strategically target proteases. Nature Chemical Biology, 4(5), 269-273. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Kovach, T. (n.d.). Peptide bonds: Formation and cleavage. Khan Academy. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Geri, M., et al. (2026). Deep learning guided design of protease substrates. Nature Communications, 17(1), 54. [Link]

  • Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry. [Link]

  • Xu, J. (2021). Synthesis of Sulfonopeptides. Journal of Peptide Science, 27(8), e3331. [Link]

  • The nomenclature of protease substrate specificity. Amino acid residues... ResearchGate. [Link]

  • Xu, J. (2021). Synthesis of sulfonopeptides. PubMed. [Link]

  • Characterizing Protease Specificity: How Many Substrates Do We Need? PMC - NIH. [Link]

  • Góngora-Benítez, M., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1106-1118. [Link]

  • Structural and kinetic determinants of protease substrates. PMC - NIH. [Link]

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. [Link]

  • The Peptide Bond: Formation and Cleavage. YouTube. [Link]

  • Water-soluble allyl sulfones for dual site-specific labelling of proteins and cyclic peptides. Royal Society of Chemistry. [Link]

  • Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]

  • Anti-inflammatory peptide therapeutics and the role of sulphur containing amino acids (cysteine and methionine) in inflammation suppression: A review. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Coupling Efficiency of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the incorporation of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran into peptide sequences during Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically hindered and structurally unique amino acid derivative.

Introduction

This compound is a non-proteinogenic amino acid characterized by significant steric bulk around the alpha-carbon. This is due to the presence of a BOC-protecting group and a tetrahydrothiopyran-1,1-dione ring. These features can lead to significant challenges in achieving high coupling efficiencies during standard SPPS protocols. This guide provides a structured approach to troubleshooting and optimizing your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this amino acid considered "difficult" to couple?

A: The primary challenge arises from steric hindrance. The bulky tert-butyloxycarbonyl (BOC) group and the rigid, cyclic sulfone structure impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This slowing of the reaction rate can lead to incomplete coupling and the formation of deletion sequences.[1][2]

Q2: What are the recommended first-line coupling reagents for this amino acid?

A: For sterically demanding couplings, standard carbodiimide reagents like DIC may be insufficient.[1] It is highly recommended to use more potent in-situ activating reagents such as aminium/uronium salts like HATU , HBTU , or HCTU , or phosphonium salts like PyBOP .[1][3] These reagents form highly reactive esters that can more effectively overcome the steric barrier.[1]

Q3: Can I use standard coupling times?

A: It is unlikely that standard coupling times (e.g., 1-2 hours) will be sufficient. Due to the slowed reaction kinetics from steric hindrance, extending the coupling time is a crucial first step.[1] Consider doubling the coupling time or allowing the reaction to proceed overnight for particularly difficult couplings.[1]

Q4: Does the sulfone group introduce any potential side reactions?

A: The sulfone group is generally stable under standard SPPS conditions. Unlike thioethers, which can be oxidized to sulfoxides and sulfones, the sulfone is already in its highest oxidation state and is relatively inert to further oxidation.[4][5] However, its electron-withdrawing nature and bulk can influence the local conformation of the peptide backbone.[6]

Q5: Is there an optimal solvent for coupling this amino acid?

A: Solvent choice is critical for solvating the peptide-resin complex and preventing aggregation, which can further hinder coupling.[1][7] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for hydrophobic or aggregation-prone sequences.[1][7] In some cases, a solvent mixture such as DCM/DMF/NMP may be beneficial.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered when coupling this compound.

Problem 1: Low Coupling Efficiency or Deletion Sequence Identified by Mass Spectrometry

This is the most common issue and can be addressed through a multi-step optimization process.

Workflow for Troubleshooting Low Coupling Efficiency

G start Low Coupling Efficiency Detected reagent Upgrade Coupling Reagent (e.g., to HATU, HCTU, COMU) start->reagent time_temp Increase Reaction Time & Temperature (e.g., double time, microwave) reagent->time_temp If still low success Successful Coupling reagent->success Success double_couple Implement Double Coupling time_temp->double_couple If still low time_temp->success Success solvent Optimize Solvent System (e.g., switch to NMP) double_couple->solvent If still low double_couple->success Success solvent->success Success failure Re-evaluate Strategy solvent->failure If still low G cluster_problem Problem cluster_cause Primary Causes cluster_solution Solutions Problem Low Coupling Efficiency Steric Hindrance Peptide Aggregation Cause Insufficient Reagent Activity Slow Reaction Kinetics Poor Solvation Problem->Cause Solution Use Potent Reagents (HATU, COMU) Increase Time / Use Microwave Double Couple Switch to NMP Cause->Solution

Caption: Relationship between problems, causes, and solutions.

References

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • de la Torre, B. G., & Albericio, F. (2018). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. ResearchGate. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1587–1608. [Link]

  • Deming, T. J. (2017). Sulfur Switches for Responsive Peptide Materials. Accounts of Chemical Research, 50(9), 2338–2346. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • Sayers, J. E., et al. (2024). Effects of sulfoxide and sulfone sidechain–backbone hydrogen bonding on local conformations in peptide models. Chemical Communications, 60(8), 1007-1010. [Link]

  • ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. [Link]

Sources

side reactions of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for incorporating 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran (Boc-Atdo-OH) into your peptide synthesis workflows. As a constrained, non-natural amino acid, Boc-Atdo-OH offers unique structural benefits but also presents specific challenges. This guide is designed to provide you, a research scientist or drug development professional, with expert insights and practical solutions to common side reactions and difficulties.

Overview of Boc-Atdo-OH

Boc-Atdo-OH is an α,α-disubstituted cyclic amino acid. Its structure is characterized by two key features that dictate its reactivity in Solid-Phase Peptide Synthesis (SPPS):

  • Steric Hindrance: The bulky tetrahydrothiopyran ring makes this a sterically demanding residue. This can significantly slow down coupling kinetics compared to standard proteinogenic amino acids.[1][2]

  • Electron-Withdrawing Sulfone: The 1,1-dioxo (sulfone) group is strongly electron-withdrawing. This feature significantly increases the acidity of the α-proton (the Cα-H bond), making the stereocenter susceptible to epimerization under basic conditions.[3][4]

Understanding these properties is crucial for troubleshooting and successful synthesis.

Quick Troubleshooting Guide

This table summarizes the most common issues encountered when using Boc-Atdo-OH and provides immediate, actionable solutions.

Symptom / Observation Potential Root Cause Recommended Solution(s)
Low Coupling Yield (Positive Ninhydrin Test)Steric hindrance of the Atdo residue is slowing the reaction rate.[1]1. Switch to a high-potency coupling reagent (e.g., HATU, HCTU). 2. Perform a "double coupling" step.[5] 3. Increase reaction time (e.g., 2-4 hours or overnight).[1] 4. Use microwave-assisted SPPS to drive the reaction to completion.[1][2]
Diastereomeric Impurity (Unexpected peak in HPLC)Epimerization at the Atdo Cα position due to the acidic α-proton.[3][6]1. Use a low-racemization coupling cocktail (e.g., DIC/Oxyma).[5] 2. Minimize the pre-activation time before adding the coupling mix to the resin.[5] 3. Avoid excess base where possible.
Unexpected Mass Adducts in LC-MSt-Butylation of sensitive residues (Trp, Met, Cys) by cations from Boc deprotection.[7]Use a scavenger cocktail in the final TFA cleavage step (e.g., TFA/TIS/H₂O).[5]
Peptide Aggregation (Slow solvent flow, poor coupling)The growing peptide chain is poorly solvated, hindering reagent access.[1]1. Switch from DMF to NMP as the primary solvent.[1] 2. Incorporate structure-disrupting solvents (e.g., 10-20% DMSO in DMF).[5]

Frequently Asked Questions (FAQs)

Q1: My coupling reaction for Boc-Atdo-OH is incomplete. What is the cause and how can I fix it?

Answer: This is the most common issue and is almost certainly due to the significant steric hindrance of the amino acid.[1][2] Standard coupling conditions, like those used for residues such as Alanine or Glycine, are often insufficient to overcome the activation energy barrier for this bulky residue.

Causality: The tetrahydrothiopyran ring physically blocks the approach of the activated carboxyl group to the resin-bound N-terminal amine, slowing the rate of peptide bond formation.

Troubleshooting Steps:

  • Upgrade Your Coupling Reagent: Standard carbodiimides like DIC alone are often too weak. Switch to a more potent uronium/aminium or phosphonium salt-based reagent. These form highly reactive esters that can overcome the steric barrier.[1]

Reagent ClassExamplesPotency for Hindered Couplings
CarbodiimidesDIC, DCCLow
Uronium/AminiumHATU, HBTU, HCTU High [1][5]
PhosphoniumPyBOP, PyAOPHigh
  • Perform a Double Coupling: After the initial coupling reaction (e.g., 1-2 hours), perform a ninhydrin test. If it is positive (indicating free amines), drain the vessel and repeat the coupling step with a fresh solution of activated Boc-Atdo-OH.[5] See Protocol 1 for a detailed methodology.

  • Extend Reaction Time & Temperature: Allow the coupling to proceed for a longer duration (e.g., 4 hours or overnight).[1] If available, microwave-assisted SPPS is highly effective at driving difficult couplings to completion in a shorter timeframe by using microwave energy to heat the reaction.[1][2]

  • Optimize Solvents: If peptide aggregation is suspected, switch from DMF to NMP, which has superior solvating properties.[1] Adding chaotropic salts or using solvent mixtures like DCM/DMF/NMP can also be beneficial.[1][8]

Q2: I'm observing a significant diastereomeric impurity in my crude peptide. Could this be epimerization of the Atdo residue?

Answer: Yes, this is a very high probability. The powerful electron-withdrawing effect of the sulfone group makes the α-proton on the Atdo stereocenter unusually acidic. During the activation step in the presence of a base (like DIPEA or NMM), this proton can be abstracted, leading to a planar enolate intermediate that can be re-protonated from either face, causing epimerization.[3][6]

Causality: All amino acids with electron-withdrawing side chains are susceptible to this mechanism, and the sulfone group is a particularly strong activator for this side reaction.[3]

Mitigation Strategies:

  • Use Low-Racemization Coupling Conditions: The combination of a carbodiimide with an additive like Oxyma is known to suppress racemization. The recommended cocktail is DIC/Oxyma .[5] Avoid reagents that require strong pre-activation with excess base.

  • Minimize Pre-activation Time: The longer the activated amino acid sits in a basic solution before it reacts, the higher the risk of epimerization.[5] Add the coupling reagents to the amino acid and immediately introduce the mixture to the resin.

  • Control Stoichiometry: Use the minimum necessary amount of base for the coupling reaction.

Q3: My final peptide shows unexpected mass additions after cleavage. What are the likely side products?

Answer: Mass additions typically arise from side reactions during the final TFA cleavage step or, less commonly, from instability of the Atdo ring itself.

1. Alkylation from Protecting Groups: The most common source of mass additions is the reaction of carbocations, generated during acidolysis, with nucleophilic side chains of other residues in your peptide (e.g., Trp, Met, Cys, Tyr).[5] The tert-butyl cation from the deprotection of Boc groups is a primary culprit.[7]

  • Solution: Always use a scavenger cocktail in your TFA cleavage mixture. Scavengers are nucleophiles that trap these reactive cations before they can modify your peptide.[5]

Scavenger CocktailComposition (v/v)Target Residues
Standard (Reagent B) TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5)General purpose, effective for Trp.[5]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residues.[5]

2. Potential Ring Instability: While not definitively documented for this specific molecule in SPPS literature, heterocyclic sulfone systems can be susceptible to ring-opening or rearrangement reactions under strongly basic conditions.[9] The protons on the carbons adjacent to the sulfone (C2 and C6) are acidified and could be abstracted by base, potentially initiating an elimination reaction.

  • Solution: Minimize the peptide's exposure to strong, non-hindered bases. Use in situ neutralization protocols where the base is added along with the coupling reagents, rather than as a separate neutralization step.[10]

Protocols & Methodologies

Protocol 1: Double Coupling for Sterically Hindered Residues

This protocol is recommended for the initial incorporation of Boc-Atdo-OH.

  • Initial Coupling:

    • Following N-terminal Boc deprotection and washing, prepare the activated amino acid solution.

    • In a separate vessel, dissolve Boc-Atdo-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF or NMP.

    • Allow to pre-activate for no more than 1-2 minutes.

    • Add the activated solution to the resin and allow coupling to proceed for 1-2 hours.

  • Check for Completion:

    • Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test.

  • Second Coupling (if needed):

    • If the ninhydrin test is positive (blue/purple beads), drain the reaction vessel without washing .

    • Prepare a second, fresh solution of activated Boc-Atdo-OH as described in step 1.

    • Add the fresh solution to the resin and let the reaction proceed for an additional 1-2 hours.

  • Final Wash:

    • Wash the resin thoroughly with DMF (or NMP) and proceed to the next deprotection step.

Protocol 2: Low-Racemization Coupling using DIC/Oxyma

This protocol is designed to minimize the risk of epimerization.[5]

  • Preparation:

    • In a reaction vessel, dissolve Boc-Atdo-OH (2 eq.) and Oxyma Pure (2 eq.) in anhydrous DMF.

    • Add this solution to the deprotected, resin-bound peptide.

  • Activation and Coupling:

    • Add DIC (2 eq.) to the resin slurry.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring and Wash:

    • Monitor the reaction using a ninhydrin test. If incomplete, consider a second coupling using the same DIC/Oxyma protocol.

    • Once complete, wash the resin thoroughly with DMF.

Key Mechanistic Pathways & Diagrams

Visualizing the potential side reactions can aid in understanding their origin and prevention.

Epimerization Mechanism

The primary risk for loss of chiral purity is base-catalyzed abstraction of the α-proton, facilitated by the sulfone group.

Epimerization cluster_0 Epimerization Pathway Start Boc-Atdo-OH (R-config) Activated Activated Ester (e.g., O-HATU) Start->Activated + HATU Enolate Planar Enolate Intermediate (Achiral) Activated->Enolate Base Base (DIPEA) Base->Enolate abstracts α-H+ Protonation Re-protonation Enolate->Protonation R_Product Desired Peptide (R-config) Protonation->R_Product from top face S_Product Epimerized Peptide (S-config) Protonation->S_Product from bottom face

Caption: Base-catalyzed epimerization of Boc-Atdo-OH during activation.

Troubleshooting Workflow

A logical flow for diagnosing and solving issues with Boc-Atdo-OH incorporation.

Troubleshooting Start Start SPPS Cycle with Boc-Atdo-OH Coupling Perform Coupling Start->Coupling Ninhydrin Ninhydrin Test? Coupling->Ninhydrin Negative Negative (Complete) Ninhydrin->Negative Yes Positive Positive (Incomplete) Ninhydrin->Positive No NextCycle Proceed to Next Cycle Negative->NextCycle DoubleCouple Perform Double Coupling (Protocol 1) Positive->DoubleCouple DoubleCouple->NextCycle CheckCrude Analyze Crude Peptide (HPLC / LC-MS) NextCycle->CheckCrude Purity Purity OK? CheckCrude->Purity Pure Synthesis Successful Purity->Pure Yes Impure Diastereomers Present? Purity->Impure No Epimerization Implement Low-Racemization Coupling (Protocol 2) Impure->Epimerization Yes Resynthesize Re-synthesize Peptide Impure->Resynthesize No (Other Issue) Epimerization->Resynthesize

Caption: A systematic workflow for troubleshooting Boc-Atdo-OH couplings.

References
  • A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. (1990). International Journal of Peptide and Protein Research.
  • Common side reactions with Boc-protected amino acids and how to avoid them. (n.d.). BenchChem.
  • Subir, A. K., et al. (2023).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). BenchChem.
  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Pasek, M., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec.
  • Beck-Sickinger, A. G., et al. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International Journal of Peptide and Protein Research.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Epimerisation in Peptide Synthesis. (2023). PubMed.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.).
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry.
  • Pénicaud, C., et al. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules.

Sources

preventing epimerization of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran during coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Epimerization of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Welcome to our dedicated technical support guide for scientists and drug development professionals. This resource addresses a critical challenge in peptide synthesis: the prevention of epimerization, specifically concerning the sterically hindered and electronically unique amino acid derivative, this compound. Diastereomeric impurities arising from epimerization can significantly impact the biological activity and safety profile of a synthetic peptide, making their control a paramount concern in pharmaceutical development.[1][2][3][4]

This guide provides in-depth, evidence-based answers to common questions, troubleshooting strategies, and optimized protocols to help you maintain the stereochemical integrity of your peptides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant diastereomeric impurity in my peptide containing this compound. What is the likely cause?

A1: The most probable cause of diastereomeric impurity formation during the coupling of this amino acid is epimerization at the α-carbon.[5] Epimerization is the change in the configuration of a single stereocenter in a molecule with multiple stereocenters. In peptide synthesis, this typically occurs during the activation of the carboxylic acid group of the amino acid to be coupled.[6]

There are two primary mechanisms through which epimerization can occur:

  • Oxazolone Formation: Strong activation of the carboxyl group can lead to the formation of a planar oxazol-5(4H)-one intermediate.[7] The α-proton of this intermediate is highly acidic and can be readily abstracted by a base. Subsequent re-protonation can occur from either face of the planar ring, leading to a mixture of L- and D-isomers.[7] This is considered the most predominant source of racemization during peptide synthesis.[7]

  • Direct Enolization (α-Hydrogen Abstraction): A base present in the reaction mixture can directly abstract the acidic α-proton of the activated amino acid, forming an enolate intermediate.[7][8] Reprotonation of this planar enolate also leads to a mixture of stereoisomers.[7][8]

The unique structure of this compound, with its electron-withdrawing sulfone group, can increase the acidity of the α-proton, potentially making it more susceptible to base-catalyzed epimerization.

dot

Epimerization_Mechanisms cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway Boc_AA Boc-Amino Acid Activated_Ester_Ox Activated Ester Boc_AA->Activated_Ester_Ox Activation Oxazolone Oxazolone (Planar Intermediate) Activated_Ester_Ox->Oxazolone Intramolecular Cyclization Epimerized_Product_Ox Epimerized Peptide Oxazolone->Epimerized_Product_Ox Base-catalyzed Proton Exchange Boc_AA_Enol Boc-Amino Acid Activated_Ester_Enol Activated Ester Boc_AA_Enol->Activated_Ester_Enol Activation Enolate Enolate (Planar Intermediate) Activated_Ester_Enol->Enolate Direct Proton Abstraction (Base) Epimerized_Product_Enol Epimerized Peptide Enolate->Epimerized_Product_Enol Reprotonation

Caption: Mechanisms of Epimerization in Peptide Synthesis.

Q2: Which coupling reagents are best for minimizing epimerization with this sensitive amino acid?

A2: The choice of coupling reagent is critical in controlling epimerization. Reagents are broadly classified into phosphonium and uronium/aminium salts.[9][10][11]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are generally associated with lower levels of racemization.[9][11] They activate the carboxylic acid via a phosphorus atom and do not carry the risk of guanidinylation, a side reaction that can terminate the peptide chain.[9][10] PyBOP is a well-established reagent that provides efficient coupling with minimal epimerization.[12]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): While highly efficient, some uronium reagents can lead to higher rates of epimerization, particularly with extended reaction times.[9][11] However, modern uronium reagents, especially those incorporating HOAt or Oxyma, are designed to suppress racemization.[8]

    • HATU is often preferred over HBTU as it reacts faster and generally results in less epimerization.[12]

    • COMU , an Oxyma-based reagent, is a safer and often more efficient alternative to HOBt/HOAt-based reagents.[8]

Recommendation: For a sensitive amino acid like this compound, starting with a phosphonium-based reagent like PyBOP is a prudent choice. Alternatively, a modern uronium reagent such as HATU or COMU can be employed, but reaction conditions must be carefully optimized.

Reagent ClassExamplesGuanidinylation RiskRacemization PotentialRecommended for Sensitive AAs
Phosphonium BOP, PyBOP, PyAOPNoGenerally Lower[9][11]Yes
Uronium/Aminium HBTU, HATU, COMUPossible[9][10]Can be higher[9][11]With caution and optimization
Q3: What is the role of additives like HOBt, HOAt, and Oxyma, and which should I use?

A3: Additives are crucial for suppressing epimerization, especially when using carbodiimide coupling reagents like DIC or EDC.[8][13] They function by forming a reactive ester with the activated amino acid, which is less prone to epimerization than the initial activated intermediate.[13]

  • HOBt (1-Hydroxybenzotriazole): The traditional additive, effective at suppressing racemization.[8] However, its explosive nature in anhydrous form has led to restricted availability.[8]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at both accelerating coupling and suppressing epimerization.[5][14][15] The nitrogen atom in the pyridine ring of HOAt is thought to stabilize the active ester, making it less susceptible to racemization.[15]

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[8] It provides high coupling rates with low racemization.[8]

Recommendation: HOAt or Oxyma are the preferred additives. Given the potentially heightened sensitivity of this compound to epimerization, using a combination of a carbodiimide (like DIC) with HOAt or Oxyma is a robust strategy.[16]

dot

Additive_Mechanism Boc_AA Boc-Amino Acid O_Acylisourea O-Acylisourea (Highly Reactive, Prone to Epimerization) Boc_AA->O_Acylisourea + Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acylisourea Active_Ester Active Ester (Less Prone to Epimerization) O_Acylisourea->Active_Ester + Additive Additive (HOAt/Oxyma) Additive->Active_Ester Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond + Amine N-terminal Amine Amine->Peptide_Bond

Caption: Role of Additives in Suppressing Epimerization.

Q4: How do the base and solvent affect epimerization, and what are the optimal conditions?

A4: The choice of base and solvent significantly influences the rate of epimerization.

Base: Tertiary amines are required for coupling with phosphonium and uronium reagents.[8] However, the base can also directly abstract the α-proton, leading to epimerization.[6][7]

  • Strong, sterically unhindered bases like triethylamine (TEA) can accelerate epimerization.

  • Weaker or more sterically hindered bases are preferred.[17]

    • N-methylmorpholine (NMM) is a weaker base.

    • N,N-Diisopropylethylamine (DIPEA) is sterically hindered.

    • 2,4,6-Collidine is even more sterically hindered and has been recommended in cases with a high risk of racemization.[8][17]

Recommendation: Use a weaker or sterically hindered base like NMM or DIPEA . If epimerization persists, consider using the more hindered base, 2,4,6-collidine .

Solvent: The polarity of the solvent can play a role, with more polar solvents potentially favoring epimerization.[18]

  • DMF (N,N-Dimethylformamide) is a common and generally effective solvent.

  • Less polar solvents like DCM (Dichloromethane) or THF (Tetrahydrofuran) might be considered if epimerization in DMF is problematic, though solubility can become an issue.[18]

Temperature: Higher reaction temperatures increase the rate of most reactions, including epimerization.[17][19]

  • Recommendation: Perform the coupling reaction at a lower temperature, such as 0°C , especially during the initial activation step.[14][17] While microwave heating can be beneficial for difficult couplings, it can also significantly increase epimerization and should be used with caution for sensitive residues.[17]

Recommended Experimental Protocol

This protocol is designed to minimize epimerization during the coupling of this compound.

dot

Protocol_Workflow start Start dissolve 1. Dissolve Boc-Amino Acid & Additive (e.g., HOAt) in DMF start->dissolve cool 2. Cool solution to 0°C dissolve->cool add_coupling_reagent 3. Add Coupling Reagent (e.g., DIC or PyBOP) cool->add_coupling_reagent preactivate 4. Pre-activate for 1-5 minutes add_coupling_reagent->preactivate add_amine 5. Add N-terminal Amine and Base (e.g., NMM) preactivate->add_amine react 6. React at 0°C to RT (Monitor by TLC/LC-MS) add_amine->react workup 7. Aqueous Workup react->workup purify 8. Purify Product workup->purify end End purify->end

Caption: Optimized Coupling Protocol Workflow.

Method 1: Carbodiimide/Additive Approach (DIC/HOAt)

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HOAt (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution.

  • Pre-activation: Stir the mixture at 0°C for 1-5 minutes. A short pre-activation time is crucial to minimize epimerization.

  • Coupling: Add a solution of the N-terminally deprotected peptide or amino acid ester (1.0 eq) and N-methylmorpholine (NMM) (2.0 eq) in DMF to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by LC-MS or TLC). This typically takes 2-4 hours.

  • Workup & Purification: Proceed with standard aqueous workup and purification by chromatography.

Method 2: Phosphonium Salt Approach (PyBOP)

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the N-terminally deprotected peptide or amino acid ester (1.0 eq), and PyBOP (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Initiation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the cooled solution.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring until completion (monitor by LC-MS or TLC).

  • Workup & Purification: Proceed with standard aqueous workup and purification by chromatography.

A Note on Special Cases: For particularly challenging couplings, the addition of Cu(II) salts, such as CuCl₂, in combination with HOBt and a carbodiimide has been shown to be highly effective at suppressing epimerization to less than 0.1%, even in difficult cases.[20] This strategy could be considered as a final resort if other methods fail.

By carefully selecting coupling reagents, additives, and reaction conditions, researchers can effectively prevent the epimerization of this compound, ensuring the synthesis of high-purity peptides for downstream applications.

References

  • Al-Dulayymi, J. R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 6391. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 18, 2026, from [Link]

  • The Crucial Role of Coupling Reagents in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 18, 2026, from [Link]

  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591-593. Available from: [Link]

  • Al-Dulayymi, J. R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 6391. Available from: [Link]

  • Epimerization of Peptide. (n.d.). SlideShare. Retrieved January 18, 2026, from [Link]

  • Tiritiris, I., & El-Faham, A. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(19), 6549. Available from: [Link]

  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 18, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 18, 2026, from [Link]

  • Racemization in stepwise solid-phase peptide synthesis at elevated temperature. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. (2023). Organic Process Research & Development. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 18, 2026, from [Link]

  • Barchi, J. J. Jr., et al. (2009). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Organic Letters, 11(15), 3362–3365. Available from: [Link]

  • Kuroda, H., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 53(5), 507-12. Available from: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. Available from: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv. Available from: [Link]

  • Related impurities in peptide medicines. (2015). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Managing Product-Related Impurities in Synthetic Peptides. (n.d.). BioPharmaSpec. Retrieved January 18, 2026, from [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023). MolecularCloud. Retrieved January 18, 2026, from [Link]

Sources

solubility issues of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran in DMF

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran in N,N-Dimethylformamide (DMF). Our goal is to provide not just solutions, but a foundational understanding of the chemical principles governing these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions users face during their experiments.

Q1: Why is my this compound failing to dissolve in DMF, even at low concentrations?

A1: The poor solubility of this molecule is a result of its unique chemical structure, which promotes exceptionally strong intermolecular forces that DMF alone struggles to overcome. Several factors are at play:

  • High Polarity of the Sulfone Group: The 1,1-dioxo-tetrahydrothiopyran core contains a sulfone group (SO₂). Sulfones are highly polar and contribute to strong dipole-dipole interactions between molecules.[1][2] This property is a primary driver of the compound's high crystallinity and low solubility in many organic solvents.

  • Intermolecular Hydrogen Bonding: The presence of a carboxylic acid group allows for powerful hydrogen bonding between adjacent molecules, creating a stable, difficult-to-disrupt crystal lattice structure.

  • Zwitterionic Character: Although the amine is BOC-protected, the molecule retains a highly acidic carboxylic acid group. This can lead to strong intermolecular ionic interactions, similar to those seen in unprotected amino acids, which are known for their poor solubility in organic solvents.[3] The combination of these forces creates a high lattice energy that requires significant solvation energy to overcome.

Q2: I observe some solubility when heating the mixture. Is this a recommended approach?

A2: Gentle heating (e.g., to 30-40 °C) can be an effective method to increase the dissolution rate and solubility.[4] However, this approach comes with significant risks:

  • Thermal Degradation: While sulfolane, a related compound, is thermally stable to high temperatures, the presence of the amino acid functionality may lower the decomposition temperature.[2] Prolonged or excessive heating could lead to degradation or side reactions.

  • Supersaturation: The compound may dissolve at an elevated temperature but crash out of the solution upon cooling to room temperature. This can be particularly problematic if the subsequent reaction step is performed at ambient temperature.

  • BOC-Group Lability: The BOC (tert-butoxycarbonyl) group is known to be sensitive to acid and can also be thermally labile under certain conditions, though this typically requires higher temperatures (>180 °C).[5] Caution is always warranted.

Q3: Does the quality and age of the DMF solvent affect solubility?

A3: Absolutely. The quality of DMF is critical. Over time, DMF can degrade into dimethylamine and formic acid.[4] These impurities can alter the pH of the solution, potentially reacting with your compound or affecting its ionization state, thereby unpredictably altering its solubility. For best results, always use a fresh bottle of high-purity, anhydrous DMF or DMF that has been properly stored over molecular sieves.

Q4: Are there alternative solvents or solvent systems that might be more effective than pure DMF?

A4: Yes. If pure DMF is insufficient, using a co-solvent system is the most robust troubleshooting step. More powerful polar aprotic solvents are excellent candidates.

  • Dimethyl Sulfoxide (DMSO): Adding a small amount of DMSO can significantly enhance solubility due to its high polarity and ability to disrupt hydrogen bonds.[4]

  • N-Methyl-2-pyrrolidone (NMP): NMP has a higher solvating power than DMF for many polar and hydrophobic molecules and is a common alternative in peptide synthesis for difficult sequences.[4][6]

Part 2: In-Depth Troubleshooting Guide

When facing solubility issues, a systematic approach is key. This guide provides a logical workflow and detailed protocols to overcome dissolution challenges.

Troubleshooting Workflow

The following diagram outlines a step-by-step process for diagnosing and solving solubility issues.

G start Start: Compound Insoluble in DMF check_dmf 1. Verify DMF Quality (Anhydrous, High-Purity) start->check_dmf physical_methods 2. Apply Physical Methods (Vortex, Sonicate at RT) check_dmf->physical_methods gentle_heat 3. Gentle Heating (30-40°C with caution) physical_methods->gentle_heat Still insoluble success Success: Compound Dissolved physical_methods->success Soluble cosolvent 4. Use Co-Solvent System (e.g., DMF/DMSO) gentle_heat->cosolvent Still insoluble or precipitates on cooling gentle_heat->success Soluble & Stable ph_mod 5. pH Modification (Use with extreme caution) cosolvent->ph_mod Still insoluble cosolvent->success Soluble ph_mod->success Soluble fail Re-evaluate Synthetic Route or Downstream Conditions ph_mod->fail Still insoluble

Caption: A systematic workflow for troubleshooting solubility.

Data Summary: Troubleshooting Actions
Issue ObservedProbable CauseRecommended Action
Fine powder remains suspended after stirringInsufficient kinetic energy to break solute-solute interactionsProceed to Protocol 1: Apply sonication or vortexing.
Compound forms an oily or clumpy precipitatePoor initial wetting and high local concentrationModify procedure: Add the solid slowly to the vortexing solvent.
Dissolves with heat, but precipitates upon coolingCompound has exceeded its solubility limit at room temperatureProceed to Protocol 2: Use a co-solvent system to increase solubility at RT.
No significant dissolution under any physical conditionsCrystal lattice energy is too high for pure DMFProceed to Protocol 2 (Co-solvents) or Protocol 3 (pH Modification).
Protocol 1: Optimized Dissolution in Pure DMF
  • Preparation: Ensure your glassware is scrupulously dry. Use fresh, anhydrous DMF from a sealed bottle.

  • Solvent First: Add the desired volume of DMF to the reaction vessel first.

  • Agitation: Begin vigorous stirring or vortexing of the solvent.

  • Slow Addition: Add the this compound powder in small portions to the vortexing solvent. This prevents clumping and maximizes the surface area for solvation.

  • Sonication: If the solid remains suspended, place the vessel in a bath sonicator for 5-15 minute intervals at room temperature. Monitor the temperature of the bath to ensure it does not heat up significantly.

  • Gentle Heating (Optional): If sonication is ineffective, warm the mixture to 30-40°C with continuous stirring. Once dissolved, allow the solution to cool slowly to room temperature to check for precipitation.

Protocol 2: Co-Solvent Systems for Enhanced Solubility

If Protocol 1 fails, a co-solvent is the next logical step. The goal is to introduce a solvent with superior solvating properties for the specific functionalities of your molecule.

Co-SolventRecommended Ratio (Co-Solvent:DMF)Rationale & Use CaseCautions
DMSO 1:10 to 1:4 (v/v)Increases the overall polarity and hydrogen-bond accepting capability of the solvent mixture, effectively disrupting the compound's crystal lattice.[4]Higher boiling point than DMF, making it more difficult to remove under vacuum. Ensure it is compatible with downstream reagents.
NMP 1:10 to 1:4 (v/v)Often exhibits superior solvating power for complex, aggregation-prone molecules compared to DMF.[4][6]High boiling point. Can sometimes be more reactive than DMF under basic conditions.

Step-by-Step Methodology:

  • Prepare the desired co-solvent mixture (e.g., 4 mL DMF + 1 mL DMSO for a 1:4 ratio).

  • Add the solvent mixture to the reaction vessel.

  • Follow steps 3-5 from Protocol 1 (Agitation, Slow Addition, Sonication). The enhanced solvating power of the mixture should be sufficient to achieve dissolution without heating.

Protocol 3: pH Modification to Disrupt Zwitterionic Interactions (Advanced)

Warning: This method chemically modifies the solute and should only be used if the resulting salt is compatible with your subsequent experimental steps. This is often used immediately prior to a coupling reaction where a non-nucleophilic base is already part of the protocol.

  • Rationale: The carboxylic acid can be deprotonated to a carboxylate salt using a non-nucleophilic base like diisopropylethylamine (DIPEA). The resulting ionic salt may have disrupted crystal packing and improved solubility.

  • Procedure: a. Suspend the this compound in DMF (or a DMF/co-solvent mixture). b. Add 1.0-1.1 equivalents of DIPEA dropwise while stirring vigorously. c. Continue stirring and/or sonication. Dissolution is often rapid upon deprotonation.

  • Critical Consideration: The resulting solution contains the triethylammonium salt of your compound. This is often acceptable for direct use in peptide coupling reactions but may be incompatible with other transformations.

Part 3: Understanding the Science - A Mechanistic View

A deeper understanding of the molecular interactions at play is crucial for effective troubleshooting.

The Competing Forces in Solvation

Dissolution is a battle between the energy holding the crystal together (lattice energy) and the energy released when solvent molecules surround the solute (solvation energy). For this compound, the lattice forces are exceptionally strong.

G cluster_crystal Crystal Lattice (High Energy) cluster_solution Solvated State (Lower Energy) mol1 Molecule A mol2 Molecule B mol1->mol2 H-Bonding (COOH) Dipole-Dipole (SO2) solvated_mol Single Molecule dmf1 DMF solvated_mol->dmf1 Solvation by DMF (Dipole Interactions) dmf2 DMF solvated_mol->dmf2 Solvation by DMF (Dipole Interactions) dmf3 DMF solvated_mol->dmf3 Solvation by DMF (Dipole Interactions) dmf4 DMF solvated_mol->dmf4 Solvation by DMF (Dipole Interactions) label_text For dissolution to occur, the energy gained from solvation must overcome the crystal lattice energy.

Caption: Intermolecular forces governing solubility.

The sulfone group acts as a powerful electron-withdrawing group, increasing the acidity of the carboxylic acid proton and enhancing the strength of hydrogen bonds. Simultaneously, the polar SO₂ group itself engages in strong dipole-dipole stacking in the solid state. DMF, while a good polar solvent, can be insufficient to break apart this highly stabilized network, necessitating the use of stronger solvating agents like DMSO or chemical modification to disrupt the key interactions.

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu0-bALWFMZP6OzHfBQxqgqOUuPmR5-_2bzjsrGiUHgijID5dAivqPE0-PgZ_Qu7diksCsw__HxEz0CAzrAaMgnSB1QRrJ7CdNSe3EvhMjlUvqUZ1_7tSsQpf6tdRXg8C_ffSgDvZIGHQkUZI6en-UPhQYJsN8pdeMffh3aOtKJzn0OQMBJRpdMkb_2Z7Kl8oT1cRlU1rLvdNlu8pSLlXrONqD_EDjmxnOYLD1xKXcjkQEUsH7nwB2UDa0AQ==]
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. Retrieved from BOC Sciences Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb7yJOjMuJDDcEUVF-R9ILKCRiLDceO-_sOKNBtc8Qhb5AxQlRD0ULWajd5lDimi_5HTTFWG3IxxY0utI3jB3LCsQeVPCCzFaR3cJpK7KVpyDLmTNuhI4WT7JyjSkfgLEJgirpqEL5lipkDvDZpe6xdQ4bRvI8HKP4xB0kb2OLVt2s0ruVIO-siaRy8YtcC5jUwW6iq_3L11QMeVSDE8LpbQsFiUKntWQCRg==]
  • ChemicalBook. (n.d.). 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROTHIOPYRAN CAS#: 108329-81-3. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdzoUU7jL4-kyzgXC5zvBCWPn5Wm4dV_rsptYNlFXrLUnkvOvfwzPjTVhbidqrYkS6IGvAoY8eMXoNgj25Ax5ACyUTAiTga9beY58vGp5U9ajdZ-mwl7iMcjh2owBqH9DILGgMe6asRSpBjMk0qfpJZXETGBmWUtWZa9JUPz3NCRs=]
  • Wikipedia. (2023). Sulfolene. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8vVZLyjMV9Y0xnirfAM3gL2imqd_8ZhtQ4A-kxILXPp1zP0_x5spppXzt6e2gMmMZUu6EKPWqLF2savNQ28Huqq7VG3rSGbY6qdjk8Ja8IPyAmhQKoAeHSpx_paby6jrgGw==]
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid. Retrieved from SCBT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrSDE6Zq3JSuJoPchVOPm6eb3GSke8q1uPVe39kcNdsqEd8TlKhecPJxVaG7GS9BwMea9obr-ixFmSnGqY7ZyOwwBYplA1sWrIJN0oBt4mwQu10dC2iUsk3tqrbr6b3NtlCP8vg7rFPzsA7ME5DubHOCHk60Z9d526whOylyB4k7QpcvgJ8rfPhODiaGpa3Q==]
  • ChemicalBook. (n.d.). 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROTHIOPYRAN | 108329-81-3. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYkaCX-MqBfMv8Ec23yKs9C-bsJuSqL7lk_yjhElqgURp8PJIVYJ-3jQvGpgC4FTQQc93vwQFbEX8Z5aCh1OuupfHiy0drHyMWLKJ-W-mQY0UBDVcgYoOeXvfIEmLnwomeG9tesMvFl5htcbe1MBftGh_K2C-HCD7JD4k7cTGlEeN9TbJFjGJV0w==]
  • BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcFS4fhvEt9rPYOq58qg8s2ZNN0M-b8UJuOxQhrrcZZir25AbmMVnrmiW1g8ksLQkg8nQVBya4x908RjA_1Xc43Q3YpLpwWiaX_PQVPXJBPFC_ntrzsLlfsm0DG9xZP9B1PGpLLlpo79sNENxHNoWqb_UkA40H7sZ2lbK6r13F2-j-vYzwx6H41HU7wDJN3VV0tpMfmcboH0swpMEl_RiimAY=]
  • Chem-Impex International. (n.d.). (4-Boc-amino-tetrahydrothiopyran-4-yl)acetic acid. Retrieved from Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvFoLbV0_xjF9YYFSZUd0UhWN85Jld4haTB-RxHkp06GnSzH7xaBVxn-DLIWRS1qCmbJI4WroEZDHinSpk378kyQXb8Wd76qPPAM1aOfdTi8O2VdcYwqftKPbdp6iveULNoY3OedCOv_zuOBvAjqzeiuILmKgQ0tjhAypQ8A==]
  • Wikipedia. (2024). Sulfolane. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo_bos-IpYZPNEZdebJnGPMIrAJrplZaPpBHAP4w-MXmhRwgQrwsFZOR94PezVmYZGxn6QYf4f11vyjd3kx7bejt1BJ6xF5zK-CF22Pc3v2jvxHqEsOrD8u_wr73jDS9nKeg==]
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH4ByMKsRgHXrDIf0-ugonKkkNDulhbHBJsE7nnHeLDXcP3Dq9_POeQk7t_2SznJzPd7DfQEhQDGyKAaFOnkg80T5538ZNN_HsMZ45CubOgYlfwiMFUKixAUU4Ciz9men3izEsz98ZxVCz5xF9eJ9rnZwdjWrLXLlBUPQ3vPXdXj_yPVjixgwobsneC6zYwEAWMKVdS7TnvNtbdt74NBgkNyGhhTrxjAU=]
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaW4hRAIuqaLVaW8hGKvAz-akU7SidZLCSlPzaj8TUuFmvQ7Pk7VRj-cTJbnowYMMB0Cw0vLtJEI_95T4VqZeocOAGc6uQLu5InjS21IUYqzHeF3Tp2GzUKkFFfIuINn_ZK4qBGWmgzN1wXbUMgRnDGA_O1dI_Zjg13qMVBe4fUbYRxP6waUH5iMX9kDqV2IU7U2nOE-ggcrZQ7lm8d_s=]
  • Thermo Scientific Chemicals. (n.d.). 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95%. Retrieved from Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQycA5Qx3AwB7aQsqQz2nux4e8xKQ0qbxyt3ux-AE0jQJ7aZ9LmkyiHRoqtrqXZbvpQeHJB8yR7T3bd8VP6ZMcki-z26JeWBVeLjuhdptpnkyADfrM4QAyRSykAQnrqwAzTYmueOLp4SPM6FlnWbgKcULtCUNSIw==]
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXf-FldR1k_QEpkg-OhS_2K5QmVXw9aHdPMrtHZkxSX3x2KAs01LezxwNI2sfDnnMvmlqEimINecdARQFCz_Nv1IXMhlNzhjlLJH_asRpDJJZmo6QtWkN3M-jFgQxi1TfhMO6Qxec4tsFssBQGBSLHTiRsPzlupB98RfKrd-hgEt3YUKv7MWjLZzlmqzdBp3-Pg6hzLjU9cSs8qDXn8xWcFFW7hbrD7yHnkJcYGFi4hys=]
  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from r/Chempros. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG32piBBbMaPsM6Cu0dgV202HafDXz2rT4SML2DKwXUXH3N6wUfWWlLpc1umR0mZ3CE1Uwe5_BV-xO36F23XTIQq4rG2NVdjv9k8W9_6fZFtIQz6fR4rdWIv09Zf7GFxLZil8u-Vj7pvE8WmpPRbAtkjmmRfvfdHQESVQ3R5OSu0f6kilSRCmwRJmKvTETcxdS1FCN9IMEvt7vq7V9qYPst=]
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from r/Chempros. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcfgVNkcgn6CWhBdtTt4W3_J3X7aI2Ubn7Htl-5osmsucZPjRhA-xep_NzcEfSNfMQdjJihy1RC-cKjCLYxLFudVEZaG2ufgJIgVE9z2cPkmccfHJ7-bKOguWv0tpstJm5lq3IqAK1Gj85cYa1mctRIULrrKYj7mB30vfE0mMDnrq02OoJE4HtzdQOosUaZyZj3l-d0egVrrqXSqnl]
  • National Center for Biotechnology Information. (n.d.). Sulfolane. PubChem Compound Summary for CID 31347. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJddVwVOAxVzuq0O-kVdbX8j5TYW39qstSQKnT-D-VQShXg48Cpwq492996v7HFgNgJ4TnCsn0bmskAeWqWOICUIy5fUz0wGk3I1xIct5NbkJso_oDxUbnUXcEmvyLqqx57I7UQUWbLxDz7BuYgg==]
  • Sumitomo Seika Chemicals Co., Ltd. (n.d.). Polar solvent (sulfone compounds) Sulfolane. Retrieved from Sumitomo Seika. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR3UlF6rfSScAMxcse7Ayaq4hzOkwsRexgMI7b6hFET-FRH8KzcF61yZ35KB583fD8s9yvJqgs25oDVKB5ypC-Envyj8UrNwOT6z_ckKJangeroKTBSPkXQfOLJchAJzXHXCG9XkQ8pRY=]
  • ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents.... Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhJ0gfLAiKbtR9gmyx0rkKRCdXFGOhwFcUGVB4ByaIuiMkP18CXC2MI11qQaRC1wmXGfQdVxikM_arqjpIBGln4yDDsjh7FvCI3kU_bv3DshAvQoq65ZCiB3SKyoeKsL0uagm1Yc444nOhSqaR5rEwIdF-lB7v2hsdeWmjot3UE0wCngJ6GAAXfF5pVqtIyC619xQ9it4FdLRQfNHWaFk_GoRwts6x_lBFMa97mfpccBKNT4MqwozGF0o4tFQIYkX_g2bYUQ==]
  • Wiley-VCH. (2000). Sulfolane and Sulfones. In Kirk-Othmer Encyclopedia of Chemical Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_77e9vzdqhQcpyitFq3AoEUA3gTm6HBzP62wQS_n2RWYwLkC50mvx2BrlPVf0fFyqRgP4phvKLBqwY8oRpfjYD-JkvXROBE1W_0_8dm8iKmuoP0UJdBYFqUXFITzMNrnnvQqFCIHohWqI_FiAmZ_jYXmI0B8RkKZvzrM_X0oH07Mck3yrnAyCavKV4g==]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiVZjzXiJZXA5sHHAjjixd48hkiN_v9RCm9dOCuAkJGNsgVHAy8SGZ2RLFO7cgApu-ay1avrrVgISjUUorNXRU9hFF9YDUPmFJymHRtM4NbqJZsKfxtlG4bAun4BMcbYWmxRRSDihPxx_pOSs-NtfTT81NKoejLycv0--SqGtqnX0=]

Sources

Technical Support Center: Managing Steric Hindrance with 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique and sterically demanding amino acid into their synthetic workflows. As a valued partner in your research, we aim to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to navigate the challenges associated with this compound and unlock its full potential in your discoveries.

The structure of this compound presents a dual challenge for peptide synthesis: the significant steric bulk arising from the α,α-disubstituted carbon and the electronic influence of the sulfone moiety. This guide will provide a comprehensive overview of these challenges and offer field-proven solutions to ensure successful incorporation of this building block into your target molecules.

Understanding the Challenge: A Molecule of Two Halves

To effectively manage the reactivity of this compound, it is crucial to appreciate its distinct structural features:

  • The Sterically Hindered Core: The quaternary carbon atom, substituted with both a protected amine and a carboxyl group, creates a highly congested environment. This steric hindrance can significantly impede the approach of both the activating agent and the incoming nucleophile (the N-terminus of the growing peptide chain) during amide bond formation.[1][2] This often leads to sluggish or incomplete coupling reactions when using standard protocols.[3]

  • The Electron-Withdrawing Sulfone: The powerful electron-withdrawing nature of the sulfone group influences the electronic properties of the entire molecule.[4][5] While this property is often desirable for modulating the pharmacokinetic profile of a drug candidate, it can also impact the reactivity of the neighboring carboxyl group.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound failing or giving low yields with standard coupling reagents like DCC/HOBt?

A1: Standard carbodiimide-based coupling reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with additives like 1-Hydroxybenzotriazole (HOBt) are often inefficient for coupling sterically hindered amino acids.[3] The bulky environment around the carboxylic acid of this compound prevents the formation of the active O-acylisourea intermediate at a sufficient rate. This leads to incomplete activation and, consequently, poor coupling yields.

Q2: I am observing a significant amount of unreacted starting material. What are the recommended coupling reagents for this amino acid?

A2: For sterically demanding amino acids, more potent activating agents are generally required.[3] We recommend the use of uronium or phosphonium salt-based coupling reagents. The following are suggested starting points, with the understanding that optimization may be necessary for your specific sequence:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents for challenging sequences due to the formation of a highly reactive OAt-ester intermediate.[9][10]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and effective alternative to HATU, often used with an additive like HOBt to minimize racemization.[10]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective for hindered couplings and can be particularly useful in solution-phase synthesis.[9][11]

Q3: Even with HATU, my coupling is sluggish. What can I do to improve the reaction kinetics?

A3: If you are still facing challenges with powerful coupling reagents, consider the following strategies:

  • Double Coupling: Perform the coupling reaction twice. After the first coupling cycle, wash the resin thoroughly and then repeat the coupling step with a fresh solution of the amino acid, coupling reagent, and base.

  • Increased Equivalents: Use a higher excess of the this compound and the coupling reagent (e.g., 3-5 equivalents).

  • Elevated Temperature: Gently warming the reaction mixture (e.g., to 30-40°C) can sometimes improve the reaction rate. However, this should be done with caution as it can also increase the risk of side reactions, including racemization.[12][13]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate coupling reactions, particularly for sterically hindered residues.[14]

Q4: Are there any alternative activation methods I can try?

A4: Yes, for extremely challenging couplings, forming an acyl fluoride in situ can be a highly effective strategy.[12][13][15] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride, which is a small and highly reactive species that can overcome steric hindrance.[11]

Q5: I am working in solution phase. Do the same recommendations apply?

A5: The principles of managing steric hindrance are similar in both solid-phase and solution-phase synthesis.[16] However, in solution-phase, you have more flexibility with solvent choice and reaction conditions. For particularly difficult solution-phase couplings, consider the formation of a symmetric anhydride of this compound prior to addition of the amine component.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the use of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low to no coupling efficiency 1. Inadequate activation of the carboxylic acid due to steric hindrance. 2. Insufficient reaction time.1. Switch to a more potent coupling reagent (HATU, HBTU, PyBOP). 2. Perform a double coupling. 3. Increase the equivalents of amino acid and coupling reagent. 4. Consider microwave-assisted synthesis.[14]
Reaction stalls after initial progress 1. Aggregation of the growing peptide chain on the solid support. 2. Formation of a stable, unreactive intermediate.1. Use a resin with a lower loading capacity. 2. Incorporate a "difficult sequence" disruption strategy if applicable to your peptide.[17] 3. Switch to a different solvent system (e.g., NMP instead of DMF).
Presence of unexpected side products 1. Racemization at the α-carbon. 2. Side reactions involving the sulfone group under harsh conditions.1. Use an additive like HOBt or OxymaPure with your coupling reagent to suppress racemization. 2. Avoid prolonged exposure to high temperatures. 3. Ensure the pH of the reaction mixture is carefully controlled.
Difficulty in purifying the final peptide 1. Incomplete coupling leading to deletion sequences. 2. Formation of closely eluting diastereomers due to racemization.1. Optimize the coupling protocol to ensure complete reaction (see "Low to no coupling efficiency"). 2. Use high-resolution HPLC for purification. 3. Characterize by mass spectrometry to identify the nature of the impurities.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU
  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, pre-activate a solution of this compound (3 eq.), HATU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5-10 minutes.

    • Add the pre-activated solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test or other appropriate ninhydrin-based test to monitor the completion of the reaction.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Repeat: Proceed to the next deprotection and coupling cycle.

Protocol 2: Acyl Fluoride-Mediated Coupling for Highly Hindered Systems
  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and TFFH (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 10-15 minutes.

    • Add the solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 5-6 from Protocol 1.

Visualizing the Workflow: A Troubleshooting Decision Tree

Troubleshooting_Workflow start Start: Incomplete Coupling Detected reagent_check Is a high-potency coupling reagent (e.g., HATU, HBTU) being used? start->reagent_check switch_reagent Action: Switch to HATU or HBTU. reagent_check->switch_reagent No double_couple Action: Perform a double coupling. reagent_check->double_couple Yes switch_reagent->double_couple increase_eq Action: Increase equivalents of amino acid and coupling reagent. double_couple->increase_eq microwave Consider Microwave-Assisted Synthesis increase_eq->microwave acyl_fluoride Advanced Strategy: Utilize Acyl Fluoride Chemistry (TFFH) microwave->acyl_fluoride end Successful Coupling acyl_fluoride->end

Caption: A decision tree for troubleshooting incomplete coupling reactions.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Kumar, R., & Singh, P. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 234, 114255. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 394-398. [Link]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. [Link]

  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Solid-Phase Synthesis (pp. 315-342). [Link]

  • Li, X., & Li, Y. (2018). The application of sulfur-containing peptides in drug discovery. Molecules, 23(6), 1293. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Kumar, A., & Kumar, S. (2020). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC - PubMed Central. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]

  • Vaden, M. A., et al. (2012). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. PMC - NIH. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Clayden, J., et al. (2007). Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?. Request PDF. [Link]

Sources

minimizing diketopiperazine formation with N-terminal 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Scientist's Guide to Peptide Synthesis

Topic: Minimizing Diketopiperazine Formation with N-terminal 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals utilizing the unique amino acid, this compound, in their peptide synthesis workflows. Our goal is to provide you with a deep understanding of a critical and often underestimated side reaction—diketopiperazine (DKP) formation—and to equip you with robust, field-proven strategies to ensure the integrity and yield of your target peptide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding DKP formation, providing a foundational understanding before delving into advanced troubleshooting.

Q1: What is diketopiperazine (DKP) formation, and why is it a significant problem in peptide synthesis?

A1: Diketopiperazine (DKP) formation is a common side reaction in Solid-Phase Peptide Synthesis (SPPS). It involves an intramolecular nucleophilic attack by the N-terminal amine of a dipeptide attached to the resin, targeting the ester linkage that anchors the peptide to the solid support.[1] This cyclization event cleaves the dipeptide from the resin, forming a stable six-membered cyclic dipeptide (the DKP).[2] This is highly problematic for two main reasons:

  • Yield Reduction: The primary peptide chain is truncated, leading to a significant or even total loss of the desired full-length product.

  • "Traceless" Failure: Because the DKP byproduct is small and is often washed away during synthesis cycles, the issue can manifest as an inexplicable low yield without an obvious impurity in the final crude product, making diagnosis difficult.[1][3]

Q2: Which peptide sequences are most susceptible to DKP formation?

A2: DKP formation is highly sequence-dependent. The risk is significantly elevated when specific amino acids are at the first (C-terminal) or second position of the peptide chain. Key examples include:

  • Proline at the second position (Xaa-Pro): The rigid cyclic structure of proline pre-organizes the peptide backbone into a cis-amide bond conformation, which is geometrically favorable for the intramolecular cyclization reaction.[1][4][5]

  • Glycine at either position: The absence of a side chain on glycine results in minimal steric hindrance, allowing the N-terminal amine to more easily approach the resin linkage for the nucleophilic attack.[1][4]

  • N-alkylated amino acids: Similar to proline, these secondary amines can favor the cis-amide conformation, increasing the rate of DKP formation.[2]

Q3: How might the structure of 4-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran influence DKP formation?

A3: 4-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran is a non-proteinogenic amino acid with a unique structure: the α-carbon is quaternary, bonded to both the amine and carboxyl groups, as well as a bulky tetrahydrothiopyran-1,1-dioxide ring. While specific reactivity data on DKP formation for this exact residue is not extensively published, we can infer its behavior based on established chemical principles:

  • Potential for Steric Hindrance: The bulky, rigid side chain could sterically shield the N-terminal amine or the ester linkage, potentially reducing the rate of DKP formation compared to less hindered residues like glycine.

  • Inevitable Vulnerability: Despite potential steric benefits, any peptide synthesis is vulnerable to DKP formation at the dipeptide stage. The fundamental mechanism remains possible, especially under standard SPPS conditions (e.g., base-catalyzed Fmoc deprotection) which are known to promote the reaction.[2]

Therefore, while this specific amino acid may not be as high-risk as a Gly-Pro sequence, assuming it is immune to DKP formation would be a critical oversight. Applying preventative strategies from the outset is the most robust approach to synthesis.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve issues in real-time during your experiments.

Observed Issue Primary Suspected Cause Recommended Actions & Solutions
1. Unexpectedly low or zero peptide yield after coupling the third amino acid. "Traceless" DKP Formation. The dipeptidyl-resin has cyclized, and the resulting DKP has been cleaved and washed away during the synthesis cycles.[3]1. Confirm the Cause: Collect and analyze the TFA cleavage and wash solutions from a small test synthesis via LC-MS to detect the mass of the cleaved DKP byproduct. 2. Implement Preventative Protocols: Immediately switch to a DKP-suppressing protocol for your next synthesis run. Prioritize using a sterically hindered resin like 2-CTC and consider using a dipeptide coupling strategy (See Part 3).
2. A significant, early-eluting impurity peak is observed in the crude HPLC profile. On-Resin DKP Formation. The mass of this impurity often corresponds to the cyclic dipeptide of your first two amino acids.1. Optimize Deprotection: The standard 20% piperidine/DMF for Fmoc removal is a known catalyst for DKP formation.[2] Switch to an optimized, less basic deprotection solution, such as 2% DBU and 5% piperazine in NMP.[2][6] 2. Change Resin Type: If using Wang or other susceptible resins, switch to 2-Chlorotrityl chloride (2-CTC) resin, which provides significant steric hindrance against the intramolecular cyclization.[7] 3. Use a Dipeptide Building Block: If the problem persists, the most robust solution is to synthesize the problematic dipeptide segment separately and couple it as a single unit, completely bypassing the vulnerable dipeptide-resin intermediate.[3][7]

Part 3: In-Depth Preventative Strategies & Protocols

Proactive implementation of the following strategies is the most effective way to mitigate DKP formation when working with any N-terminal amino acid, including this compound.

Strategy 1: The Critical Role of the Solid Support

The choice of resin is your first and one of your most powerful lines of defense. The ester linkage between the C-terminal amino acid and the resin is the target of the intramolecular attack.

Causality: Sterically hindered resins, such as 2-Chlorotrityl chloride (2-CTC) resin, feature bulky trityl groups surrounding the attachment point. This bulk physically obstructs the N-terminal amine of the dipeptide from achieving the necessary geometry to attack the ester bond, thereby suppressing the cyclization reaction.[3][7] Resins like Wang or PAM are significantly more susceptible.

  • Resin Swelling: Swell 1g of 2-CTC resin (1.5 mmol/g capacity) in 10 mL of dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-Xaa-OH, 3 equivalents) in a minimal amount of DCM. Add N,N-Diisopropylethylamine (DIPEA, 6 equivalents).

  • Loading Reaction: Drain the DCM from the swollen resin. Add the amino acid/DIPEA solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted sites, add 1 mL of methanol and agitate for 15 minutes.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) before drying under vacuum.

Strategy 2: Optimization of Fmoc-Deprotection Conditions

The basic conditions required for Fmoc group removal are a primary driver of DKP formation. Piperidine is a very efficient catalyst for this side reaction.[4]

Causality: By replacing the standard 20% piperidine in DMF with a less nucleophilic base or a different solvent system, the rate of DKP formation can be dramatically reduced while still achieving efficient Fmoc removal. A combination of DBU (a non-nucleophilic base) and piperazine has proven highly effective.[2]

  • Prepare Deprotection Solution: Create a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (w/v) in N-methyl-2-pyrrolidone (NMP).

  • Standard Deprotection: For all Fmoc removal steps after the second amino acid has been coupled, use this solution instead of the standard 20% piperidine/DMF.

  • Procedure:

    • Add the 2% DBU / 5% piperazine / NMP solution to the peptidyl-resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain and repeat the treatment one more time.

    • Wash the resin thoroughly with NMP (5x) to remove all traces of the deprotection solution before proceeding to the next coupling step.

Deprotection ReagentSolventTypical DKP Formation (%)Reference
20% PiperidineDMF13.8%[2]
5% PiperidineDMF12.2%[2]
5% PiperazineNMP< 4.0%[2]
2% DBU, 5% Piperazine NMP Significantly Reduced [2][6]

Data adapted from studies on susceptible sequences to illustrate the relative efficacy of different reagents.

Strategy 3: The Dipeptide Coupling Approach

Causality: This is the most definitive strategy. By synthesizing the first two amino acids as a dipeptide unit in solution phase first, and then coupling this entire block to the resin, you completely bypass the formation of the vulnerable dipeptidyl-resin intermediate on the solid support.[3][7] The intramolecular cyclization simply cannot occur.

  • Solution-Phase Synthesis: Synthesize the protected dipeptide (e.g., Boc-AA1-AA2-OH) using standard solution-phase coupling methods (e.g., HBTU/DIPEA).

  • Purification: Purify the resulting dipeptide to ensure high purity before coupling to the resin.

  • Loading onto Resin: Load the purified, protected dipeptide onto the chosen resin (e.g., Wang or 2-CTC) using standard loading protocols, similar to loading a single amino acid.

  • Continue SPPS: Proceed with the standard SPPS cycles for the remaining amino acids, starting with the deprotection of the N-terminal Boc group of the coupled dipeptide.

Part 4: Mechanistic Visualization

Understanding the underlying chemical mechanism and the experimental decision-making process is key to mastering this challenge.

The Mechanism of Diketopiperazine Formation

DKP formation is initiated by the deprotected N-terminal amine of the second amino acid (residue 2). This free amine acts as a nucleophile, attacking the carbonyl carbon of the ester linkage that connects the first amino acid (residue 1) to the resin. This intramolecular attack forms a six-membered ring intermediate, which rapidly resolves by cleaving the ester bond, releasing the stable diketopiperazine molecule and leaving behind a truncated, hydroxyl-capped resin site.

DKP_Mechanism cluster_0 On-Resin Stage cluster_1 Cyclization & Cleavage cluster_2 Final Products DipeptidylResin Dipeptidyl-Resin (H₂N-AA₂-CO-NH-AA₁-CO-O-Resin) TransitionState Intramolecular Nucleophilic Attack (Base-catalyzed, e.g., Piperidine) DipeptidylResin->TransitionState Fmoc Deprotection DKP Diketopiperazine (DKP) (Cyclic Dipeptide) TransitionState->DKP Cleavage TruncatedResin Truncated Resin (HO-Resin) TransitionState->TruncatedResin Cleavage

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Troubleshooting Workflow for Low Peptide Yield

Troubleshooting_Workflow Start Low Peptide Yield or Major Impurity Detected CheckSequence Is AA2 Proline, Glycine, or another high-risk residue? Start->CheckSequence CheckResin What resin is being used? CheckSequence->CheckResin Yes (High Risk) CheckSequence->CheckResin No (Still Possible) CheckDeprotection What are the Fmoc deprotection conditions? CheckResin->CheckDeprotection Already 2-CTC UseCTC Action: Switch to 2-Chlorotrityl (2-CTC) Resin CheckResin->UseCTC Wang, PAM, etc. UseOptimizedBase Action: Use 2% DBU / 5% Piperazine in NMP for deprotection CheckDeprotection->UseOptimizedBase 20% Piperidine/DMF UseDipeptide Ultimate Solution: Couple a pre-synthesized dipeptide building block CheckDeprotection->UseDipeptide Already Optimized Rerun Re-run Synthesis UseCTC->Rerun UseOptimizedBase->Rerun UseDipeptide->Rerun

Caption: Decision-making workflow for troubleshooting DKP formation.

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.Google Scholar.
  • Suppressing DKP in Peptide Synthesis.Scribd.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.ACS Omega.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS).Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTEC.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • Technical Support Center: Preventing Diketopiperazine Formation with N-terminal Boc-Amino Acids.Benchchem.
  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acyl
  • Technical Support Center: Minimizing Diketopiperazine Form
  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation.

Sources

Technical Support Center: Optimizing Cleavage Cocktails for Peptides with 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers encountering challenges during the final cleavage step of solid-phase peptide synthesis (SPPS) for peptides incorporating the non-standard amino acid, 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran. Our goal is to provide a framework of chemical causality, enabling you to design robust cleavage strategies and troubleshoot common side reactions.

Core Principles: Understanding the Chemistry of Cleavage

The final step in Fmoc-based SPPS is the acidolytic cleavage of the peptide from the resin support, coupled with the simultaneous removal of side-chain protecting groups. This is typically achieved using a high concentration of trifluoroacetic acid (TFA).[1][2]

During this process, protecting groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt) are removed, generating highly reactive carbocations.[1][3] These electrophilic species can irreversibly modify sensitive amino acid residues within your peptide sequence, leading to significant impurities. To prevent these side reactions, a "cleavage cocktail" containing TFA and various nucleophilic reagents, known as scavengers , is essential.[3][4]

The unique challenge with This compound stems from its side chain, which contains an acid-labile Boc group. Upon exposure to TFA, this group becomes a source of tert-butyl cations, adding to the total carbocation load in the cleavage mixture and increasing the risk of side reactions, particularly the tert-butylation of sensitive residues.

G cluster_0 TFA-Mediated Deprotection cluster_1 Potential Side Reaction AminoAcid Side Chain of This compound Products Deprotected Amino Acid Side Chain AminoAcid->Products Boc group removal tButylCation tert-Butyl Cation (+C(CH₃)₃) (Highly Reactive Electrophile) AminoAcid->tButylCation Generates TFA TFA (H⁺) TFA->AminoAcid SensitiveResidue Nucleophilic Residue (e.g., Trp, Met, Cys) tButylCation->SensitiveResidue Attacks SideProduct Modified Peptide (e.g., +56 Da Adduct) SensitiveResidue->SideProduct

Fig 1: Generation of reactive t-butyl cations from the custom amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing this specific amino acid?

The primary challenge is not the 1,1-dioxo-tetrahydrothiopyran (sulfone) ring, which is highly stable to TFA, but the Boc group on the side-chain amine. Like all Boc groups, it is readily cleaved by TFA to generate a high local concentration of tert-butyl cations.[5] This significantly increases the risk of side reactions on other sensitive residues in the peptide sequence.

Q2: My HPLC/MS analysis shows a prominent peak with a mass increase of +56 Da. What is this side product and how can I prevent it?

A mass addition of +56 Da is the classic signature of tert-butylation , where a tert-butyl cation has alkylated a nucleophilic amino acid side chain.[4] Tryptophan is particularly susceptible, but Methionine and Cysteine can also be modified.[6][7]

Cause: Insufficient scavenging of tert-butyl cations generated from the Boc group on your custom amino acid and from other tBu-based protecting groups (e.g., from Asp(OtBu), Ser(tBu), etc.).

Solution: Enhance your cleavage cocktail with scavengers that are highly effective at quenching carbocations.

  • Triisopropylsilane (TIS): An excellent scavenger for trityl and tert-butyl cations.[8] It acts as a hydride donor, reducing the cation.

  • Thiol-based scavengers: 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) are also effective.[6][9]

  • Increase Scavenger Concentration: For peptides rich in tBu-protected residues or containing the title amino acid, increasing the total scavenger concentration is advisable.

Q3: Does the sulfone group require special cleavage conditions or scavengers?

No. The sulfone (-SO2-) functional group is electron-withdrawing and exceptionally stable under standard acidic cleavage conditions (TFA, TFMSA, or HF).[10] It does not generate reactive species and does not require specific scavengers for its own protection. Your focus should remain on protecting other sensitive residues in the sequence.

Q4: How do I select the optimal scavenger cocktail for a sequence containing this residue alongside Trp, Met, or Cys?

The choice of scavengers is dictated by the combination of sensitive residues present.[1][3] A multi-component cocktail is often necessary.

Sensitive ResiduePrimary Side ReactionRecommended Scavenger(s)Rationale
Tryptophan (Trp) Tert-butylation (+56 Da), Oxidation, Reattachment to resin[2]TIS, EDT, ThioanisoleTIS quenches cations.[8] Thioanisole and EDT protect the indole ring.[3] Using Fmoc-Trp(Boc)-OH during synthesis is the best way to prevent sulfonation from Arg(Pbf/Pmc) groups.[3][11]
Methionine (Met) Oxidation (to sulfoxide, +16 Da), S-alkylation (+56 Da)Thioanisole, Dimethyl Sulfide (DMS)Thioanisole and DMS are soft nucleophiles that scavenge cations and can help prevent oxidation.[7][10][12]
Cysteine (Cys) Tert-butylation (+56 Da), Disulfide scrambling1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)These thiols effectively scavenge tBu cations and maintain a reducing environment to prevent premature disulfide bond formation.[1][6]
Arginine (Arg) Sulfonation (from Pbf/Pmc groups)Thioanisole, ThiocresolThis side reaction can occur during cleavage of sulfonyl-based Arg protecting groups. Thioanisole is effective at suppressing it.[13]

A robust, general-purpose cocktail for complex peptides is Reagent K : TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v).[1][3]

Q5: I'm observing incomplete removal of Arg(Pbf) protecting groups. Is this related to the custom amino acid?

This is unlikely to be directly caused by the this compound residue. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is known to be sterically hindered and can require longer cleavage times for complete removal, especially in sequences with multiple Arg residues.[2][3][14]

Solution:

  • Extend Cleavage Time: Increase the cleavage duration from the standard 2 hours to 4-6 hours. It is recommended to perform a small-scale trial cleavage and monitor deprotection efficiency over time by HPLC/MS.[2][3]

  • Use a Stronger Cocktail: For sequences with multiple Arg(Pbf) residues, a cocktail like Reagent R (TFA/Thioanisole/EDT/Anisole, 90:5:3:2) may be more effective.[1]

Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Solution(s)
Primary peak has +56 Da adduct Tert-butylation of Trp, Met, or Cys.Use a cocktail with TIS and a thiol scavenger (EDT or DTT). Increase total scavenger concentration to 5-10%. Example: TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5).[4][6]
Primary peak has +16 Da adduct Oxidation of Methionine.Perform cleavage under an inert (N₂ or Ar) atmosphere. Use a cocktail containing Thioanisole or DMS.[7][9] Ensure TFA and scavengers are fresh.
Low peptide yield, peptide found reattached to resin Re-attachment of C-terminal Trp or Tyr to resin-generated cations (e.g., from Rink Amide linker).Use a cocktail containing TIS, which is highly effective at scavenging linker-derived cations.[3][8]
Incomplete deprotection of Arg(Pbf) Insufficient cleavage time for the sterically hindered Pbf group.Extend cleavage time to 4-6 hours at room temperature.[2] For multiple Arg(Pbf), consider using a stronger cocktail like Reagent R.[1]
Broad or multiple peaks on HPLC Combination of issues: incomplete deprotection, side reactions, peptide aggregation.Perform a small-scale trial cleavage to optimize time and cocktail choice.[3] Ensure the peptide is fully dissolved before injection. Purify under denaturing conditions if necessary.

Experimental Protocols & Workflows

Safety Precaution: All operations involving TFA and thiol-based scavengers must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Standard Cleavage for Simple Peptides

This protocol is suitable for peptides containing the title amino acid but lacking other sensitive residues like Trp, Met, or Cys.

Cocktail: TFA / Water / TIS (95 : 2.5 : 2.5, v/v/v)

Procedure:

  • Place the dry peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Prepare 10 mL of the cleavage cocktail by adding 9.5 mL of TFA, 0.25 mL of deionized water, and 0.25 mL of TIS. Mix well.

  • Add the freshly prepared cocktail to the resin.

  • Stir or gently agitate the suspension at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Wash the resin twice with 1-2 mL of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to ~40 mL of cold (0°C) methyl-tert-butyl ether (MTBE).

  • Centrifuge the suspension, decant the ether, and wash the peptide pellet twice more with cold MTBE.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Enhanced Cleavage for Complex/Sensitive Peptides

This protocol is recommended for peptides that contain the title amino acid along with Trp, Met, Cys, or multiple Arg(Pbf) residues.

Cocktail: Reagent K (TFA / Water / Phenol / Thioanisole / EDT - 82.5 : 5 : 5 : 5 : 2.5, v/v/v/v/v)[1][3]

Procedure:

  • Place the dry peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Prepare 10 mL of Reagent K. Note: Phenol is a solid at room temperature; it can be gently warmed to melt or a pre-made solution can be used.

  • Add the freshly prepared Reagent K to the resin.

  • Stir or gently agitate the suspension at room temperature for 3-4 hours. For sequences with multiple Arg(Pbf), extend this time to 4-6 hours.

  • Follow steps 5-9 from Protocol 1 for peptide filtration, precipitation, and drying.

Cleavage Cocktail Selection Workflow

G Start Start: Peptide-Resin Ready for Cleavage CheckSensitive Does the peptide contain Trp, Met, or Cys? Start->CheckSensitive CheckArg Does the peptide contain multiple Arg(Pbf) residues? CheckSensitive->CheckArg No Protocol_Enhanced Use Enhanced Cocktail: Reagent K Cleavage Time: 3-4 hours CheckSensitive->Protocol_Enhanced Yes Protocol_Standard Use Standard Cocktail: TFA/Water/TIS (95:2.5:2.5) Cleavage Time: 2-3 hours CheckArg->Protocol_Standard No Protocol_Extended Use Enhanced Cocktail: Reagent K or Reagent R Extend Time: 4-6 hours CheckArg->Protocol_Extended Yes End Proceed to Precipitation & Purification Protocol_Standard->End Protocol_Enhanced->End Protocol_Extended->End

Fig 2: Decision workflow for selecting an appropriate cleavage cocktail.

References

  • Pathak, T. P., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, ACS Publications. [Link]

  • Polypeptide Group. Benzylthiols as scavengers in TFA cleavages of peptide resins. [Link]

  • ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, ACS Publications. [Link]

  • Beck-Sickinger, A. G., et al. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International Journal of Peptide and Protein Research, 38(1), 25-31. [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

Sources

Technisches Support-Center: Fehlerbehebung bei der Aggregation von Peptiden, die 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran enthalten

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as the user prompt is in German.

Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Ihr Senior Application Scientist Team

Einführung: Die Herausforderung der Aggregation mit einem einzigartigen Baustein verstehen

Die Festphasen-Peptidsynthese (SPPS) ist eine leistungsstarke Technik, die jedoch durch die Aggregation der wachsenden Peptidkette auf dem Harz behindert werden kann.[1][2] Dieses Phänomen, das hauptsächlich durch die Bildung von intermolekularen Wasserstoffbrückenbindungen angetrieben wird, die zu Sekundärstrukturen wie β-Faltblättern führen, kann die Reaktionskinetik drastisch verringern, was zu unvollständigen Kupplungen und Entschützungen führt.[3]

Die Einführung von nicht-natürlichen Aminosäuren wie 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran (im Folgenden als Act bezeichnet) kann einzigartige Herausforderungen mit sich bringen. Die spezifischen strukturellen Merkmale von Act – seine sperrige, cyclische Natur und die Sulfongruppe – können die Aggregationsneigung eines Peptids sowohl positiv als auch negativ beeinflussen. Dieser Leitfaden bietet einen tiefen Einblick in die Fehlerbehebung bei Aggregationsproblemen, die bei der Arbeit mit Act-haltigen Peptiden auftreten, und bietet sowohl diagnostische als auch lösungsorientierte Protokolle.

Abschnitt 1: Häufig gestellte Fragen (FAQs) – Die Ursachen der Aggregation

F1: Was sind die Hauptantriebskräfte für die Peptidaggregation während der SPPS?

A1: Die Peptidaggregation ist ein Selbstassoziationsprozess, bei dem Peptidketten, die kovalent an das feste Trägermaterial gebunden sind, miteinander interagieren, anstatt mit den Lösungsmitteln und Reagenzien.[1] Die Hauptursache ist die Bildung von intermolekularen Wasserstoffbrückenbindungen, die das Peptidrückgrat stabilisieren und oft zur Bildung von β-Faltblattstrukturen führen. Sequenzen, die reich an hydrophoben Aminosäuren sind, sind besonders anfällig für Aggregation.[2][4] Sobald sie aggregiert sind, werden die Peptidketten unzugänglich, was zu verkürzten Sequenzen und schwierigen Aufreinigungen führt.[1]

F2: Welche strukturellen Merkmale von this compound (Act) können die Aggregation beeinflussen?

A2: Die einzigartige Struktur von Act bringt mehrere Faktoren ins Spiel, die die Aggregation beeinflussen können.

  • Sterische Hinderung: Die sperrige Tetrahydrothiopyran-Ringstruktur kann die Bildung geordneter Sekundärstrukturen stören und somit die Aggregation verringern. Umgekehrt kann sie, wenn die Aggregation beginnt, zu unvollständigen Kupplungsreaktionen aufgrund von sterischer Hinderung an der N-terminalen Aminogruppe führen.

  • Sulfongruppe: Die 1,1-Dioxo-Gruppe (Sulfon) ist ein starker Wasserstoffbrückenakzeptor. Studien haben gezeigt, dass Sulfon-Seitenketten Wasserstoffbrückenbindungen mit dem Peptidrückgrat eingehen können, was die lokale Konformation stabilisiert.[5][6] Dies könnte potenziell eine Konformation erzwingen, die entweder resistent oder anfällig für intermolekulare Assoziation ist, abhängig vom Sequenzkontext.

  • Hydrophobizität: Obwohl die Sulfongruppe polar ist, trägt der cyclische aliphatische Ring zur allgemeinen Hydrophobizität der Aminosäure bei, was die Aggregation in bestimmten Sequenzen fördern könnte.

Schlüsselmerkmale von Act, die die Aggregation beeinflussen cluster_features Strukturelle Merkmale cluster_effects Mögliche Auswirkungen auf die Aggregation Act 4-BOC-Amino-4-Carboxy- 1,1-Dioxo-Tetrahydrothiopyran (Act) StericBulk Sperriger Ring (Sterische Hinderung) Act->StericBulk Sulfone Sulfongruppe (H-Brücken-Akzeptor) Act->Sulfone Hydrophobicity Cyclischer aliphatischer Kern (Hydrophobizität) Act->Hydrophobicity Disruption Störung der β-Faltblattbildung StericBulk->Disruption kann stören Stabilization Stabilisierung spezifischer Konformationen Sulfone->Stabilization kann stabilisieren Promotion Förderung des hydrophoben Kollaps Hydrophobicity->Promotion kann fördern

Abbildung 1: Logische Beziehung zwischen den Strukturmerkmalen von Act und ihren potenziellen Auswirkungen auf die Peptidaggregation.

F3: Was sind die ersten Anzeichen für eine Aggregation auf dem Harz während der Synthese?

A3: Die Überwachung der Synthese auf Anzeichen von Aggregation ist entscheidend für eine rechtzeitige Intervention. Zu den wichtigsten Indikatoren gehören:

  • Schlechtes Quellen des Harzes: Das Peptid-Harz-Konjugat quillt in den Syntheselösungsmitteln nicht ausreichend auf.[1]

  • Schrumpfen des Harzbettes: Ein sichtbares Zusammenfallen oder eine Verringerung des Volumens des Harzbettes in der Reaktionskammer.[3]

  • Langsame oder unvollständige Reaktionen: Positive Ergebnisse im Ninhydrin-Test nach längeren Kupplungszeiten deuten auf unzugängliche freie Amine hin.

  • Verfärbtes oder verklumptes Harz: Das Harz kann klumpig erscheinen, was auf eine schlechte Solvatisierung hindeutet.

Abschnitt 2: Leitfaden zur Fehlerbehebung – Strategien und Protokolle

Dieser Abschnitt bietet einen gestuften Ansatz zur Lösung von Aggregationsproblemen, von einfachen Anpassungen bis hin zu fortgeschritteneren chemischen Eingriffen.

cluster_1 Stufe 1 Optionen cluster_2 Stufe 2 Optionen cluster_3 Stufe 3 Optionen Start Aggregation vermutet (z.B. positiver Ninhydrin-Test, schlechtes Quellen) Tier1 Stufe 1: Physikalische & lösungsmittelbasierte Interventionen Start->Tier1 Tier2 Stufe 2: Chemische Additive Tier1->Tier2 Problem besteht End Synthese fortsetzen Tier1->End Problem gelöst Solvent Lösungsmittel wechseln (DMF → NMP) Tier3 Stufe 3: Strategische Neusynthese Tier2->Tier3 Problem besteht Tier2->End Problem gelöst Salts Chaotrope Salze hinzufügen (z.B. LiCl) Tier3->End Problem gelöst Failure Problem ungelöst Tier3->Failure Problem besteht Resin Harz mit geringerer Beladung verwenden Temp Kupplungstemperatur erhöhen (z.B. 50°C) Microwave Mikrowellen-Synthese anwenden Additives Strukturbrechende Additive verwenden Pseudo Pseudoproline in der Sequenz einfügen

Abbildung 2: Gestufter Arbeitsablauf zur Fehlerbehebung bei der Aggregation auf dem Harz während der SPPS.

Problem: Unvollständige Kupplung oder Entschützung aufgrund von Aggregation auf dem Harz

Wahrscheinliche Ursache: Bildung von intermolekularen Wasserstoffbrückenbindungen, die die Peptidketten unzugänglich machen.

Lösungen:

Stufe 1: Physikalische und lösungsmittelbasierte Interventionen Diese Methoden sind am einfachsten zu implementieren und sollten die erste Verteidigungslinie sein.

  • Lösungsmittelwechsel: Wechseln Sie von Dimethylformamid (DMF) zu N-Methyl-2-pyrrolidon (NMP) oder fügen Sie bis zu 20 % Dimethylsulfoxid (DMSO) zum DMF hinzu.[1]

    • Begründung: NMP und DMSO sind stärkere Wasserstoffbrücken-brechende Lösungsmittel und können die intermolekularen Wechselwirkungen, die zur Aggregation führen, besser auflösen.

  • Erhöhte Temperaturkupplung: Führen Sie die Kupplungsreaktion bei einer erhöhten Temperatur (z. B. 40-50 °C) durch.

    • Begründung: Zusätzliche thermische Energie kann helfen, die gebildeten Sekundärstrukturen aufzubrechen und die Reaktionskinetik zu verbessern.

  • Anwendung von Mikrowellenenergie: Nutzen Sie einen Mikrowellen-Peptidsynthesizer.[4]

    • Begründung: Mikrowellenbestrahlung liefert schnell Energie an das System, was die Kupplungseffizienz beschleunigt und aggregationsbedingte Probleme minimieren kann.[4]

Stufe 2: Chemische Additive Wenn lösungsmittelbasierte Ansätze fehlschlagen, kann der Einsatz von Additiven die Aggregation weiter stören.

AdditivEmpfohlene KonzentrationAnwendungshinweiseQuelle
Lithiumchlorid (LiCl)0,4 - 0,8 M in DMFVor dem Kupplungsschritt das Harz mit der Salzlösung waschen.[2]
Kaliumthiocyanat (KSCN)0,4 M in DMFKann der Kupplungsmischung direkt zugesetzt werden.[1][2]
Ethylenkarbonat1-2 M in NMP/DMFOft als Teil einer "Magic Mixture" verwendet.[1]
  • Begründung: Chaotrope Salze wie LiCl und KSCN stören die geordnete Struktur von Wasserstoffbrückennetzwerken.[1][2] Ethylenkarbonat ist ein hochpolares Lösungsmittel, das die Solvatisierung der Peptidkette verbessert.

Stufe 3: Strategische Neusynthese Bei extrem schwierigen Sequenzen können Änderungen an der Synthesestrategie erforderlich sein.

  • Verwendung eines Harzes mit geringerer Beladung: Synthetisieren Sie das Peptid auf einem Harz mit einer geringeren Substitutionsrate (z. B. 0,1-0,3 mmol/g).

    • Begründung: Eine geringere Dichte der Peptidketten auf dem Harz verringert die Wahrscheinlichkeit von intermolekularen Interaktionen, die zur Aggregation führen.

  • Einführung von strukturbrechenden Dipeptiden: Wenn die Sequenz es zulässt, ersetzen Sie eine Ser- oder Thr-Rest durch ein entsprechendes Pseudoprolin-Dipeptid.[2]

    • Begründung: Pseudoproline führen einen "Knick" in das Peptidrückgrat ein, der die Bildung von linearen β-Faltblattstrukturen effizient stört.[1][2]

Problem: Aggregation nach der Spaltung und während der Aufreinigung

Wahrscheinliche Ursache: Die intrinsische Eigenschaft des ungeschützten Peptids, sich in wässrigen Puffern selbst zu assoziieren.

Lösungen:

  • Optimierung des Spaltungscocktails: Stellen Sie sicher, dass der Spaltungscocktail (typischerweise auf Basis von Trifluoressigsäure, TFA) geeignete Fänger (z. B. Triisopropylsilan, Wasser, Dithiothreitol) enthält, um reaktive Spezies zu neutralisieren, die zu kovalenten Modifikationen und Aggregation führen könnten.

  • Solubilisierung des Rohmaterials:

    • Protokoll zur Solubilisierung: Lösen Sie das lyophilisierte Rohpeptid direkt in einem starken Denaturierungsmittel (z. B. 6 M Guanidinhydrochlorid) oder einem organischen Lösungsmittel (z. B. DMSO, reines Acetonitril), bevor Sie es mit dem anfänglichen HPLC-Puffer verdünnen. Dies hilft, bereits gebildete Aggregate aufzubrechen.

  • Anpassung der HPLC-Bedingungen:

    • Erhöhen Sie den Anteil an organischem Lösungsmittel: Beginnen Sie den HPLC-Gradienten mit einem höheren Anteil an organischem Lösungsmittel (z. B. 30 % Acetonitril), wenn die Löslichkeit es zulässt.

    • Säuremodifikator: Stellen Sie sicher, dass sowohl die wässrige als auch die organische mobile Phase 0,1 % TFA enthalten, um die Löslichkeit zu verbessern und die Protonierung aufrechtzuerhalten.

    • Temperatur: Führen Sie die HPLC bei einer leicht erhöhten Temperatur (z. B. 30-40 °C) durch, um die Löslichkeit zu verbessern.

Abschnitt 3: Analytische Protokolle zur Aggregationserkennung

Die Quantifizierung und Charakterisierung der Aggregation ist entscheidend, um die Wirksamkeit von Fehlerbehebungsstrategien zu bewerten.

Auswahl einer Analysemethode für die Aggregation Start Peptidprobe in Lösung Q1 Schnelle, qualitative Prüfung erforderlich? Start->Q1 Q2 Verdacht auf Amyloid-ähnliche Fibrillen? Q1->Q2 Nein Method1 Trübungsmessung (UV-Vis @ 350-600 nm) Q1->Method1 Ja Q3 Quantitative Daten zu löslichen Aggregaten benötigt? Q2->Q3 Nein Method2 Thioflavin T (ThT) Fluoreszenz-Assay Q2->Method2 Ja Method3 Größenausschluss- Chromatographie (SEC-HPLC) Q3->Method3 Ja

Abbildung 3: Entscheidungsbaum für die Auswahl einer geeigneten Methode zur Analyse der Peptidaggregation in Lösung.

Protokoll A: Trübungsmessung mittels UV-Vis-Spektroskopie

Diese Methode bietet eine schnelle Einschätzung des Vorhandenseins von großen, lichtstreuenden Aggregaten.[7]

  • Probenvorbereitung: Lösen Sie das Peptid in der gewünschten Pufferlösung in einer Konzentration von 0,1-1,0 mg/ml. Filtrieren Sie die Probe durch einen 0,22-µm-Filter, um Staub und vorbestehende Partikel zu entfernen.

  • Messung: Verwenden Sie ein UV-Vis-Spektrophotometer, um das Absorptionsspektrum der Probe von 350 nm bis 600 nm aufzuzeichnen. Verwenden Sie den Puffer als Blindwert.

  • Interpretation: Eine erhöhte Absorption oder ein Streusignal in diesem Bereich, wo das Peptid selbst keine Absorption aufweist, deutet auf das Vorhandensein von großen löslichen oder unlöslichen Aggregaten hin.

Protokoll B: Thioflavin T (ThT) Fluoreszenz-Assay

Dieser Assay ist spezifisch für die Detektion von Amyloid-ähnlichen Fibrillen, die eine Kreuz-β-Faltblattstruktur aufweisen.[8]

  • Reagenzienvorbereitung:

    • ThT-Stammlösung: 1 mM ThT in Wasser. Vor Licht geschützt bei 4 °C lagern.

    • Arbeitslösung: Verdünnen Sie die ThT-Stammlösung auf 20 µM in einem geeigneten Puffer (z. B. 50 mM Glycin-NaOH, pH 8,5).

  • Assay-Durchführung:

    • Geben Sie 10 µl der Peptidprobe (typischerweise 10-50 µM) zu 190 µl der ThT-Arbeitslösung in einer schwarzen 96-Well-Platte.

    • Inkubieren Sie für 5 Minuten bei Raumtemperatur im Dunkeln.

    • Messen Sie die Fluoreszenz mit einem Plattenlesegerät bei einer Anregung von ~440 nm und einer Emission von ~485 nm.

  • Interpretation: Eine signifikante Zunahme der Fluoreszenz im Vergleich zu einer monomeren Peptidkontrolle und dem Puffer-Blindwert deutet auf das Vorhandensein von Amyloid-ähnlichen Aggregaten hin.

Protokoll C: Größenausschluss-Chromatographie (SEC-HPLC)

SEC ist die Methode der Wahl zur Quantifizierung von löslichen Aggregaten und zur Bestimmung der Verteilung von Monomeren, Dimeren und Oligomeren höherer Ordnung.[9]

  • Systemeinrichtung:

    • Säule: Wählen Sie eine SEC-Säule, die für den Molekulargewichtsbereich Ihres Peptids geeignet ist.

    • Mobile Phase: Verwenden Sie einen isokratischen Puffer, der die nicht-kovalenten Wechselwirkungen minimiert (z. B. 100 mM Natriumphosphat, 150 mM NaCl, pH 7,0).

  • Probenanalyse:

    • Lösen Sie die Probe in der mobilen Phase auf und injizieren Sie sie in das HPLC-System.

    • Überwachen Sie die Elution bei 214 nm oder 280 nm.

  • Interpretation:

    • Aggregate eluieren früher als das Monomer.

    • Integrieren Sie die Peakflächen, um den prozentualen Anteil jeder Spezies (Monomer, Dimer, höheres Oligomer) in der Probe zu quantifizieren. Die Kopplung mit einem Multi-Angle Light Scattering (MALS)-Detektor kann absolute Molekulargewichtsbestimmungen für jeden Peak liefern.[9]

Referenzen

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Verfügbar unter: [Link]

  • García-Fruitós, E. J. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences. Verfügbar unter: [Link]

  • Wang, L., et al. (2015). A facile and dynamic assay for the detection of peptide aggregation. PubMed. Verfügbar unter: [Link]

  • APC. (2021). 5 must-know techniques for analyzing protein aggregation. APC Ltd. Verfügbar unter: [Link]

  • Aitken, D. J., et al. (2024). Effects of sulfoxide and sulfone sidechain–backbone hydrogen bonding on local conformations in peptide models. ResearchGate. Verfügbar unter: [Link]

  • Intertek. (n.d.). Protein Aggregation Analysis. Intertek. Verfügbar unter: [Link]

  • Patel, S. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium. Verfügbar unter: [Link]

  • Liu, D., et al. (2024). Effects of sulfoxide and sulfone sidechain-backbone hydrogen bonding on local conformations in peptide models. PubMed. Verfügbar unter: [Link]

  • Iadanza, M. G., et al. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Verfügbar unter: [Link]

Sources

Technical Support Center: The 1,1-Dioxo (Sulfone) Group in Experimental Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with sulfone-containing molecules. The 1,1-dioxo group is a uniquely versatile and powerful functional group, but its strong electronic effects can lead to unexpected reactivity and stability challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide both fundamental understanding and actionable solutions for your experiments.

Section 1: Fundamental Properties & Handling FAQs

This section addresses common questions regarding the inherent electronic and physical properties of the sulfone group that underpin its reactivity and stability.

Question 1.1: Why is the reactivity of my sulfone-containing compound so different from its sulfide or sulfoxide precursor?

Answer: The oxidation state of sulfur dramatically alters its electronic influence. The 1,1-dioxo (sulfone) group is a powerful electron-withdrawing moiety, comparable in strength to a nitro group.[1] This is due to the cumulative inductive effect of the two highly electronegative oxygen atoms and resonance stabilization involving sulfur's d-orbitals. In contrast, a sulfide group can be a weak acceptor or even a donor depending on the aromatic system it's attached to, while a sulfoxide is less electron-withdrawing than a sulfone.[2]

This strong electron-withdrawing nature activates the molecule in several ways:

  • Increased Acidity: Protons on carbons adjacent (alpha) to the sulfone are significantly acidified.[1]

  • Electrophilicity: When part of a conjugated system (e.g., vinyl sulfones), the β-carbon becomes highly electrophilic and susceptible to Michael additions.[3]

  • Leaving Group Potential: The sulfone can function as a good leaving group (as a sulfinate anion), a property exploited in reactions like the Ramberg-Bäcklund olefination.[4]

Data Presentation: Comparative Electronic Influence

The Hammett constant (σ) quantifies the electron-donating or -withdrawing influence of a substituent on an aromatic ring. A more positive value indicates a stronger electron-withdrawing effect.

Substituent GroupChemical Formulaσ_para (σ_p)
Sulfone (Methyl) -SO₂CH₃ 0.72
Nitro-NO₂0.78
Cyano-CN0.66
Trifluoromethyl-CF₃0.54
Carbonyl (Acetyl)-COCH₃0.50
(Data compiled from authoritative sources)[1]
Visualization: Electronic Effects of the Sulfone Group

Caption: Inductive and resonance effects of the 1,1-dioxo group.

Section 2: Troubleshooting α-Deprotonation and Subsequent Reactions

The ability to form a stable α-sulfonyl carbanion is one of the most powerful synthetic features of this group.[5] However, this step can be problematic.

Question 2.1: My deprotonation of an alkyl sulfone is sluggish and gives low yields of the desired alkylated product. What am I doing wrong?

Answer: This is a common issue that usually stems from an inappropriate choice of base or reaction conditions. While the α-protons are acidic, they are significantly less acidic than, for example, the α-protons of a ketone. The pKa of a typical dialkyl sulfone is in the range of 25-30 (in DMSO).[1]

Troubleshooting Guide: Optimizing α-Sulfonyl Carbanion Formation

  • Incorrect Base Selection: A weak base like an alkoxide (e.g., NaOEt, pKa of EtOH ~16) or hydroxide is not strong enough to deprotonate the sulfone completely. This leads to a low concentration of the carbanion at equilibrium and potential side reactions with the base itself.

    • Solution: Use a much stronger, non-nucleophilic base. The standard choice is an organolithium reagent like n-butyllithium (n-BuLi) or a lithium amide base like lithium diisopropylamide (LDA). These bases ensure rapid, complete, and irreversible deprotonation.

  • Temperature Control: While deprotonation is often fast, subsequent reactions of the highly reactive carbanion can be problematic at higher temperatures, leading to decomposition or side reactions.

    • Solution: Perform the deprotonation and subsequent electrophilic quench at low temperatures, typically -78 °C (a dry ice/acetone bath). This enhances the stability of the carbanion and improves selectivity.

  • Solvent Choice: The solvent must be aprotic and capable of stabilizing the lithium counterion.

    • Solution: Anhydrous tetrahydrofuran (THF) is the most common and effective solvent. Diethyl ether is also used, but the solubility of some intermediates can be lower. Ensure the solvent is truly anhydrous, as any water will quench the organolithium base and the carbanion.

Experimental Protocol: General Procedure for α-Alkylation of a Sulfone

Objective: To generate an α-sulfonyl carbanion and quench it with an alkyl halide.

Materials:

  • Alkyl sulfone (1.0 eq)

  • Anhydrous THF

  • n-Butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

  • Dry glassware

Procedure:

  • Assemble a flame- or oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen/argon inlet.

  • Dissolve the alkyl sulfone (1.0 eq) in anhydrous THF (to make a ~0.2 M solution) and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change (often to yellow or orange) may be observed, indicating carbanion formation.

  • Stir the solution at -78 °C for 30-60 minutes to ensure complete deprotonation.

  • Add the electrophile (alkyl halide, 1.1 eq), either neat or as a solution in THF, dropwise to the carbanion solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-3 hours, then let it warm slowly to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Proceed with a standard aqueous workup and purification (e.g., extraction with ethyl acetate, followed by column chromatography).

Section 3: Issues with Named Reactions

The unique reactivity of the sulfone group is harnessed in several powerful name reactions for C-C bond formation.

Question 3.1: My Julia-Kocienski olefination is giving poor E/Z selectivity. How can I improve the stereochemical outcome?

Answer: The Julia-Kocienski olefination is renowned for its high (E)-selectivity, which arises from the thermodynamic stability of the intermediates in the reaction pathway.[6][7] Poor selectivity often points to issues in the initial addition step or competing elimination pathways.

The modern Julia-Kocienski reaction involves the addition of a metallated heteroaryl sulfone (e.g., from a PT- or BT-sulfone) to an aldehyde.[6][8] The subsequent Smiles rearrangement and elimination sequence generally favors the formation of the (E)-alkene.[7]

Troubleshooting Poor (E)-Selectivity:

  • Base and Counterion: The choice of base can influence the syn/anti selectivity of the initial addition of the sulfonyl carbanion to the aldehyde. Potassium bases (like KHMDS) are often preferred as the larger potassium cation can lead to different chelation states compared to lithium, favoring the anti-adduct that leads to the (E)-alkene.

  • Aldehyde Structure: Sterically bulky aldehydes tend to give higher (E)-selectivity. For less hindered aliphatic aldehydes, selectivity can sometimes be lower.

  • Reaction Temperature: Running the reaction at the recommended low temperatures (-78 °C) is critical. Higher temperatures can erode selectivity by allowing equilibration of intermediates or promoting non-selective side reactions.

Visualization: Julia-Kocienski Olefination Workflow

Julia_Kocienski_Workflow start Start: Heteroaryl Sulfone + Aldehyde deprotonation 1. Deprotonation (e.g., KHMDS, THF, -78 °C) start->deprotonation addition 2. Add Aldehyde Forms β-alkoxy sulfone adduct deprotonation->addition rearrangement 3. Spontaneous Smiles Rearrangement addition->rearrangement troubleshoot Troubleshooting: - Check base (KHMDS vs Na/Li) - Verify temperature control - Ensure anhydrous conditions addition->troubleshoot elimination 4. β-Elimination Extrusion of SO₂ and Heteroaryl-Oxide rearrangement->elimination product Product: (E)-Alkene elimination->product

Caption: Key steps and troubleshooting points in the Julia-Kocienski olefination.

Question 3.2: My Ramberg-Bäcklund reaction is failing. The α-halo sulfone starting material is either recovered or decomposes.

Answer: The Ramberg-Bäcklund reaction, which converts an α-halo sulfone to an alkene via extrusion of SO₂, is sensitive to both substrate structure and reaction conditions.[9][10] Failure typically arises from issues in one of two key steps: the initial deprotonation or the subsequent intramolecular cyclization to form the thiirane dioxide intermediate.

Troubleshooting the Ramberg-Bäcklund Reaction:

  • Insufficient Acidity: The base must be strong enough to deprotonate the second α-position (α') to form the carbanion that initiates the cyclization. If this position is sterically hindered or electronically deactivated, deprotonation can be the rate-limiting step.

    • Solution: Switch to a stronger base system, such as potassium tert-butoxide in THF or DMSO.

  • Poor Intramolecular Substitution: The key step is an intramolecular SN2 reaction where the carbanion displaces the halide.[11] If the substrate is conformationally rigid and cannot achieve the correct geometry for backside attack, this step will fail. This is a common issue in sterically constrained cyclic systems.

    • Solution: This is a substrate-dependent problem. If possible, redesign the substrate to allow for more conformational flexibility.

  • In-situ Halogenation Issues (Myers' Modification): Modern protocols often generate the α-halo sulfone in situ from the sulfone itself.[9] If this halogenation step is inefficient, the reaction cannot proceed.

    • Solution: Ensure the halogenating agent (e.g., CCl₄ or CBr₂F₂) and base are of high quality and used in the correct stoichiometry. The production of dihalocarbenes in some modifications can also lead to side reactions with electron-rich products.[9]

Section 4: Stability and Degradation Pathways

While generally robust, sulfones can degrade under specific thermal or reductive conditions. Understanding these pathways is crucial for preventing unwanted decomposition.

Question 4.1: My sulfone-containing compound decomposed upon heating during distillation. I thought sulfones were thermally stable?

Answer: Generally, sulfones are very thermally stable.[12] For example, diphenyl sulfone is resistant to decomposition even at 550 °C.[13] However, this stability is highly structure-dependent.

  • Cyclic Sulfones: Five-membered cyclic sulfones (sulfolanes and sulfolenes) are a notable exception. They can undergo retro-cheletropic reactions to eliminate SO₂ at much lower temperatures, often below 300 °C.[13] This is a synthetically useful reaction for generating dienes from sulfolenes.

  • Polysulfones: Aliphatic polysulfones can decompose via a radical chain depolymerization mechanism, which may be initiated by impurities at temperatures lower than expected.[14]

  • Ramberg-Bäcklund Precursors: α-halo sulfones are designed to be thermally labile in the presence of base, but can also be unstable to heat alone, potentially eliminating HX or rearranging.

Troubleshooting Thermal Decomposition:

  • Purification Method: If you suspect thermal lability, avoid purification by distillation. Use column chromatography, recrystallization, or other non-thermal methods.

  • Structural Analysis: Check if your molecule contains a structural motif known for thermal lability, such as a five-membered sulfone ring.[13]

  • Reaction Conditions: If the decomposition occurs during a reaction at elevated temperatures, consider whether alternative, lower-temperature conditions are feasible.

Question 4.2: I am trying to perform a reaction on another part of my molecule, but the sulfone group is being removed. Why is this happening?

Answer: You are likely using reaction conditions that promote reductive cleavage (desulfonylation) of the C-S bond. The sulfonyl group is stable to many reagents but is susceptible to cleavage by strong reducing agents, especially single-electron donors.[5][15]

Common Conditions Leading to Unwanted Reductive Desulfonylation:

  • Dissolving Metals: Reagents like sodium in liquid ammonia (Na/NH₃) or sodium amalgam (Na/Hg) are classic conditions for desulfonylation.[5]

  • Low-Valent Samarium: Samarium(II) iodide (SmI₂), especially with HMPA as an additive, is a powerful reductant capable of cleaving sulfones.[16]

  • Radical Initiators: Tin hydrides like tributyltin hydride (Bu₃SnH) can cleave C-S bonds via a radical mechanism.[5]

  • Some Catalytic Hydrogenations: While often stable, some palladium or nickel catalysts under aggressive hydrogenation conditions can slowly cleave sulfones.

Solution: Scrutinize your reaction conditions. If you are using any of the reagent classes listed above, they are the likely cause. You will need to find an alternative synthetic route or use a protecting group strategy that avoids these powerful reductants.

Visualization: Stability & Degradation Logic

Stability_Logic start Sulfone-Containing Compound thermal Thermal Stress? start->thermal reductive Reductive Conditions? thermal->reductive No retro_chele Decomposition: Retro-Cheletropic (e.g., 5-membered rings) thermal->retro_chele Yes other Other Conditions (Strong Acid/Base)? reductive->other No reduct_cleave Decomposition: Reductive Cleavage (Desulfonylation) reductive->reduct_cleave Yes stable Generally Stable other->stable Typically

Caption: Decision tree for assessing sulfone stability under common conditions.

Section 5: Considerations in Medicinal Chemistry & Drug Development

The sulfone group is a valuable pharmacophore and a common motif in modern drugs.[4][17]

Question 5.1: I need to improve the metabolic stability of my lead compound, which contains a labile sulfonamide. Is a sulfone a good replacement?

Answer: Yes, replacing a sulfonamide with a sulfone, particularly a gem-dimethylsulfone, can be an excellent bioisosteric replacement strategy to enhance metabolic stability.[18] Sulfonamides can be susceptible to enzymatic hydrolysis or N-dealkylation, leading to potentially active or undesirable metabolites. Sulfones, by contrast, are generally very resistant to metabolic cleavage.[17]

Key Advantages of Sulfones in Drug Design:

  • Metabolic Stability: The C-SO₂-C linkage is highly resistant to common metabolic pathways (hydrolysis, oxidation, reduction).[17]

  • Hydrogen Bond Acceptor: The two sulfone oxygens are strong hydrogen bond acceptors, capable of forming key interactions with biological targets.[19]

  • Improved Physicochemical Properties: As a polar moiety, the sulfone group can increase solubility and reduce the lipophilicity of a molecule, which can improve its overall ADME profile.[20]

  • Modulation of Basicity: An electron-withdrawing sulfone group can significantly lower the pKa of nearby amine groups, which can be useful for tuning target engagement or reducing off-target effects related to high basicity.[20]

In a case study, researchers replaced a metabolically labile sulfonamide in a series of Caᵥ2.2 channel inhibitors with a gem-dimethyl sulfone. The resulting compounds retained similar potency but crucially avoided the in-vivo formation of the problematic primary sulfonamide metabolite.[18] This highlights the sulfone as a robust and reliable functional group for overcoming specific metabolic liabilities.

References
  • Reductive desulfonylation - Wikipedia . Wikipedia. Available at: [Link]

  • Murphy, J. A., et al. (2007). Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent . Journal of the American Chemical Society. Available at: [Link]

  • Murphy, J. A., et al. (2007). Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent . American Chemical Society. Available at: [Link]

  • Sulfone - Wikipedia . Wikipedia. Available at: [Link]

  • Procter, D. J., et al. (2016). Recent Advances in the Synthesis of Sulfones . Thieme. Available at: [Link]

  • Trost, B. M., & Kalnmals, C. A. (2019). Selected syntheses and reactions of sulfones . ResearchGate. Available at: [Link]

  • Ramberg-Bäcklund Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review . Organic & Medicinal Chem IJ. Available at: [Link]

  • Ji, X., et al. (2019). Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes . PubMed. Available at: [Link]

  • Iwan, A., et al. (2020). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State . National Institutes of Health (NIH). Available at: [Link]

  • Liu, B., & Wilson, L. Y. (2012). Mechanisms of Thermal Decompositions of Polysulfones: A DFT and CBS-QB3 Study . ACS Publications. Available at: [Link]

  • Ceylan, S., & White, M. G. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization . ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide . PubMed Central. Available at: [Link]

  • Ramberg–Bäcklund reaction - Wikipedia . Wikipedia. Available at: [Link]

  • Salama, N. N., et al. (2012). Thermoanalytical investigation of some sulfone-containing drugs . PubMed. Available at: [Link]

  • Zhang, Z., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity . MDPI. Available at: [Link]

  • Ceylan, S., & White, M. G. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization . Energy & Fuels. Available at: [Link]

  • Ackermann, L., & Gande, V. A. (2021). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones . Wiley Online Library. Available at: [Link]

  • Taylor, R. J. K. (2002). The Ramberg-Bäcklund Reaction . ResearchGate. Available at: [Link]

  • Gtr, T. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations . MDPI. Available at: [Link]

  • Cyclic sulfoxides and sulfones in drug design . ResearchGate. Available at: [Link]

  • Salama, N. N., et al. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs . PMC - NIH. Available at: [Link]

  • Theoretical study of the properties of sulfone and sulfoxide functional groups . ResearchGate. Available at: [Link]

  • Julia Olefination - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Potential bioisosteres for sulfones and sulfonamides, examples of bioactive sulfonimidamides, and current strategies for the synthesis of sulfonimidamides . ResearchGate. Available at: [Link]

  • Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent . ResearchGate. Available at: [Link]

  • Ellman, J. A., & Gnamm, C. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design? . ACS Publications. Available at: [Link]

  • Gtr, T. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations . Preprints.org. Available at: [Link]

  • Taylor, R. J. K., & Casy, G. (2015). The Ramberg-Bäcklund Reaction . University of York. Available at: [Link]

  • The Ramberg-Bäcklund Reaction - Organic Reactions . Wiley Online Library. Available at: [Link]

  • Α general mechanism of Julia‐Kocienski olefination . ResearchGate. Available at: [Link]

  • Wang, M., et al. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery . PubMed. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems . PubMed Central. Available at: [Link]

  • Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory . ACS Publications. Available at: [Link]

  • Influence of Resonance on the Acidity of Sulfides, Sulfoxides, Sulfones, and Their Group 16 Congeners . ResearchGate. Available at: [Link]

  • Gupta, V., & Carroll, K. S. (2014). Sulfenic acid chemistry, detection and cellular lifetime . PMC - PubMed Central - NIH. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Methods for the Purity Analysis of Peptides Containing 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in therapeutic development. The introduction of non-standard amino acids, such as 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran (BOC-ACTT), presents unique analytical challenges. The combination of a bulky, hydrophobic tert-butyloxycarbonyl (BOC) protecting group, a highly polar sulfone moiety, and ionizable amino and carboxylic acid functionalities demands a nuanced and systematic approach to HPLC method development. This guide provides an in-depth comparison of reversed-phase HPLC (RP-HPLC) strategies for the robust purity analysis of peptides incorporating this unique amino acid, with supporting experimental designs and a discussion of the underlying chromatographic principles.

The Analytical Challenge of BOC-ACTT Peptides

The structure of BOC-ACTT introduces conflicting physicochemical properties. The sulfone group (SO₂) is a strong electron-withdrawing group, leading to high polarity and a tendency for early elution in reversed-phase chromatography.[1] Conversely, the BOC group is non-polar and hydrophobic, promoting retention. Furthermore, the presence of a free amine and a carboxylic acid means the net charge of the amino acid, and therefore the peptide, is highly dependent on the mobile phase pH.[2][3] This complex interplay of properties can lead to poor peak shape, insufficient retention, and difficulty in resolving closely related impurities. A successful HPLC method must carefully balance these factors to achieve optimal separation.

Core Principles of Method Development

The development of a stability-indicating HPLC method, one that can distinguish the active pharmaceutical ingredient (API) from its degradation products and process-related impurities, is paramount.[4][5][6][7][8] This process should be guided by the principles outlined in pharmacopeias such as the United States Pharmacopeia (USP) chapter <621> and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.29.[9][10][11][12][13][14][15] A systematic screening of key chromatographic parameters is the most effective approach.[16]

Comparative Analysis of HPLC Methodologies

To illustrate the comparison, we will consider a hypothetical model peptide, "TheraPeptide," with the sequence: Tyr-Ala-Gly-Phe-Leu-Xxx , where Xxx is BOC-ACTT. We will compare three distinct RP-HPLC methods, primarily varying the mobile phase pH and ion-pairing agent, as these are the most influential factors for peptide selectivity.[17]

Method 1: Low pH with a Strong Ion-Pairing Agent (TFA)

This is the conventional approach for peptide analysis. The low pH (~2) ensures the protonation of carboxylic acid groups, minimizing their ionic character, while the strong ion-pairing agent, trifluoroacetic acid (TFA), forms a neutral complex with the positively charged amine groups, enhancing retention on the C18 stationary phase.[18]

Method 2: Mid-Range pH with a Weaker Ion-Pairing Agent (FA)

Operating at a pH closer to the pKa of the carboxylic acid groups can alter the selectivity. Formic acid (FA) is a weaker ion-pairing agent than TFA and is often preferred for its compatibility with mass spectrometry (MS) due to reduced ion suppression.[19][20][21][22] However, for a highly polar peptide, achieving sufficient retention and good peak shape with FA can be challenging.

Method 3: Alternative Ion-Pairing Agent for Enhanced Retention (DFA)

Difluoroacetic acid (DFA) has emerged as a valuable alternative, offering a compromise between the excellent chromatographic performance of TFA and the MS compatibility of FA.[21] Its ion-pairing strength is intermediate, which may provide the necessary retention for the polar BOC-ACTT peptide without the significant MS signal suppression of TFA.

Experimental Design

The following is a detailed experimental protocol for the comparison of the three HPLC methods.

Instrumentation and Materials
  • HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a quaternary pump, autosampler with temperature control, column thermostat, and a diode array detector (DAD) or UV detector. A UHPLC system is preferred for its higher resolution and speed.[20]

  • Column: A C18 reversed-phase column with a wide pore size (e.g., 300 Å) is suitable for peptides. A common dimension would be 2.1 x 150 mm with a particle size of 1.7 µm for UHPLC.

  • Chemicals: Acetonitrile (HPLC grade), water (HPLC grade), trifluoroacetic acid (TFA), formic acid (FA), and difluoroacetic acid (DFA).

  • Sample: A solution of the synthetic "TheraPeptide" at a concentration of 1 mg/mL in water.

Chromatographic Conditions
ParameterMethod 1Method 2Method 3
Mobile Phase A 0.1% (v/v) TFA in Water0.1% (v/v) FA in Water0.1% (v/v) DFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile0.1% (v/v) FA in Acetonitrile0.1% (v/v) DFA in Acetonitrile
Gradient 5-50% B over 30 minutes5-50% B over 30 minutes5-50% B over 30 minutes
Flow Rate 0.3 mL/min0.3 mL/min0.3 mL/min
Column Temperature 40 °C40 °C40 °C
Detection UV at 220 nmUV at 220 nmUV at 220 nm
Injection Volume 5 µL5 µL5 µL
Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Comparison prep_sample Dissolve TheraPeptide in Water (1 mg/mL) inject Inject 5 µL of Sample prep_sample->inject prep_mpA Prepare Mobile Phases A (TFA, FA, DFA in Water) equilibrate Equilibrate Column with Initial Conditions prep_mpA->equilibrate prep_mpB Prepare Mobile Phases B (TFA, FA, DFA in ACN) prep_mpB->equilibrate equilibrate->inject gradient Run Gradient Elution (5-50% B over 30 min) inject->gradient detect Detect at 220 nm gradient->detect analyze Analyze Chromatograms for: - Retention Time - Peak Asymmetry - Resolution - Peak Area detect->analyze compare Compare Performance of TFA, FA, and DFA Methods analyze->compare

Caption: Experimental workflow for the comparative analysis of HPLC methods.

Expected Results and Discussion

The performance of each method will be evaluated based on key chromatographic parameters: retention factor (k), peak asymmetry (tailing factor), and resolution (Rs) between the main peptide peak and any impurities.

MethodIon-Pairing AgentExpected RetentionExpected Peak ShapeSuitability for BOC-ACTT Peptide
Method 1 TFA (Strong)GoodSymmetricalHigh Likelihood of Success: The strong ion-pairing of TFA is expected to effectively neutralize the positive charges and provide sufficient hydrophobicity to retain the polar peptide on the C18 column. This method is likely to yield the best peak shape and resolution for UV-based purity analysis. However, it is not ideal for subsequent MS identification of impurities.[20][22]
Method 2 FA (Weak)Poor to ModeratePotentially TailingChallenging: The weak ion-pairing ability of formic acid may not be sufficient to overcome the high polarity of the sulfone group, potentially leading to poor retention and broad, tailing peaks.[21] This method would likely require significant optimization, such as using a more hydrophobic stationary phase (e.g., C8) or a shallower gradient, to be viable.
Method 3 DFA (Intermediate)Moderate to GoodGoodPromising Alternative: DFA offers a balanced approach. It should provide better retention and peak shape than FA due to its stronger ion-pairing properties, while causing less MS signal suppression than TFA.[21] This method could be the optimal choice for a purity assay that requires both robust chromatographic separation and the ability to identify impurities by MS.
Logical Relationship of Method Parameters

G cluster_input Input Parameters cluster_output Performance Metrics peptide BOC-ACTT Peptide (High Polarity, Hydrophobic BOC, Ionizable) retention Retention Time peptide->retention column C18 Stationary Phase (Hydrophobic) column->retention mobile_phase Mobile Phase (pH, Ion-Pairing Agent) mobile_phase->retention peak_shape Peak Shape (Asymmetry) mobile_phase->peak_shape resolution Resolution retention->resolution peak_shape->resolution

Caption: Key parameters influencing HPLC performance for BOC-ACTT peptides.

Conclusion and Recommendations

For the routine purity analysis of peptides containing the highly polar this compound amino acid by UV-HPLC, a method utilizing a low pH mobile phase with a strong ion-pairing agent like TFA (Method 1) is the most robust starting point. It is most likely to provide the necessary retention and peak shape for accurate quantification.

However, for comprehensive impurity profiling, which often requires mass spectrometric identification, the use of TFA is detrimental. In such cases, a systematic evaluation of alternative ion-pairing agents is crucial. Method 3, employing DFA, represents a highly promising alternative that can provide a good balance between chromatographic performance and MS compatibility. Further optimization of the gradient slope and temperature for the chosen method will be necessary to achieve the best possible separation of all related impurities, thereby establishing a truly specific and stability-indicating method.[8]

Ultimately, the choice of the final HPLC method will depend on the specific analytical requirements of the drug development stage. A multi-faceted approach, potentially employing orthogonal methods with different selectivities (e.g., varying pH or stationary phase), will provide the highest level of confidence in the purity of these complex and novel therapeutic peptides.[23]

References

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.
  • Moravek.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 45-84). Humana Press.
  • Agilent Technologies.
  • Agilent Technologies.
  • Downstream Column.
  • Downstream Column.
  • Dhone, P. G., et al. (2022). RP-HPLC stability indicating method development for the estimation of drug marketed formulation. International journal of health sciences, 6(S5), 10452-10463.
  • Sigma-Aldrich. Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • AMSbiopharma.
  • Waters Corporation.
  • PubMed. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC.
  • European Pharmacopoeia. 2.2.29.
  • US Pharmacopeia.
  • NIH.
  • NIH.
  • US Pharmacopeia.
  • DSDP Analytics. Ph. Eur. 2.2.29.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Waters Corporation. Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS.
  • Sigma-Aldrich. Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC–MS.
  • Taylor & Francis Online. The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides.
  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.
  • Sigma-Aldrich. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins.
  • Scribd. 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0 | PDF.
  • Agilent.
  • Scribd.

Sources

A Comparative Guide to the Chiral Purity Analysis of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chiral Purity in Novel Amino Acid Analogs

In the landscape of modern drug discovery, non-proteinogenic amino acids and their derivatives are invaluable building blocks for creating novel therapeutics with enhanced potency, selectivity, and metabolic stability. The compound 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran represents a structurally unique, conformationally constrained amino acid analog. Its rigid sulfone-containing ring structure and chiral center demand rigorous control over its stereochemical integrity. As is often the case in pharmacology, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or, in the worst case, contribute to off-target toxicity.

Therefore, the accurate determination of enantiomeric purity is not merely an analytical exercise but a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other leading analytical techniques for the chiral purity analysis of this specific molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers and drug development professionals in selecting the most appropriate methodology for their needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Chiral Separations

Chiral HPLC remains the most widely adopted technique for enantioselective analysis due to its robustness, versatility, and high resolving power.[1] The direct approach, which utilizes a Chiral Stationary Phase (CSP), is the most common and efficient method.[2] The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies of interaction, leading to differential retention times and, consequently, separation.[3]

Strategic Method Development for a Polar, Protected Amino Acid

The molecular structure of this compound presents a unique analytical challenge. It contains:

  • A bulky, lipophilic BOC-protecting group .

  • An acidic carboxylic acid moiety.

  • A highly polar sulfone group.

  • A secondary amine (as part of the BOC-carbamate).

This combination of functionalities necessitates a thoughtful approach to CSP and mobile phase selection.

Causality Behind CSP Selection: Macrocyclic glycopeptide-based CSPs, such as those based on Teicoplanin or Vancomycin , are exceptionally well-suited for this type of molecule.[4][5] Their complex structures offer multiple interaction sites—including ionic binding sites for the carboxylate, hydrogen bonding pockets, and hydrophobic cavities for the BOC group—making them highly effective for resolving polar and amphoteric racemates.[4] Polysaccharide-based CSPs, particularly derivatized cellulose or amylose, are also strong candidates and often show complementary selectivity.[6]

Mobile Phase Strategy: An effective screening process should evaluate multiple mobile phase modes to exploit different interaction mechanisms.[7]

  • Reversed-Phase (RP): Utilizes aqueous-organic mobile phases. Ionic interactions with the CSP are prominent, making it a viable choice for our target analyte.[4]

  • Polar Organic Mode (POM): Employs polar organic solvents like methanol or ethanol, often with small amounts of acidic/basic additives. This mode is excellent for compounds soluble in polar organic solvents and is compatible with mass spectrometry (LC-MS).[7]

  • Normal-Phase (NP): Uses non-polar solvents like hexane/alkanol mixtures. While powerful, the low solubility of our polar analyte in such solvents makes this the least likely mode for success.

Experimental Protocol: Chiral HPLC Analysis

This protocol is a robust starting point for the analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or PDA detector.

Chromatographic Conditions:

  • Column: CHIROBIOTIC T (Teicoplanin), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Polar Organic Mode - Methanol / Acetic Acid / Triethylamine (100 / 0.05 / 0.02, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in mobile phase to a concentration of 0.5 mg/mL.

System Suitability Test (SST): Before sample analysis, inject a solution of the racemic standard to verify system performance.

  • Resolution (Rs): ≥ 2.0 between the two enantiomer peaks.

  • Tailing Factor (Tf): 0.8 - 1.5 for both peaks.

  • Relative Standard Deviation (RSD): ≤ 2.0% for the peak area of six replicate injections of the major enantiomer.

Data Interpretation: The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers: % ee = (|A1 - A2| / (A1 + A2)) * 100

hplc_workflow cluster_prep 1. Preparation & Characterization cluster_screen 2. Method Screening cluster_opt 3. Optimization cluster_val 4. Validation (ICH Q2) a Characterize Analyte (pKa, logP, solubility) b Prepare Racemic Standard (0.5 mg/mL) a->b c Select CSPs (e.g., Teicoplanin, Cellulose-based) b->c d Screen Mobile Phases (RP, POM, NP) c->d e Fine-tune Mobile Phase (Modifier %, pH, Additives) d->e f Optimize Temperature & Flow Rate e->f g Perform Validation (Specificity, Linearity, Accuracy, Precision, LOQ) f->g h Define SST Criteria (Resolution, Tailing) g->h decision_tree decision decision result result start Start: Chiral Purity Analysis Needed d1 High-Throughput or Preparative Scale? start->d1 d2 Limited Sample Amount? d1->d2 No res_sfc Choose SFC d1->res_sfc Yes d3 Absolute Quantification Needed (No Impurity Std)? d2->d3 No res_ce Choose CE d2->res_ce Yes res_hplc Choose HPLC d3->res_hplc No res_qnmr Choose qNMR d3->res_qnmr Yes

Sources

A Comparative Guide to the NMR Spectroscopic Analysis of Peptides Incorporating 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Architectures with Non-Canonical Amino Acids

In the quest for novel therapeutics and advanced biomaterials, medicinal chemists and drug development professionals are increasingly looking beyond nature's canonical set of 20 amino acids.[1][2] The incorporation of non-canonical amino acids (ncAAs) into peptide sequences offers a powerful strategy to impose specific conformational constraints, enhance proteolytic stability, and introduce novel functionalities.[1] One such ncAA, 4-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran, presents a unique scaffold for influencing peptide secondary structure. Its rigid ring system and the hydrogen-bonding potential of the sulfone group provide tools to engineer specific folds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the three-dimensional structures and dynamics of peptides in solution at atomic resolution.[3][4] This guide provides a comprehensive comparison of the NMR spectroscopic analysis of peptides containing 4-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran against peptides with canonical and other constrained amino acid alternatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to showcase the unique structural insights gained from this particular ncAA.

The Structural Impact of 4-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

The defining feature of this ncAA is the six-membered tetrahydrothiopyran ring with a geminal amino and carboxyl group, and an oxidized sulfur in the form of a sulfone. The tert-butyloxycarbonyl (BOC) group is a standard protecting group used during solid-phase peptide synthesis (SPPS).[][6][7]

The sulfone moiety is of particular interest. It is a potent hydrogen bond acceptor, which can engage in intra-residue or inter-residue hydrogen bonds with backbone amide protons, thereby stabilizing specific local conformations such as β-turns or extended structures.[8] This interaction is distinct from those available to canonical amino acids and provides a unique tool for peptide design. The steric bulk and restricted bond rotation of the heterocyclic ring further limit the accessible conformational space of the peptide backbone.

cluster_0 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran BocHN BOC-HN C C BocHN->C COOH COOH C->COOH CH2_1 CH2 C->CH2_1 S S O1 O S->O1 O O2 O S->O2 O CH2_2 CH2 S->CH2_2 CH2_1->S CH2_3 CH2 CH2_2->CH2_3 CH2_4 CH2 CH2_3->CH2_4 CH2_4->C

Caption: Structure of this compound.

Comparative NMR Spectroscopic Signatures

To illustrate the impact of incorporating this ncAA, let's consider a hypothetical hexapeptide, Ac-Gly-Ala-X-Ala-Gly-NH₂, where 'X' is the residue of interest. We will compare the expected NMR data for:

  • Peptide-Sulfone: X = 4-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

  • Peptide-Ala: X = Alanine (a flexible, canonical residue)

  • Peptide-Pro: X = Proline (a conformationally restricted canonical residue)

1D ¹H NMR Spectroscopy

The 1D ¹H NMR spectrum provides the initial fingerprint of a peptide. In Peptide-Sulfone , we anticipate:

  • Unique Resonances: The protons on the tetrahydrothiopyran ring will give rise to complex multiplets in the aliphatic region (typically 1.5-3.5 ppm), distinct from any canonical amino acid side chain.

  • Chemical Shift Perturbations: The strong electron-withdrawing nature of the sulfone group will likely cause downfield shifts for adjacent protons.

  • Amide Proton Dispersion: A wider dispersion of the amide proton chemical shifts (in the region of 6-9 ppm) compared to Peptide-Ala would suggest a more stable, folded conformation due to the formation of intramolecular hydrogen bonds.[4]

2D NMR Spectroscopy: Unraveling Connectivity and Conformation

Two-dimensional NMR experiments are essential for assigning resonances and determining the three-dimensional structure.[3][9]

  • TOCSY (Total Correlation Spectroscopy): This experiment reveals all protons within a single amino acid's spin system.[10] For Peptide-Sulfone , the TOCSY spectrum will show a unique pattern of cross-peaks corresponding to the protons of the tetrahydrothiopyran ring, allowing for its unambiguous identification. This pattern will be markedly different from the simple AX₃ spin system of Alanine or the more complex but well-characterized spin system of Proline.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[9][10]

    • In the flexible Peptide-Ala , we would expect to see strong sequential Hα(i) to HN(i+1) NOEs, characteristic of an extended or random coil conformation.

    • For Peptide-Sulfone , the presence of medium-range NOEs, for instance between the amide proton of Ala(4) and protons on the sulfone-containing ring at position 3, would provide direct evidence of a turn-like structure stabilized by the ncAA. An NOE between a backbone amide proton and the sulfone ring protons would strongly indicate a conformation where the sulfone group influences the local fold.

    • Peptide-Pro is known to induce β-turns, and specific NOE patterns, such as a strong Hα(i) to HN(i+2) cross-peak, are indicative of this. Comparing the NOE patterns of Peptide-Sulfone and Peptide-Pro allows for a direct assessment of the type and stability of the induced turn.

Comparative Data Summary
NMR ParameterPeptide-Ala (Flexible)Peptide-Pro (Constrained)Peptide-Sulfone (Constrained)Rationale for Difference
Amide Proton Dispersion Low (~1 ppm)ModerateModerate to HighIncreased structural rigidity and hydrogen bonding in Peptide-Pro and Peptide-Sulfone lead to greater chemical shift dispersion.
TOCSY Spin System for X Simple (Ala)Complex but characteristic (Pro)Unique and complexThe distinct covalent structure of each amino acid results in a unique spin system.
Key NOE Cross-peaks Strong dαN(i, i+1)dαδ(i, i+1), potential dαN(i, i+2)Potential medium-range NOEs to ring protons, possible dαN(i, i+2)NOEs reflect through-space proximity and are direct reporters of the peptide's folded conformation.
³J(HN,Hα) Coupling ~6-8 Hz (averaged)N/A (no HN)Could be > 8 Hz or < 5 HzThe Karplus relationship links this coupling constant to the backbone dihedral angle φ, with values > 8 Hz suggesting an extended conformation and < 5 Hz suggesting a helical or turn conformation.

Experimental Protocols and Workflow

Achieving high-quality, interpretable NMR data requires meticulous sample preparation and a systematic approach to data acquisition and analysis.

Workflow for NMR Structural Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation peptide_synthesis Peptide Synthesis & Purification (HPLC) sample_prep Dissolve in NMR Buffer (e.g., 90% H₂O/10% D₂O, pH 5.0) peptide_synthesis->sample_prep nmr_1d 1D ¹H Spectrum sample_prep->nmr_1d Load Sample into Spectrometer nmr_tocsy 2D TOCSY nmr_1d->nmr_tocsy nmr_noesy 2D NOESY nmr_tocsy->nmr_noesy nmr_hsqc 2D ¹H-¹³C HSQC (Optional, for ¹³C assignment) nmr_noesy->nmr_hsqc processing Data Processing (e.g., Fourier Transform, Phasing) nmr_hsqc->processing assignment Resonance Assignment (TOCSY, NOESY) processing->assignment restraints NOE Restraint Generation assignment->restraints calculation Structure Calculation (e.g., CYANA, Xplor-NIH) restraints->calculation validation Structure Validation and Refinement calculation->validation

Caption: Workflow for peptide structure determination by NMR.

Detailed Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols.[11] The this compound building block would be incorporated like other Fmoc- or Boc-protected amino acids.[1][]

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

    • Lyophilize the purified peptide.

    • Accurately weigh and dissolve the peptide to a final concentration of 1-5 mM in a suitable NMR buffer (e.g., 20 mM sodium phosphate, pH 5.0) containing 90% H₂O and 10% D₂O. The D₂O provides the lock signal for the spectrometer.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.[12]

    • Tune and match the probe for ¹H.

    • Shim the magnetic field to achieve good lineshape and resolution.

  • 1D ¹H Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample quality and concentration.

    • Use a water suppression sequence (e.g., Watergate or presaturation).[12]

  • 2D TOCSY Acquisition:

    • Purpose: To identify coupled protons within each amino acid residue.

    • Pulse Sequence: A standard TOCSY pulse sequence with water suppression.

    • Mixing Time: Use a mixing time of 60-80 ms to allow magnetization to propagate throughout the entire spin system of each residue.

    • Spectral Width: Typically 12-14 ppm in both dimensions.

    • Resolution: Acquire at least 2048 points in the direct dimension and 256-512 increments in the indirect dimension.

  • 2D NOESY Acquisition:

    • Purpose: To identify protons that are close in space (< 5 Å) for conformational analysis.

    • Pulse Sequence: A standard NOESY pulse sequence with water suppression.

    • Mixing Time: A mixing time of 200-350 ms is typically used for peptides of this size to allow for the buildup of cross-relaxation.[12]

    • Spectral Width and Resolution: Similar to the TOCSY experiment.

Comparison with Alternative Constrained Amino Acids

4-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran is one of many tools available for constraining peptide conformations. A comparison with other common ncAAs highlights its unique properties.

Constrained Amino AcidKey Structural FeaturePrimary Conformational InfluenceAdvantages/Disadvantages
Proline (Pro) Pyrrolidine ringInduces β-turns; restricts φ to ~ -60°Canonical; well-understood NMR signature; cis/trans isomerization can complicate spectra.[13]
α-Aminoisobutyric Acid (Aib) Gem-dimethyl at CαPromotes helical (3₁₀ or α) conformationsStrongly biases conformation; achiral.
4-Amino-4-carboxy-1,1-dioxo-tetrahydrothiopyran Sulfone-containing six-membered ringCan induce turns via H-bonding and steric hindranceSulfone group is a unique H-bond acceptor; introduces polarity; synthesis is non-trivial.[14]

Conclusion

The incorporation of 4-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran into peptides offers a sophisticated method for controlling their three-dimensional structure. The unique combination of a rigid heterocyclic scaffold and a sulfone group capable of forming hydrogen bonds provides a means to stabilize conformations that may not be accessible with canonical amino acids. NMR spectroscopy, particularly 2D techniques like TOCSY and NOESY, is the premier method for characterizing the structural consequences of such modifications in solution. By comparing the NMR data of peptides containing this ncAA to those with more conventional residues, researchers can gain detailed insights into the specific turns and folds induced, providing a rational basis for the design of peptides with enhanced stability, selectivity, and biological activity. This guide serves as a foundational resource for scientists and drug developers aiming to leverage the power of this unique building block in their research.

References

  • Chen, Z., et al. (2020). Helical sulfono-γ-AApeptides with predictable functions in protein recognition. Chemical Science. Available at: [Link][15]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Available at: [Link][16][17]

  • Jadhav, S. & Sharma, S. (Year not specified). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link][3]

  • Deming, T. J. (2020). Sulfur Switches for Responsive Peptide Materials. Accounts of Chemical Research. Available at: [Link][18]

  • Wang, L., et al. (2019). Sulfono-γ-AApeptides as Helical Mimetics: Crystal Structures and Applications. Accounts of Chemical Research. Available at: [Link][14]

  • Cui, C., et al. (2022). α/Sulfono-γ-AA peptide hybrids agonist of GLP-1R with prolonged action both in vitro and in vivo. National Institutes of Health. Available at: [Link][19]

  • Liu, D., et al. (2024). Effects of sulfoxide and sulfone sidechain–backbone hydrogen bonding on local conformations in peptide models. Chemical Communications. Available at: [Link][8]

  • Anonymous. (Year not specified). peptide nmr. University of Regensburg. Available at: [Link][10]

  • Vita, C., et al. (1990). Synthesis and Conformational Studies of Peptides Encompassing the Carboxy-Terminal Helix of Thermolysin. PubMed. Available at: [Link][20]

  • Anonymous. (Year not specified). Structure determination of a 20 amino acid peptide by NMR. University of Wisconsin-Madison. Available at: [Link][9]

  • Pulka, K., et al. (2007). Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. ResearchGate. Available at: [Link][2]

  • Ricci, L., et al. (2017). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry. Available at: [Link][13]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • Lee, S., et al. (2014). NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. National Institutes of Health. Available at: [Link][21]

  • Zhang, W., et al. (2016). Proline-Derived Transannular N-Cap for Nucleation of Short α-Helical Peptides - Supporting Information. Tsinghua University. Available at: [Link][12]

  • Del Valle, J. R. (2016). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PubMed Central. Available at: [Link][11]

  • Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available at: [Link][6]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link][7]

  • Hlebowicz, J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. National Institutes of Health. Available at: [Link][1]

  • Jolliffe, K. A., & Hutton, C. A. (2019). Peptide and Protein Mimetics. Royal Society of Chemistry.
  • Williamson, M. P. (2021). Using chemical shifts to derive protein structure. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Wishart, D. S., et al. (1992). ¹H, ¹³C and ¹⁵N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR.
  • Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Bartlett, G. J., et al. (2010). The architecture of protein-protein recognition. Protein Science.
  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today.
  • Albericio, F., & Kruger, H. G. (Eds.). (2012). Peptide and Protein Synthesis. Springer.
  • Humphrey, J. M., & Chamberlin, A. R. (1997).

Sources

A Comparative Guide to the Conformational Constraints of Cyclic Amino Acids: Spotlight on 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Conformational Constraint in Drug Design

In the landscape of modern drug discovery, the precise control of molecular shape is paramount. Peptides, while offering high specificity and biological activity, are often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity.[1] The introduction of conformational constraints into peptide structures by incorporating unnatural amino acids is a powerful strategy to overcome these limitations.[2] By rigidifying the peptide backbone, we can pre-organize the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding to its target and enhancing proteolytic resistance. This guide provides a comparative analysis of the conformational constraints imposed by various cyclic amino acids, with a special focus on the unique properties of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran.

Understanding Conformational Constraints: A Primer

The three-dimensional structure of a peptide is largely defined by the rotational freedom around the single bonds of the polypeptide chain, described by the dihedral angles phi (φ), psi (ψ), and omega (ω). Cyclic amino acids, by virtue of their ring structures, restrict the allowed values of these dihedral angles, thereby limiting the accessible conformational space. This restriction is crucial for designing peptidomimetics with improved pharmacological profiles.

This compound: A Unique Scaffold

This compound is a novel cyclic amino acid analog that combines the structural features of a six-membered tetrahydrothiopyran ring with a geminal amino and carboxyl group substitution pattern. The oxidation of the sulfur atom to a sulfone group (SO₂) introduces significant stereoelectronic effects that profoundly influence the ring's conformation.

Key Structural Features and Their Conformational Implications:

  • Six-Membered Ring: The tetrahydrothiopyran ring, similar to cyclohexane, can adopt various conformations, with the chair form being the most stable.

  • Geminal Amino and Carboxyl Groups: The placement of both the amino and carboxyl groups on the same carbon atom (C4) creates a sterically demanding environment that further restricts ring flexibility.

The combination of these features is expected to lock the tetrahydrothiopyran ring into a highly biased chair conformation, with the bulky BOC-amino and carboxyl groups likely occupying specific axial or equatorial positions to minimize steric strain. This rigid scaffold can be a valuable tool for precisely orienting pharmacophoric groups in a desired three-dimensional arrangement.

Comparative Analysis with Other Cyclic Amino Acids

To appreciate the unique conformational properties of this compound, it is instructive to compare it with other commonly used cyclic amino acids.

Proline and 4-Hydroxyproline: The Five-Membered Ring Standard

Proline, with its five-membered pyrrolidine ring, is the most well-studied conformationally constrained amino acid. The proline ring exists in two predominant puckered conformations: Cγ-endo (down) and Cγ-exo (up).[2][6][7] This puckering is coupled to the cis-trans isomerization of the preceding peptide bond and significantly influences the local peptide backbone conformation.[1][7][8]

  • 4-Hydroxyproline: The introduction of a hydroxyl group at the 4-position further biases the ring pucker. (2S,4R)-Hydroxyproline (Hyp), a key component of collagen, strongly prefers the Cγ-exo pucker, which stabilizes the polyproline II helix.[9][10] Conversely, (2S,4S)-fluoroproline favors the Cγ-endo pucker.[11]

Piperidine-Based Amino Acids: The Six-Membered Ring Analogs

Piperidine-based amino acids, such as 4-amino-piperidine-4-carboxylic acid, offer a six-membered ring scaffold. These systems predominantly adopt a chair conformation.[12] The steric bulk of substituents can influence the preference for axial or equatorial positioning.[13]

  • 4-Amino-piperidine-4-carboxylic Acid: This cyclic α,α-disubstituted amino acid has been shown to induce helical conformations in peptides and improve water solubility.[14] The chair conformation of the piperidine ring restricts the φ and ψ dihedral angles, providing a predictable and rigid scaffold.

Quantitative Comparison of Conformational Parameters

While specific experimentally determined dihedral angles for this compound are not available in the literature, we can compile typical values for the comparator amino acids to highlight their conformational preferences.

Amino AcidRing SizePredominant ConformationKey Torsional Angle Constraints (Typical Ranges)
Proline5Cγ-endo and Cγ-exo puckerφ ≈ -60° to -75°
4(R)-Hydroxyproline5Cγ-exo puckerφ ≈ -60°
4-Amino-piperidine-4-carboxylic acid6ChairRestricted φ and ψ angles
This compound 6 Predicted to be a highly biased Chair Expected to be highly restricted due to the sulfone and gem-disubstitution

Experimental Protocol for Conformational Analysis

The conformational preferences of novel cyclic amino acids can be determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

NMR-Based Conformational Analysis

Objective: To determine the solution-state conformation of a cyclic amino acid derivative.

Methodology:

  • Sample Preparation: Dissolve the cyclic amino acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of 5-10 mM.

  • 1D and 2D NMR Spectroscopy:

    • Acquire a 1D ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons.

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton connectivity and TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. The cross-peaks in these spectra provide information about through-space proximity of protons, which is crucial for determining the three-dimensional structure.

  • Data Analysis:

    • Measure the ³J(H,H) coupling constants from the high-resolution 1D ¹H NMR spectrum. These values can be used in the Karplus equation to estimate dihedral angles.

    • Integrate the cross-peak volumes in the NOESY/ROESY spectra to derive interproton distance restraints.

  • Structure Calculation:

    • Use the derived distance and dihedral angle restraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH).

    • Perform simulated annealing or molecular dynamics calculations to generate a family of structures consistent with the NMR data.

    • Analyze the resulting ensemble of structures to determine the predominant conformation and assess its rigidity.

Visualization of Concepts

G cluster_0 Conformational Analysis Workflow Sample Prep Sample Prep NMR Data Acquisition NMR Data Acquisition Sample Prep->NMR Data Acquisition Dissolved Sample Data Analysis Data Analysis NMR Data Acquisition->Data Analysis Spectra (1D, 2D) Structure Calculation Structure Calculation Data Analysis->Structure Calculation Distance & Angle Restraints Conformational Ensemble Conformational Ensemble Structure Calculation->Conformational Ensemble Ensemble of Structures

Caption: Workflow for NMR-based conformational analysis.

G cluster_1 Cyclic Amino Acid Comparison Target This compound High Rigidity High Rigidity Target->High Rigidity Proline Proline / Hydroxyproline Puckering Equilibrium Puckering Equilibrium Proline->Puckering Equilibrium Piperidine Piperidine-based Amino Acids Chair Conformation Chair Conformation Piperidine->Chair Conformation

Caption: Key conformational features of different cyclic amino acids.

Conclusion: A Promising New Tool for Peptidomimetic Design

While further experimental and computational studies are needed to fully elucidate the conformational landscape of this compound, its unique structural features strongly suggest that it is a highly constrained building block. The presence of the sulfone group and the gem-disubstituted carbon atom within a six-membered ring system is anticipated to provide a level of rigidity that is distinct from that of proline and piperidine-based amino acids. This makes it a compelling candidate for use in the design of peptidomimetics where precise and stable positioning of side-chain functionalities is critical for achieving high affinity and selectivity. Researchers and drug development professionals will find this novel scaffold to be a valuable addition to their toolkit for tackling challenging biological targets.

References

  • DeRider, M. L., Wilkens, S. J., Waddell, M. J., Bretscher, L. E., & Raines, R. T. (2002). Conformational analysis of 4-substituted prolines. Journal of the American Chemical Society, 124(11), 2497–2505.
  • Vitagliano, L., Berisio, R., Mazzarella, L., & Zagari, A. (2001). Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. Protein Science, 10(12), 2627–2632.
  • Horng, J. C., & Raines, R. T. (2006). The flexibility in the proline ring couples to the protein backbone. Protein Science, 15(1), 74–81.
  • Pal, D., & Chakrabarti, P. (2001). The flexibility in the proline ring couples to the protein backbone. Protein Science, 10(6), 1146-1162.
  • Saldinger, J. M., & Raines, R. T. (2013). 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions.
  • Gorle, S., Fievez, V., & Madder, A. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 21(9), 1139.
  • Jiang, F., & Wu, Y. D. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology, 2001, 61–71.
  • ResearchGate. (n.d.). Side chain conformational preferences of 4S‐hydroxyproline... Retrieved from [Link]

  • Miller, S. J., & Raines, R. T. (2008). Conformational Preferences of Substrates for Human Prolyl 4-Hydroxylase. Biochemistry, 47(40), 10694–10701.
  • Miller, S. J., & Raines, R. T. (2008). Conformational preferences of substrates for human prolyl 4-hydroxylase. Biochemistry, 47(40), 10694-10701.
  • ACS Publications. (2023). Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides. The Journal of Organic Chemistry.
  • ACS Omega. (2022).
  • Oxford Academic. (2023). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2.
  • ResearchGate. (n.d.). The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551.
  • PubMed. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551.
  • Oxford Academic. (2024). Accurate structure prediction of cyclic peptides containing unnatural amino acids using HighFold3.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • ResearchGate. (n.d.). The conformational preferences of cis‐4‐fluoro‐3‐methyltetrahydrothiopyran (5), trans, cis. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Organic & Biomolecular Chemistry, 16(30), 5486-5490.
  • PubMed. (2024). The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. Chemistry, 30(55), e202402260.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters, 4(4), 192-199.
  • ResearchGate. (2017). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II).
  • ACS Publications. (2001). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 66(10), 3583–3589.
  • ResearchGate. (n.d.). The conformational preferences of 4‐fluorotetrahydrothiopyran (1),... Retrieved from [Link]

  • PubMed. (2000). Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure. Journal of the American Chemical Society, 122(37), 8988-9001.
  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). X-Ray crystal structure of compound 4[15]. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. Retrieved from [Link]

  • ACS Omega. (2023). Computational Insights into the Formation and Structure of S–N Containing Cyclic Peptides.
  • ResearchGate. (2016).
  • ResearchGate. (2026). NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies.
  • National Institutes of Health. (2021). 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][2][6]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

  • PubMed. (1991). Synthesis and conformational and NMR studies of alpha-D-mannopyranosyl and alpha-D-mannopyranosyl-(1----2)-alpha-D-mannopyranosyl linked to L-serine and L-threonine.
  • PubMed. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6483-6492.
  • Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy an. (2020). ChemPhysChem, 21(16), 1806-1812.
  • National Institutes of Health. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 721532.
  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

  • ResearchGate. (2024). Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid]-(methylsulfinyl)methane, C15H16N2O6S.
  • ResearchGate. (2021). 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][2][6]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-.

Sources

A Senior Application Scientist's Guide to Peptide Engineering: Comparing 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran with Proline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Proline and the Quest for Its Successors

In the intricate architecture of peptides and proteins, the proteinogenic amino acid L-proline holds a singular position. Its five-membered pyrrolidine ring, which incorporates the backbone nitrogen atom, uniquely constrains the peptide chain. This rigidity restricts the backbone dihedral angle phi (φ) to approximately -60°, making proline a powerful tool for inducing specific secondary structures, such as β-turns, and disrupting α-helices and β-sheets. Furthermore, the peptide bond preceding a proline residue (the Xaa-Pro bond) has a significantly lower energy barrier between its trans and cis conformations compared to other peptide bonds. This cis-trans isomerization is a rate-limiting step in protein folding and a critical determinant of peptide bioactivity and receptor recognition.

The profound influence of proline on peptide structure has driven chemists to design a vast array of proline analogs.[1][2] These non-proteinogenic amino acids aim to offer more precise control over peptide conformation, enhance metabolic stability, and introduce novel functionalities.[3] Analogs vary by ring size, substitution, and the incorporation of heteroatoms, each imparting distinct stereoelectronic and steric properties.[4]

This guide provides an in-depth comparison of a novel, structurally complex proline analog, 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran , with established classes of proline analogs. This target molecule, a six-membered ring analog of proline (a homoproline or pipecolic acid derivative), is distinguished by two key features: α,α-disubstitution at the 4-position and the oxidation of the ring sulfur atom to a sulfone (SO₂). We will explore how these features are predicted to influence peptide structure and function, supported by experimental data from related compounds and established principles in peptide science.

Structural and Conformational Landscape of Proline Analogs

The utility of a proline analog is defined by its ability to modulate three key structural parameters: backbone torsion angles, ring pucker, and the cis/trans amide bond equilibrium.

The Proline Benchmark

Proline's five-membered ring is not planar and exists in two primary puckered conformations: Cγ-endo (puckered towards the Cα substituent) and Cγ-exo (puckered away).[5] The energy barrier between these puckers is low, but substitution on the ring can create a strong preference for one over the other, which in turn influences the preferred cis/trans isomerism of the preceding peptide bond.[6]

Classes of Proline Analogs: A Comparative Overview

Proline analogs can be broadly categorized based on their structural modifications. The diagram below illustrates this classification, positioning our target molecule within this landscape.

G cluster_analogs Proline Proline (5-Membered Ring) Analogs Proline Analogs RingSize Ring Size Variants Analogs->RingSize Substitution Ring Substitution Analogs->Substitution Heteroatom Heteroatom Variants Analogs->Heteroatom Target Target Molecule (α,α-Disubstituted Sulfone Homoproline) Analogs->Target Azetidine Azetidine (4-Membered) RingSize->Azetidine Pipecolic Pipecolic Acid (6-Membered) RingSize->Pipecolic Fluoroproline Fluoroprolines Substitution->Fluoroproline Hydroxyproline Hydroxyprolines Substitution->Hydroxyproline Heteroatom->Target S-Heteroatom Thioproline Thioproline (Thiazolidine) Heteroatom->Thioproline Oxaproline Oxaproline (Oxazolidine) Heteroatom->Oxaproline Pipecolic->Target Base Scaffold

Caption: Classification of proline analogs based on structural modifications.

  • Ring Size Variants : Azetidine-2-carboxylic acid (Aze), a four-membered ring analog, and pipecolic acid (Pip), a six-membered ring analog, alter the backbone geometry and flexibility compared to proline.[4]

  • Ring Substitution : Attaching substituents to the proline ring is a common strategy. For example, electron-withdrawing groups like fluorine in 4-fluoroprolines (Flp) can powerfully influence ring pucker and amide bond isomerization through stereoelectronic effects.[5][6]

  • Heteroatom Variants : Replacing a ring carbon with a heteroatom, as in thiazolidine-4-carboxylic acid (thioproline), can change bond lengths and angles, affecting the overall ring conformation.

Focus Molecule: this compound

This molecule represents a convergence of several modification strategies, leading to a unique set of predicted properties:

  • Six-Membered Ring (Homoproline Scaffold) : Like pipecolic acid, the tetrahydrothiopyran ring is expected to adopt stable chair conformations rather than the envelope pucker of proline. This provides a different geometric constraint on the peptide backbone.

  • α,α-Disubstitution : The presence of both the amino and carboxyl groups on the same carbon (C4) makes this an α,α-disubstituted amino acid. Such residues are known to be highly constrained and often induce tight turn structures in peptides.[7]

  • Sulfone Group (S→SO₂) : The oxidation of the sulfur atom to a sulfone is the most impactful feature. The sulfone group is a bulky, polar, and strong hydrogen bond acceptor.[8] It is also strongly electron-withdrawing, which can create powerful stereoelectronic effects similar to, but more pronounced than, those seen in fluoroprolines. Research suggests that sulfone groups can form stable sidechain-to-backbone hydrogen bonds, further locking local peptide conformation.[8]

Comparative Analysis of Physicochemical and Conformational Effects

The true value of a proline analog lies in its predictable influence on a peptide's properties. The following table summarizes key parameters for our target molecule in comparison with well-characterized analogs.

ParameterL-Proline4(S)-FluoroprolinePipecolic Acid4-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran (Predicted) Justification / Rationale
Ring Size 5-membered5-membered6-membered6-memberedBased on chemical structure.
Primary Conformation Cγ-endo/Cγ-exo envelopeCγ-endo strongly preferred[5]ChairRigid ChairSix-membered rings favor chair conformations; bulky sulfone and geminal substituents likely restrict flexibility.
K(trans/cis) Ratio ~4:1 (sequence dependent)[6]Can be >10:1 (trans-favored)[6]Generally trans-favoredStrongly trans-favoredExtreme steric bulk from the sulfone and α,α-disubstitution at C4 is expected to disfavor the cis conformation.
Hydrogen Bonding None from ringC-F is a weak H-bond acceptor[5]None from ringSulfone oxygens are strong H-bond acceptors[8]The SO₂ group is known to participate in strong hydrogen bonds, potentially forming sidechain-backbone interactions.[8]
Polarity Non-polarIncreased polarityNon-polarHighly PolarThe sulfone group significantly increases the polarity and hydrogen bonding potential of the residue.
Proteolytic Stability Cleavable by specific peptidases[9]Increased stability[10]Increased stabilityVery High Predicted StabilityThe non-natural six-membered ring, α,α-disubstitution, and bulky sulfone create significant steric hindrance, likely preventing recognition by proteases.[11]

Projected Applications in Drug Design

Based on this comparative analysis, the incorporation of 4-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran into a peptide is hypothesized to:

  • Induce Rigid, Well-Defined Turns : The combination of a six-membered ring and α,α-disubstitution will severely restrict backbone flexibility, making it an excellent candidate for stabilizing β-turn or loop structures in peptidomimetics.

  • Enhance Metabolic Stability : The unique and sterically hindered structure is expected to confer significant resistance to enzymatic degradation, a crucial attribute for therapeutic peptides.[11]

  • Modulate Solubility and Binding : The highly polar sulfone group could be used to enhance the aqueous solubility of a peptide. Furthermore, its ability to act as a potent hydrogen bond acceptor could be exploited to form specific, high-affinity interactions with biological targets.[8]

Experimental Methodologies for Evaluation

Verifying the predicted properties of this novel analog requires a systematic experimental approach. The following protocols outline the key steps for synthesis and analysis.

Workflow for Synthesis and Analysis

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational & Stability Analysis Start Start with Resin Fmoc_Deprotect 1. Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotect Wash1 Wash Fmoc_Deprotect->Wash1 Coupling 2. Amino Acid Coupling (Analog + HBTU/DIEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat for sequence Wash2->Repeat Repeat->Fmoc_Deprotect Next AA Cleavage 3. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Done Purify 4. HPLC Purification Cleavage->Purify End_Synth Pure Peptide Purify->End_Synth NMR 5. NMR Spectroscopy (TOCSY, NOESY) End_Synth->NMR Result Conformation & Stability Data NMR->Result CD 6. Circular Dichroism CD->Result Stability 7. Proteolytic Stability Assay (Plasma/Trypsin) Stability->Result

Caption: Workflow for peptide synthesis, purification, and analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating the Novel Analog

This protocol is based on the standard Fmoc/tBu strategy, which is widely used for synthesizing peptides containing non-canonical amino acids.[12][13]

Causality : The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is base-labile, allowing for orthogonal deprotection without affecting acid-labile side-chain protecting groups. This is critical for maintaining peptide integrity. Sterically hindered amino acids, like our target molecule, often require extended coupling times or more potent coupling reagents to ensure complete reaction.

Methodology :

  • Resin Swelling : Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection : Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling :

    • In a separate vial, pre-activate the amino acid to be coupled (4 equivalents relative to resin loading). For a standard amino acid (e.g., Fmoc-Ala-OH), dissolve in DMF with HBTU (3.9 eq) and diisopropylethylamine (DIEA) (8 eq) for 2 minutes.

    • For the target analog (BOC-protected) : Due to its steric bulk, a double coupling is recommended. Use the same activation reagents but allow the coupling reaction to proceed for 2 hours for the first coupling. After washing, repeat the coupling step with a fresh solution of activated analog for another 2 hours.

    • Add the activated amino acid solution to the resin and agitate for the specified time.

  • Washing : After coupling, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents. Perform a Kaiser test to confirm complete coupling (primary amines) or a chloranil test for secondary amines like proline.

  • Chain Elongation : Repeat steps 2-4 for each amino acid in the desired sequence.

  • Cleavage and Deprotection : After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (including the BOC group on the target analog).

  • Purification : Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain a white powder.

Protocol 2: Conformational Analysis by NMR Spectroscopy

Causality : Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the solution structure of peptides. 2D experiments like TOCSY and NOESY allow for the assignment of protons and the measurement of through-space proximities, which are used to calculate structural constraints.[14] The presence of distinct sets of resonances for the residue preceding the analog is a direct indicator of slow cis/trans isomerization on the NMR timescale.[15]

Methodology :

  • Sample Preparation : Dissolve ~1-2 mg of the purified peptide in 500 µL of a suitable solvent (e.g., 90% H₂O/10% D₂O or a buffered solution like 20 mM phosphate buffer, pH 7.0).

  • 1D ¹H Spectrum : Acquire a standard 1D proton spectrum to assess sample purity and concentration, and to observe the overall chemical shift dispersion.

  • 2D TOCSY (Total Correlation Spectroscopy) : Acquire a TOCSY spectrum with a mixing time of 80 ms. This experiment establishes through-bond correlations and is used to identify all protons within a single amino acid's spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) : Acquire a NOESY spectrum with a mixing time of 200-300 ms. This experiment identifies protons that are close in space (< 5 Å), providing key structural information.

    • Sequential Assignment : Use the characteristic Hα(i) - HN(i+1) NOE cross-peaks to walk along the peptide backbone and assign each residue.

    • Cis/Trans Isomer Determination : A strong NOE between the Hα of a residue (i) and the Hα of the following proline analog (i+1) is indicative of a cis Xaa-Pro bond. The absence of this peak and the presence of an Hα(i) - Hδ(i+1) NOE indicates a trans bond. The ratio of the integrals of these distinct cross-peaks can be used to quantify the K(trans/cis).

  • Structure Calculation : Use the distance restraints derived from NOESY peak volumes, along with dihedral angle restraints from coupling constants, as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

Conclusion

The novel amino acid this compound stands as a promising but challenging building block for peptide-based drug discovery. Its design integrates the conformational rigidity of a six-membered ring, the turn-inducing properties of α,α-disubstitution, and the unique polarity and hydrogen-bonding potential of a sulfone group. While direct experimental data remains to be generated, a comparison with established proline analogs allows us to predict its behavior with a high degree of confidence. It is expected to be a powerful tool for creating highly stable, structurally defined peptides with enhanced polarity. The experimental protocols outlined provide a clear path for synthesizing peptides containing this analog and rigorously characterizing its conformational impact, paving the way for its application in developing next-generation peptide therapeutics.

References

  • Al-Obeidi, F., et al. (1998). Proline Analogues and Mimetics. In: Peptide and Protein Design for Biopharmaceutical Applications.
  • Li, K., et al. (2006). Impact of cis-proline analogs on peptide conformation. Biopolymers. Available at: [Link]

  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available at: [Link]

  • Avenoza, A., et al. (2006). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry. Available at: [Link]

  • Kang, Y. K. (2006). Impact of Cis-proline analogs on peptide conformation. ResearchGate. Available at: [Link]

  • Thamm, P., & Bienert, M. Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. Available at: [Link]

  • Zondlo, N. J., et al. (2016). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Gellman, S. H., et al. (2024). Effects of sulfoxide and sulfone sidechain-backbone hydrogen bonding on local conformations in peptide models. Chemical Communications. Available at: [Link]

  • Hilvert, D., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Available at: [Link]

  • Lescrinier, E., et al. (2022). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance. Available at: [Link]

  • Lescrinier, E., et al. (2022). Fluorine NMR study of proline-rich sequences using fluoroprolines. PubMed Central (PMC). Available at: [Link]

  • Zondlo, N. J., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central (PMC). Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Konas, D., et al. (2021). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]

  • Wennström, J. L., et al. (2013). Variation of the intercalating proline in artificial peptides mimicking the DNA binding and bending IHF protein. ResearchGate. Available at: [Link]

  • Gámez, M., et al. (2000). Impact of Azaproline on Amide Cis−Trans Isomerism: Conformational Analyses and NMR Studies of Model Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Subirós-Funosas, L., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In: Peptide-Based Materials. Available at: [Link]

  • Campbell, A. P., et al. (1994). Conformational differences between cis and trans proline isomers of a peptide antigen... as studied by 1H-NMR. Biopolymers. Available at: [Link]

  • Miron, R. J., et al. (2023). Multiomics Comparison of Proline-Rich Peptide-Enhanced Hyaluronic Acid Gels Versus Conventional Regenerative Materials. Advanced Biology. Available at: [Link]

  • Yalow, R. S., & Berson, S. A. (1983). Sequential hydrolysis of proline-containing peptides with immobilized aminopeptidases. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Available at: [Link]

  • Deming, T. J., et al. (2019). Sulfur Switches for Responsive Peptide Materials. Accounts of Chemical Research. Available at: [Link]

  • Sinha, S., et al. (2020). Cis-Amide Stabilizing Proline Analogs: Synthesis and Applications. In: Peptide and Protein Engineering for Biotechnological and Therapeutic Applications. Available at: [Link]

  • Nazeer, R. A., et al. (2024). Anti-inflammatory peptide therapeutics and the role of sulphur containing amino acids... in inflammation suppression. Inflammopharmacology. Available at: [Link]

  • NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro Bioscience Inc. Blog. Available at: [Link]

Sources

A Comparative Guide to Assessing the Stability of Peptides Containing 4-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the Achilles' heel of peptide therapeutics has long been their inherent instability. The rapid degradation of peptides by proteases and harsh physiological conditions necessitates innovative strategies to enhance their resilience and bioavailability. The incorporation of non-natural, conformationally constrained amino acids is a frontier in this endeavor. This guide provides an in-depth technical framework for assessing the stability imparted by a novel synthetic amino acid: 4-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran .

We will move beyond a simple recitation of protocols. Instead, this guide illuminates the scientific rationale behind each experimental choice, offering a robust, self-validating system for evaluating peptides containing this unique building block. We will frame our analysis through a hypothetical comparison, providing the intellectual toolkit to rigorously test and validate the performance of this modification against standard peptide sequences.

The Scientific Premise: Deconstructing the Stabilizing Potential

The structure of 4-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran suggests several mechanisms by which it could confer enhanced stability to a peptide backbone. Understanding these is critical to designing meaningful experiments.

  • The Role of the BOC Group : The tert-butyloxycarbonyl (BOC) group is an essential protecting group used during solid-phase peptide synthesis to prevent unwanted side reactions at the amino terminus.[1][] It is cleaved post-synthesis, typically under acidic conditions, meaning the final peptide incorporates the free amino acid.[][3] Our focus is on the stability of the final peptide containing the deprotected amino acid.

  • Quaternary Carbon & Steric Hindrance : The core of this amino acid features a quaternary carbon atom bonded to both the amino and carboxyl groups that form the peptide backbone. This gem-disubstituted arrangement is hypothesized to provide significant steric hindrance, physically blocking the approach of proteolytic enzymes that would normally cleave the adjacent peptide bonds.[4] This strategy is analogous to the stability conferred by other non-natural amino acids like aminoisobutyric acid (Aib).

  • Conformational Rigidity : The tetrahydrothiopyran ring is a saturated heterocycle that severely restricts the rotational freedom (phi and psi angles) of the peptide backbone at the point of incorporation.[5] This pre-organization can reduce the entropic penalty of binding to a target receptor and, crucially, can lock the peptide into a conformation that is not recognized by degradative enzymes.

  • The Sulfone Moiety : The 1,1-dioxo group (a sulfone) is a stable, oxidized form of a thioether.[6] It is highly polar and can act as a hydrogen bond acceptor. This feature is expected to enhance the solubility of the peptide. Importantly, the sulfone group is resistant to the oxidative degradation pathways that can affect sulfur-containing amino acids like methionine.[7]

Caption: Structure of 4-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran.

A Framework for Comparative Analysis

To objectively evaluate the stabilizing effect, a peptide containing the novel amino acid (henceforth Peptide-S ) must be compared against well-defined controls.

Peptide Candidate Sequence Example Purpose
Peptide-S Ac-Tyr-Xaa -Gly-Phe-Met-NH₂The experimental peptide, where Xaa is the novel amino acid.
Native Control Ac-Tyr-Ala -Gly-Phe-Met-NH₂Provides a baseline for degradation by replacing the novel amino acid with a simple, natural one like Alanine.
Alternative Control Ac-Tyr-D-Ala -Gly-Phe-Met-NH₂Compares the stability of Peptide-S to a peptide with a known stability-enhancing modification (a D-amino acid).[4][8]

Experimental Workflow: A Three-Pillar Approach to Stability Assessment

We propose a comprehensive, three-pillar workflow to dissect chemical, enzymatic, and conformational stability. This structured approach ensures that all facets of peptide resilience are thoroughly investigated.

Stability_Workflow cluster_Pillar1 Pillar 1: Chemical Stability cluster_Pillar2 Pillar 2: Enzymatic Stability cluster_Pillar3 Pillar 3: Conformational Stability pH_Stress pH Stress Test (pH 2, 5, 7.4, 9) HPLC1 RP-HPLC Analysis pH_Stress->HPLC1 Quantify Parent Peptide Ox_Stress Oxidative Stress (H₂O₂ Challenge) Ox_Stress->HPLC1 Quantify Parent Peptide Conclusion Comprehensive Stability Profile HPLC1->Conclusion Protease Protease Challenge (Trypsin, Chymotrypsin) LCMS LC-MS/MS Analysis Protease->LCMS Quantify & ID Fragments Serum Plasma/Serum Incubation Serum->LCMS Quantify & ID Fragments LCMS->Conclusion Thermal Thermal Denaturation CD Circular Dichroism Thermal->CD Monitor Secondary Structure CD->Conclusion Start Synthesize & Purify Peptide-S & Controls Start->pH_Stress Start->Protease Start->Thermal

Sources

Navigating the Challenges of Sterically Hindered Amino Acid Incorporation: A Comparative Guide to Coupling Reagents for 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researcher at the forefront of drug discovery, the synthesis of novel peptides and proteins is a gateway to untapped therapeutic potential. However, the incorporation of structurally complex and sterically hindered amino acids, such as 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran, presents a significant synthetic hurdle. The bulky nature of such residues can dramatically impede the kinetics of peptide bond formation, leading to incomplete reactions, low yields, and an increased risk of racemization, thereby compromising the integrity of the final product.[1]

The selection of an appropriate coupling reagent is paramount to overcoming these challenges. This guide offers an in-depth, data-driven comparison of commonly employed and next-generation coupling reagents, providing the necessary insights to facilitate the successful incorporation of sterically demanding amino acids.

The Crux of the Challenge: Steric Hindrance in Peptide Synthesis

The formation of a peptide bond is a nucleophilic substitution reaction where the amino group of one amino acid attacks the activated carboxyl group of another.[2] Sterically hindered amino acids, characterized by bulky side chains or substitution at the α-carbon, create a crowded environment around the reactive centers. This steric shield slows down the approach of the nucleophilic amine, making bond formation kinetically unfavorable.[1][3]

The unique structure of this compound, with its quaternary α-carbon and the bulky tert-butoxycarbonyl (BOC) protecting group, presents a formidable obstacle to efficient peptide coupling. The sulfone group in the tetrahydrothiopyran ring further contributes to the electron-withdrawing nature and potential for steric clash.

To address these difficulties, a range of coupling reagents have been developed, moving from simple carbodiimides to more sophisticated phosphonium and uronium/aminium salts that offer enhanced reactivity and suppression of side reactions.[1]

A Comparative Analysis of Coupling Reagents

The efficacy of a coupling reagent in the context of sterically hindered amino acids is judged by its ability to achieve high coupling efficiency, minimize reaction times, and, crucially, suppress racemization.[4][5] Below is a comparative overview of the most relevant classes of coupling reagents.

Uronium/Aminium Salts: The Workhorses of Peptide Synthesis

Uronium and aminium salts are among the most popular and effective coupling reagents, particularly for challenging sequences.[2] They react with the carboxylic acid to form a highly reactive active ester, facilitating rapid amide bond formation.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate):

HATU is widely regarded as one of the most powerful coupling reagents, especially for hindered systems.[6][7][8] Its superiority stems from the formation of a highly reactive OAt-active ester.[6][9][10] The nitrogen atom in the pyridine ring of the 7-azabenzotriazole (HOAt) moiety is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.

  • Advantages: High coupling efficiency, fast reaction kinetics, and excellent racemization suppression.[6][11]

  • Disadvantages: Can lead to guanidinylation of the N-terminal amine as a side reaction, particularly when used in excess.[6][12]

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate):

A close relative of HATU, HBTU is another widely used uronium salt.[8] It forms an OBt-active ester, which is slightly less reactive than the OAt-ester generated by HATU. While effective for many standard couplings, its performance can be less robust for severely hindered amino acids compared to HATU.[13][14]

  • Advantages: Good coupling efficiency, cost-effective.

  • Disadvantages: Lower reactivity than HATU for hindered systems, potential for guanidinylation side reactions.[15]

COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate):

COMU is a newer generation uronium salt that incorporates the OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group.[4][16] OxymaPure is a non-explosive alternative to HOBt and HOAt and has been shown to provide high coupling rates with low racemization.[4] COMU has demonstrated coupling efficiencies comparable to or even exceeding HATU in some cases.[4][16]

  • Advantages: High reactivity, excellent racemization suppression, improved safety profile (non-explosive byproducts), and good solubility.[4][16]

  • Disadvantages: Higher cost compared to older reagents.

Phosphonium Salts: A Powerful Alternative

Phosphonium salts represent another major class of highly effective coupling reagents. They are known for their high reactivity and are particularly useful in situations where guanidinylation is a concern, as they do not possess the guanidinium core of uronium salts.[7]

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate):

PyBOP is a widely used phosphonium salt that generates a reactive OBt-ester.[7] It is known for its high chemoselectivity, favoring N-acylation over O-acylation.[7]

  • Advantages: High coupling efficiency, low risk of racemization, and no guanidinylation side reactions.[15]

  • Disadvantages: Produces carcinogenic hexamethylphosphoramide (HMPA) as a byproduct, although in smaller amounts than the original BOP reagent.[15]

PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate):

PyAOP is the phosphonium salt analog of HATU, incorporating the HOAt moiety.[8][15] It combines the high reactivity associated with the OAt-ester with the advantages of a phosphonium salt scaffold.

  • Advantages: Extremely high reactivity, suitable for very hindered couplings, and no guanidinylation.[8]

  • Disadvantages: Higher cost.

Quantitative Performance Comparison

The following table summarizes the general performance characteristics of these coupling reagents in the context of sterically hindered amino acid incorporation, based on literature data. It is important to note that optimal conditions and outcomes will be sequence and substrate-dependent.

ReagentReagent TypeRelative ReactivityRacemization SuppressionKey AdvantagesPotential Side Reactions
HATU Uronium SaltVery HighExcellentFast kinetics, high yields for hindered systems.[6][11]Guanidinylation of N-terminus.[6][12]
HBTU Uronium SaltHighGoodCost-effective, widely used.[8]Guanidinylation of N-terminus.[15]
COMU Uronium SaltVery HighExcellentHigh efficiency, improved safety profile.[4][16]Minimal
PyBOP Phosphonium SaltHighVery GoodNo guanidinylation.[15]HMPA byproduct (low levels).[15]
PyAOP Phosphonium SaltExtremely HighExcellentExcellent for highly hindered systems, no guanidinylation.[8]High cost.

Mechanistic Insights: The Activation Pathway

The efficacy of these coupling reagents lies in their ability to transform a relatively unreactive carboxylic acid into a highly electrophilic species. The general mechanism for uronium and phosphonium salts involves the formation of an active ester.

Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation R-COOH Carboxylic Acid R-COO- Carboxylate Anion R-COOH->R-COO- - H+ Base Base (e.g., DIPEA) ActiveEster Reactive Intermediate (OAt/OBt/Oxyma Ester) R-COO-->ActiveEster CouplingReagent Coupling Reagent (Uronium/Phosphonium Salt) CouplingReagent->ActiveEster Peptide Dipeptide (R-CO-NH-R') ActiveEster->Peptide H2N-R' Amino Component H2N-R'->Peptide

Caption: Generalized mechanism of peptide bond formation using uronium or phosphonium salt coupling reagents.

Experimental Protocols

The following is a generalized protocol for the incorporation of a sterically hindered amino acid, such as this compound, using solid-phase peptide synthesis (SPPS) with a uronium or phosphonium salt coupling reagent. Note: This protocol should be considered a starting point and will likely require optimization for the specific amino acid and peptide sequence.

Materials:
  • Fmoc-protected amino acid resin

  • 20% Piperidine in DMF (v/v) for Fmoc deprotection

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

  • This compound

  • Coupling Reagent (e.g., HATU, COMU, or PyAOP)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing solvents: DMF, DCM, Methanol

Experimental Workflow Diagram:

SPPS_Workflow start Start: Fmoc-AA-Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash with DMF deprotect->wash1 couple 5. Couple to Resin wash1->couple preactivate 4. Pre-activate Hindered AA (AA, Coupling Reagent, Base in DMF) preactivate->couple wash2 6. Wash with DMF couple->wash2 check 7. Kaiser Test (Check for complete coupling) wash2->check end Repeat for next AA or Cleave check->end Complete recouple Recouple if necessary check->recouple Incomplete recouple->couple

Caption: Step-by-step workflow for solid-phase peptide synthesis (SPPS) incorporating a hindered amino acid.

Step-by-Step Procedure:
  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Pre-activation of the Amino Acid:

    • In a separate vial, dissolve the this compound (3-5 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HATU, 3-5 equivalents).

    • Add the base (e.g., DIPEA, 6-10 equivalents).

    • Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours. Due to the steric hindrance, a longer coupling time or double coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) is recommended.

  • Capping (Optional but Recommended for Incomplete Couplings): If the coupling remains incomplete after a second attempt, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

  • Chain Elongation: Repeat steps 2-8 for the subsequent amino acids in the sequence.

Conclusion and Recommendations

The successful incorporation of the sterically demanding this compound is a challenging yet achievable goal with the careful selection of a high-performance coupling reagent.

  • For maximum reactivity and a high probability of success , HATU and COMU are highly recommended. Their superior activation and kinetic profiles are well-suited for overcoming significant steric barriers.

  • If guanidinylation is a concern or if HATU/COMU fail to provide satisfactory results, the phosphonium salt PyAOP is an excellent and even more potent alternative.

  • Given the novelty and steric bulk of the target amino acid, it is crucial to empirically test a small panel of these top-tier reagents to identify the optimal conditions for your specific peptide sequence.

By understanding the principles outlined in this guide and systematically applying them, researchers can confidently navigate the complexities of synthesizing peptides containing novel, sterically hindered amino acids, thereby accelerating the pace of drug discovery and development.

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent - Benchchem.
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • A Comparative Guide to Peptide Coupling Reagents for Mass Spectrometry Analysis - Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications.
  • Ynamide Coupling Reagents: Origin and Advances - PMC - PubMed Central - NIH.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications.
  • Advances in solid-phase peptide synthesis in aqueous media - RSC Publishing.
  • HATU - Wikipedia.
  • Commonly Used Coupling Reagents in Peptide Synthesis.
  • Amine to Amide Mechanism - HATU - Common Organic Chemistry.
  • Ynamide Coupling Reagents: Origin and Advances | Accounts of Chemical Research.
  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D.
  • Accelerated chemical synthesis of peptides and small proteins - PNAS.
  • Optimizing Peptide Coupling: Key Techniques.
  • Coupling Reagents - Aapptec Peptides.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Comparative study of methods to couple hindered peptides - PubMed - NIH.

Sources

A Senior Application Scientist's Guide to Peptide Structure Determination: A Comparative Analysis of X-ray Crystallography featuring 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Promise of Peptide Structural Biology

In the landscape of modern drug discovery and biomaterial development, peptides represent a burgeoning class of therapeutics and functional molecules.[1][2] Their ability to modulate biological processes with high specificity and potency is unparalleled. However, harnessing their full potential is intrinsically linked to a deep understanding of their three-dimensional structure. X-ray crystallography remains the gold standard for obtaining high-resolution structural information of biological macromolecules, accounting for the vast majority of structures deposited in the Protein Data Bank (PDB).[3] Despite its power, peptide crystallography is often fraught with challenges, primarily due to the inherent flexibility of many peptide chains, which can hinder the formation of well-ordered crystals suitable for diffraction.[4][5]

This guide provides a comparative analysis of methodologies for peptide structure determination, with a special focus on the strategic incorporation of the unnatural amino acid, 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran. We will explore the rationale behind using this sterically constrained, sulfone-containing residue to overcome common crystallographic hurdles and compare this approach to traditional methods and alternative structural biology techniques.

The Unnatural Advantage: Engineering Peptides for Crystallography

The introduction of unnatural amino acids into a peptide sequence is a powerful strategy to impose conformational rigidity, thereby promoting crystallization.[5] These non-proteinogenic residues can act as "stereochemical directors," guiding the peptide backbone into a more defined conformation and reducing the entropic penalty of crystal packing.

The focus of this guide, this compound, is a prime candidate for this purpose. Its structure presents several key features anticipated to be advantageous for X-ray crystallography:

  • Cyclic Tetrahydrothiopyran Ring: The rigid, non-planar ring structure significantly restricts the conformational freedom of the peptide backbone in its vicinity.

  • Gem-Disubstitution: The presence of both the amino and carboxyl groups on the same carbon atom of the ring further constrains the local geometry.

  • Sulfone Group: The polar sulfone moiety can participate in hydrogen bonding and other non-covalent interactions, potentially mediating crystal contacts and stabilizing the crystal lattice. Amino acid residues with sulfone functional groups are known to influence local peptide conformations through sidechain-backbone hydrogen bonding.[6]

  • BOC Protecting Group: The bulky tert-butyloxycarbonyl (BOC) protecting group can serve multiple roles.[][8] It enhances solubility in organic solvents, which can be beneficial during purification and crystallization screening, and its steric bulk can influence crystal packing.[] However, its presence may also interfere with certain crystal contacts and may need to be considered during structure refinement.

Below is a diagram illustrating the structure of this compound.

G cluster_0 Peptide Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement a Solid-Phase Peptide Synthesis (incorporating the unnatural amino acid) b Cleavage from Resin & Deprotection a->b c HPLC Purification b->c d High-Throughput Screening c->d e Optimization of Crystallization Conditions d->e f Crystal Harvesting & Cryo-protection e->f g X-ray Diffraction Data Collection (Synchrotron) f->g h Data Processing & Scaling g->h i Phase Determination h->i j Model Building i->j k Refinement & Validation j->k l PDB Deposition k->l

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran. As a specialized chemical used in drug discovery and peptide synthesis, its unique structure—combining a BOC-protected amine, a carboxylic acid, and a chemically robust sulfone ring—necessitates a cautious and informed approach to waste management. This guide is designed for researchers, scientists, and laboratory professionals to ensure personnel safety, maintain regulatory compliance, and protect the environment.

Part 1: Core Principles & Hazard Characterization

The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste . This classification is not based on a single acute toxicity profile but on a conservative assessment of its constituent functional groups and their likely environmental fate. Drain disposal is strictly prohibited.[1][2]

The causality behind this directive stems from the compound's structure:

  • 1,1-Dioxo-Tetrahydrothiopyran (Cyclic Sulfone): The sulfone group is highly oxidized and generally resistant to biodegradation, posing a risk of environmental persistence. Standard wastewater treatment processes are not effective at degrading such structures. Therefore, incineration is a common and appropriate disposal method for sulfone-containing chemical waste.[2][3]

  • Carboxylic Acid: This group imparts acidic properties to the molecule. While neutralization can reduce corrosivity, it does not render the compound safe for drain disposal.[1]

  • BOC-Protected Amine: The tert-butoxycarbonyl (BOC) group is a common protecting group in synthesis and is notably labile under acidic conditions.[4][5] Accidental mixing with acidic waste could initiate a deprotection reaction, changing the chemical's properties and potentially generating gas (isobutylene), which could pressurize a sealed waste container.[5]

Table 1: Functional Group Hazard Analysis
Functional GroupKey CharacteristicsImplication for Disposal
Cyclic Sulfone Chemically stable, resistant to biodegradation.Must be disposed of as hazardous waste to prevent environmental accumulation. Incineration is the preferred method.[2][3]
Carboxylic Acid Acidic, potentially corrosive in high concentrations.Waste should be segregated from bases to avoid uncontrolled neutralization. Neutralization may be a pre-treatment step but does not permit drain disposal.[1]
BOC-Protecting Group Sensitive to acidic conditions.Waste must be segregated from acids to prevent unintended chemical reactions and gas generation.[5]

Part 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all appropriate safety measures are in place. All operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[6]

  • Body Protection: A standard laboratory coat.

Part 3: Step-by-Step Waste Collection & Segregation Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures waste is routed to the correct disposal facility.[1][7][8]

Step 1: Identify the Waste Stream

Categorize all waste generated at the source. This includes pure compound, reaction mixtures, and contaminated materials.

Step 2: Collect Waste in Designated Containers
  • Solid Waste: Collect unused or waste this compound, along with contaminated weigh boats, paper towels, or spatulas, in a dedicated, leak-proof container clearly labeled for solid hazardous waste.[2]

  • Liquid Waste: Collect any solutions containing the compound in a chemically compatible, sealable container for liquid hazardous waste. Do not mix with other waste streams.[2] If the solvent is halogenated, use a designated halogenated waste container.

  • Contaminated Sharps: Needles, syringes, or broken glassware that have come into contact with the chemical must be placed in a designated, puncture-proof sharps container.[7][9]

  • Contaminated PPE: Used gloves and other disposable protective gear should be collected in a designated container for solid hazardous waste.[2]

Step 3: Adhere to Critical Segregation Rules
  • DO NOT mix waste containing this compound with strong acids to prevent cleavage of the BOC group.[5]

  • DO NOT mix with strong bases or oxidizing agents.

  • NEVER dispose of this chemical or its solutions down the sink or in the regular trash.[1][2][10]

Part 4: Waste Container Management & Storage

All waste containers must comply with federal and institutional regulations, such as those from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[7][11]

  • Labeling: Each container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[1][12] Note all components and approximate percentages if it is a mixture.

  • Container Integrity: Use containers that are chemically compatible with the waste, are in good condition, and have a secure, leak-proof lid.[8][11] Keep containers closed at all times except when adding waste.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][12] The SAA must be under the control of laboratory personnel and away from sources of ignition or high traffic.

Part 5: Disposal Pathway Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound. This workflow is a self-validating system designed to ensure each step is handled correctly, from generation to final pickup.

G Disposal Workflow for this compound A Waste Generation (Solid, Liquid, Sharp, PPE) B Characterize Waste Stream A->B C1 Solid Waste (Reagent, Contaminated Items) B->C1 Solid C2 Liquid Waste (Solutions) B->C2 Liquid C3 Sharps Waste (Needles, Glassware) B->C3 Sharp D1 Place in Labeled Solid Hazardous Waste Container C1->D1 D2 Place in Labeled Liquid Hazardous Waste Container C2->D2 D3 Place in Puncture-Proof Sharps Container C3->D3 E Ensure Container is Securely Closed & Labeled: 'Hazardous Waste' + Full Chemical Name D1->E D2->E D3->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Final Disposal (Typically Incineration) G->H

Caption: Workflow for the safe segregation and disposal of laboratory waste.

Part 6: Emergency Procedures for Spills and Exposure

In the event of an accidental release, prompt and correct action is critical.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the material to avoid raising dust.

    • Place the spilled material and all cleanup materials into a labeled hazardous waste container.

  • Small Spill (Liquid):

    • Alert personnel and ensure the area is well-ventilated.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the affected person to fresh air.

    • In all cases of exposure, seek medical attention and provide the Safety Data Sheet (SDS) for a structurally similar compound if one is not available for the specific substance.

References

  • Proper Disposal of Sulfone-Bis-PEG4-acid: A Step-by-Step Guide for Labor
  • OSHA Compliance For Labor
  • Essential Guide to the Safe Handling and Disposal of Diethyl Sulfone. BenchChem.
  • Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc). BenchChem.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Proper Disposal of Fenthion Oxon Sulfone: A Guide for Labor
  • Are You In Compliance With Proper Lab Waste Disposal Regul
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Managing Hazardous Chemical Waste in the Lab.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Hazardous Waste and Disposal. American Chemical Society.
  • Double BOC protection selective removal method. Suzhou Highfine Biotech.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

A Researcher's Guide to the Safe Handling of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, complex molecules such as 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran demand a meticulous approach to laboratory safety. This guide, compiled by senior application scientists, provides essential, field-tested insights into the safe handling, necessary personal protective equipment (PPE), and disposal of this compound, ensuring both the integrity of your research and the safety of your team.

Understanding the Hazard: A Proactive Approach to Safety

Given its structure as a BOC-protected amino acid derivative containing a sulfone group within a tetrahydrothiopyran ring, we must anticipate several potential hazards. Structurally similar compounds may cause respiratory tract, skin, and eye irritation.[1][2][3] In some cases, related chemicals can cause severe skin burns and eye damage.[2] Ingestion or inhalation of dusts may be harmful.[1][3] Therefore, a proactive and cautious approach is paramount.

Key Potential Hazards:

  • May cause irritation to the respiratory system upon inhalation of dust particles.[1][2]

  • May cause skin irritation upon contact.[2][3]

  • May cause serious eye irritation or damage.[2][3]

  • May be harmful if swallowed.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) - Safety glasses with side shields or safety goggles- Nitrile or latex gloves- Laboratory coat- N95 or higher rated respiratorTo prevent inhalation of fine powders and to protect eyes and skin from accidental contact.[7][8][9]
Dissolving and Solution Handling - Safety glasses with side shields or safety goggles- Nitrile or latex gloves- Laboratory coatTo protect against splashes of the chemical solution.
Running Reactions and Work-up - Safety glasses with side shields or safety goggles- Nitrile or latex gloves- Laboratory coatTo provide a barrier against potential splashes and spills during transfers and manipulations.
Cleaning Glassware - Safety glasses with side shields or safety goggles- Nitrile or latex gloves- Laboratory coatTo protect against residual chemical contamination on glassware.

Important Considerations for PPE:

  • Gloves: Always use chemical-resistant gloves, such as nitrile or latex.[10] Be sure to inspect gloves for any signs of damage before use and change them frequently, especially if contamination is suspected.[11]

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[1][12] For operations with a higher risk of splashing, safety goggles or a face shield should be used.[8]

  • Lab Coats: A clean, buttoned lab coat should be worn at all times in the laboratory to protect your skin and clothing.[13]

  • Respiratory Protection: When handling the solid compound, especially if there is a risk of generating dust, a NIOSH-approved respirator is essential.[1][7]

Step-by-Step Handling Procedures: A Protocol for Safety

Adherence to a strict handling protocol minimizes the risk of exposure and ensures the well-being of all laboratory personnel.

Preparation and Weighing
  • Work in a Ventilated Area: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[13]

  • Don Appropriate PPE: Before handling the compound, put on your lab coat, safety glasses, and gloves. If weighing the solid, also wear a respirator.

  • Minimize Dust Generation: Handle the solid gently to avoid creating dust. Use a spatula for transfers and avoid pouring the powder.

  • Clean Up Spills Immediately: Any spills, no matter how small, should be cleaned up immediately following the spill response protocol outlined below.

Dissolving and Solution Transfers
  • Use Appropriate Glassware: Select glassware that is clean, dry, and appropriate for the volume of solution you are preparing.

  • Add Solid to Solvent: When preparing solutions, slowly add the solid compound to the solvent to avoid splashing.

  • Ensure Proper Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Spill and Emergency Procedures: A Plan for the Unexpected

Accidents can happen, but a well-defined emergency plan can significantly mitigate the consequences.

Small Spill Response

For small spills of the solid material:

  • Alert Colleagues: Inform others in the immediate area of the spill.

  • Isolate the Area: Prevent others from entering the spill area.

  • Don PPE: If not already wearing it, put on your lab coat, gloves, and safety glasses. A respirator may be necessary if a significant amount of dust is present.

  • Clean the Spill: Carefully sweep up the solid material and place it in a sealed, labeled container for hazardous waste.[1] Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.

  • Wash Hands: Thoroughly wash your hands with soap and water after cleaning up the spill.[10][13]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3][12]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[12]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Collect all solid waste, including contaminated paper towels and gloves, in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled hazardous waste container. Do not pour chemical waste down the drain.[1]

  • Follow Institutional Guidelines: All waste must be disposed of in accordance with federal, state, and local environmental control regulations, as well as your institution's specific guidelines.[1]

Visualizing the Workflow: Spill Response

The following diagram illustrates the logical flow of actions to take in the event of a chemical spill.

Spill_Response_Workflow Spill Chemical Spill Occurs Alert Alert Colleagues & Isolate Area Spill->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Clean Clean Spill with Absorbent Material PPE->Clean Dispose Dispose of Waste in Labeled Container Clean->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Wash Wash Hands Thoroughly Decontaminate->Wash ContactEHS Contact Environmental Health & Safety Evacuate->ContactEHS

Caption: Workflow for responding to a chemical spill.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research with this compound.

References

  • 4 - Safety Data Sheet. (n.d.).
  • 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. (n.d.). PubChem.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 8).
  • Practice Safe Science. (n.d.). Amino Labs.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
  • 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROTHIOPYRAN CAS#: 108329-81-3. (n.d.). ChemicalBook.
  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (n.d.). Carl ROTH.
  • 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid | CAS 108329-81-3. (n.d.). Santa Cruz Biotechnology.
  • Laboratory Safety Guidelines. (n.d.).
  • 4-(Boc-amino)-4-carbamoylbutyric acid - SAFETY DATA SHEET. (2024, March 30).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Thiopyran Derivatives - Pharmaceutical Intermediates (2). (n.d.). MySkinRecipes.
  • Chapter 5: Laboratory Biosafety Practices. (n.d.). University of Nevada, Reno.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta.
  • Laboratory Biosafety and Good Laboratory Practices. (n.d.). PMC - PubMed Central - NIH.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • Amino Acid Protection & Deprotection Services. (n.d.). BOC Sciences.
  • 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95% 1 g | Buy Online. (n.d.). Thermo Scientific Chemicals.
  • 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROTHIOPYRAN | 108329-81-3. (n.d.). ChemicalBook.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • 183673-71-4|4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. (n.d.). BLDpharm.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.